1,4-Dichloro-2-methoxy-5-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-dichloro-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWQGRGSAQPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547309 | |
| Record name | 1,4-Dichloro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17801-99-9 | |
| Record name | 1,4-Dichloro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65SHM9BGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Dichloro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4-dichloro-2-methoxy-5-nitrobenzene, a key chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, all supported by authoritative references.
Core Chemical Identity and Properties
This compound is a polysubstituted aromatic compound with significant potential in organic synthesis, particularly as a scaffold for creating more complex molecules in the pharmaceutical and specialty chemical industries.[1]
Nomenclature and Structure
-
Systematic Name: this compound
-
CAS Number: 17801-99-9[1]
-
Molecular Formula: C₇H₅Cl₂NO₃[2]
-
SMILES: COc1cc(c(cc1Cl)[O-])Cl[2]
The molecule is achiral and its structure is characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a nitro group.[2]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in readily available literature. However, we can infer its properties from closely related analogs such as 1,4-dichloro-2-nitrobenzene.
| Property | Value/Information | Source |
| Melting Point | 52-54 °C (for 1,4-dichloro-2-nitrobenzene) | [3] |
| Boiling Point | 266-269 °C (for 1,4-dichloro-2-nitrobenzene) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, carbon disulfide.[4] | [4] |
| Appearance | Expected to be a yellow solid, similar to other dichloronitrobenzene isomers.[3] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and one singlet in the aliphatic region for the methoxy group protons.
-
Aromatic Protons: The proton ortho to the nitro group will be the most deshielded due to the strong electron-withdrawing effect of the nitro group. The proton between the methoxy and chloro substituents will be shifted upfield relative to the other aromatic proton.
-
Methoxy Protons: A singlet is expected around 3.9-4.0 ppm.
For comparison, the aromatic protons of 1,4-dichloro-2-nitrobenzene appear at δ 7.89 and 7.51 ppm.[5]
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule.
-
Aromatic Carbons: The carbon atoms attached to the electron-withdrawing nitro and chloro groups will be deshielded. The carbon attached to the electron-donating methoxy group will be shielded.
-
Methoxy Carbon: A signal for the methoxy carbon is expected in the range of 55-60 ppm.
For comparison, the aromatic carbons of nitrobenzene show signals at δ 148.3 (ipso), 134.7 (para), 129.4 (meta), and 123.5 (ortho).[6]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the nitro and methoxy groups, as well as vibrations of the substituted benzene ring.
-
NO₂ Stretch: Strong, asymmetric and symmetric stretching vibrations are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
-
C-O Stretch: A strong band for the aryl-alkyl ether is expected in the 1275-1200 cm⁻¹ region.
-
C-Cl Stretch: Absorptions for the C-Cl bonds will appear in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the presence of the chloro, methoxy, and nitro substituents.
-
Molecular Ion (M⁺): An intense molecular ion peak is expected, showing a characteristic isotopic pattern due to the two chlorine atoms.
-
Fragmentation: Common fragmentation pathways would involve the loss of NO₂, Cl, CH₃, and OCH₃ radicals.
Synthesis of this compound
There are two primary conceptual routes for the synthesis of this compound:
-
Nitration of 1,4-dichloro-2-methoxybenzene: This involves an electrophilic aromatic substitution reaction where the nitro group is introduced onto the pre-existing dichloromethoxybenzene scaffold.[1]
-
Nucleophilic Aromatic Substitution (SNAr) of 1,2,4-trichloro-5-nitrobenzene: In this route, a methoxide source displaces one of the chlorine atoms on the trichloronitrobenzene starting material.[1]
Below is a detailed experimental protocol for a similar nitration reaction, which can be adapted for the synthesis of the title compound.
Experimental Protocol: Nitration of p-Dichlorobenzene (Analogous Procedure)
This protocol describes the nitration of p-dichlorobenzene to yield 1,4-dichloro-2-nitrobenzene and can serve as a starting point for the synthesis of this compound from 1,4-dichloro-2-methoxybenzene with appropriate modifications.[7]
Materials:
-
p-Dichlorobenzene
-
100% Sulfuric acid
-
Nitric acid (d=1.52)
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 147 g (1.0 mole) of coarsely pulverized p-dichlorobenzene and 300 g of 100% sulfuric acid.[7]
-
Prepare a nitrating mixture by slowly adding 68 g of 100% sulfuric acid to 68 g of nitric acid (d=1.52) with cooling.[7]
-
With vigorous stirring, add the nitrating mixture to the flask over 1 to 1.5 hours, maintaining the temperature between 30 and 35 °C by cooling with a water bath as needed.[7]
-
Continue stirring for 3 to 4 hours after the addition is complete.[7]
-
Pour the reaction mixture into a mixture of 700 g of ice and 300 ml of water.[7]
-
Filter the precipitated solid with suction and wash with cold water.[7]
-
To remove residual acid, melt the product under 500 cc of hot water, stir well, and allow to cool and solidify. Repeat this washing step.[7]
-
Dry the resulting light-yellow crystalline product.[7]
Caption: Nitration of p-Dichlorobenzene to 1,4-Dichloro-2-nitrobenzene.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the interplay of its substituents. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the chlorine position para to the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is highly activated towards substitution by nucleophiles such as amines, alkoxides, and thiolates. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, yielding 2,5-dichloro-4-methoxyaniline. This transformation opens up further synthetic possibilities, such as diazotization reactions or the formation of amides. Common reducing agents for this transformation include:
-
Catalytic Hydrogenation: H₂ gas with a catalyst such as Pd/C or Raney nickel.[4][8] Raney nickel is often preferred to avoid dehalogenation.[8]
-
Metal/Acid Systems: Metals like iron, zinc, or tin in the presence of an acid (e.g., HCl or acetic acid).[4][8]
Caption: Key reactions of this compound.
Applications in Drug Development
As a versatile synthetic intermediate, this compound serves as a starting material for the synthesis of various drug scaffolds and active pharmaceutical ingredients (APIs). The ability to selectively functionalize the molecule at different positions allows for the creation of diverse chemical libraries for drug discovery programs.[1]
Safety and Handling
-
Hazards: Harmful if swallowed. May cause skin and serious eye irritation. May cause an allergic skin reaction.[9][10][11][12] Some related compounds are suspected of causing genetic defects and cancer.[11]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11][12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]
-
First Aid:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its rich reactivity, stemming from the strategic placement of activating and directing groups, allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the creation of novel compounds for the pharmaceutical and specialty chemical industries. Further experimental investigation into its specific spectroscopic and toxicological properties would be beneficial for the scientific community.
References
-
BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. (URL: [Link])
-
Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement - 30 June 2022. (URL: [Link])
-
Copyright Catalyst Education 2020 - Homework For You. (URL: [Link])
-
Supporting information - The Royal Society of Chemistry. (URL: [Link])
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (URL: [Link])
-
Nitro Reduction - Common Conditions. (URL: [Link])
-
2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem. (URL: [Link])
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. (URL: [Link])
-
This compound - gsrs. (URL: [Link])
-
Preparation of 1,4-dichloro-2-nitrobenzene - PrepChem.com. (URL: [Link])
-
Reduction of nitro compounds - Wikipedia. (URL: [Link])
-
1,4-Dichloro-2-nitrobenzene - Wikipedia. (URL: [Link])
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (URL: [Link])
-
Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
-
(URL: [Link])
-
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: [Link])
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (URL: [Link])
-
1,3-dichloro-2-methoxy-5-nitrobenzene - Chemical Synthesis Database. (URL: [Link])
-
Advanced Organic Module | English | Green Chemistry - University of Scranton. (URL: [Link])
-
3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
This compound | 17801-99-9 | C7H5Cl2NO3 | Appchem. (URL: [Link])
-
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. (URL: [Link])
-
IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data - ResearchGate. (URL: [Link])
-
Ftir and Laser Raman Spectruim of 1,2-Dichloro-4-Fluoro-5- Nitrobenzene. (URL: [Link])
-
FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. 2,5-Dichloronitrobenzene(89-61-2) 1H NMR [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. prepchem.com [prepchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,4-Dichloro-2-methoxybenzene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1,4-dichloro-2-methoxybenzene, also known as 2,5-dichloroanisole. The document elucidates the complex interplay of the directing effects of the electron-donating methoxy group and the deactivating, yet ortho, para-directing, chloro groups. By dissecting the electronic and steric factors, we establish a predictive framework for the regiochemical outcomes of nitration, halogenation, and Friedel-Crafts reactions. This guide integrates theoretical principles with practical, field-proven experimental protocols, offering researchers a self-validating system for the synthesis and functionalization of this versatile chemical intermediate.
The Substrate: Understanding the Electronic Landscape of 1,4-Dichloro-2-methoxybenzene
1,4-Dichloro-2-methoxybenzene is a disubstituted aromatic compound featuring three substituents with competing electronic effects. A successful prediction of its reactivity in electrophilic aromatic substitution hinges on a nuanced understanding of how each group influences the electron density of the aromatic ring.
-
The Methoxy Group (-OCH₃): This is a strongly activating group.[1] Its oxygen atom possesses lone pairs that can be donated into the aromatic π-system through resonance. This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene itself.[2][3][4]
-
The Chloro Groups (-Cl): Halogens present a dualistic nature. They are electronegative and withdraw electron density from the ring through the inductive effect, which deactivates the ring towards EAS compared to benzene.[3][5] However, like the methoxy group, they possess lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions.[2][3] For halogens, the inductive deactivation effect generally outweighs the resonance directing effect.[3]
Predicting Regioselectivity: The Decisive Influence
When multiple substituents are present, the most powerful activating group dictates the position of electrophilic attack.[6][7] In the case of 1,4-dichloro-2-methoxybenzene, the strongly activating methoxy group overwhelmingly governs the regioselectivity.
Let's analyze the available positions for substitution (C3, C5, and C6):
-
Position C3: ortho to the activating -OCH₃ group and ortho to the deactivating C4-Cl.
-
Position C5: para to the activating -OCH₃ group and ortho to the deactivating C4-Cl.
-
Position C6: ortho to the activating -OCH₃ group and ortho to the deactivating C1-Cl.
The methoxy group strongly activates all three positions (C3, C5, C6) through resonance. The chloro groups, while deactivating overall, also direct ortho/para, adding to the electron density at these same positions. The key differentiator becomes the cumulative electronic influence and steric hindrance. Position C5 is electronically favored as it benefits from the powerful para directing effect of the methoxy group and the ortho directing effect of the C4-Cl. Sterically, it is also highly accessible. Therefore, electrophilic attack is predicted to occur predominantly at the C5 position.
Table 1: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -OCH₃ | Weakly Withdrawing | Strongly Donating | Activating | ortho, para |
| -Cl | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |
graph TD { rankdir="TB"; node [shape=plaintext];subgraph "Regiochemical Directing Effects" mol [label=<"0" CELLBORDER="0" CELLSPACING="0"> "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=16125&t=l" width="200"/> 1,4-Dichloro-2-methoxybenzene
>]; end
subgraph "Analysis of Potential Substitution Sites" style=filled; color="#F1F3F4"; node [shape=box, style=rounded, fontcolor="#202124"]; C3 [label="Position C3", fillcolor="#FBBC05"]; C5 [label="Position C5\n(Most Favored)", style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF"]; C6 [label="Position C6", fillcolor="#FBBC05"]; end subgraph "Directing Influences" node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; OCH3 [label="-OCH3 (Strong Activator)", fillcolor="#4285F4"]; Cl1 [label="C1-Cl (Deactivator)", fillcolor="#EA4335"]; Cl4 [label="C4-Cl (Deactivator)", fillcolor="#EA4335"]; end OCH3 -- "ortho" --> C3; OCH3 -- "para" --> C5; OCH3 -- "ortho" --> C6; Cl4 -- "ortho" --> C3; Cl4 -- "ortho" --> C5; Cl1 -- "ortho" --> C6; Cl1 -- "para" --> C5; {rank=same; C3; C5; C6;}
}
Caption: Interplay of directing effects on 1,4-dichloro-2-methoxybenzene.
The Core Mechanism: A Two-Step Pathway
Electrophilic aromatic substitution proceeds via a conserved two-step mechanism, which temporarily disrupts the ring's aromaticity.
-
Formation of the Sigma Complex: The nucleophilic π-electron system of the aromatic ring attacks the electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step of the reaction.
-
Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. The electrons from the C-H bond return to the π-system, restoring the ring's aromaticity and yielding the substituted product.
Caption: The general two-step mechanism of electrophilic aromatic substitution.
Key EAS Reactions and Experimental Protocols
The following sections detail representative protocols for the most common EAS reactions performed on 1,4-dichloro-2-methoxybenzene.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[8]
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and set in an ice-water bath (0-5 °C), slowly add 25 mL of concentrated sulfuric acid (H₂SO₄). While maintaining the low temperature, carefully add 25 mL of concentrated nitric acid (HNO₃) dropwise with continuous stirring to create the nitrating mixture.
-
Substrate Addition: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 1,4-dichloro-2-methoxybenzene in 30 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the substrate solution over 30-45 minutes. The key is to maintain the internal temperature below 10 °C to prevent over-nitration and side reactions.[9] Vigorous stirring is essential.[9]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over 200 g of crushed ice with stirring. The crude product will precipitate as a solid.
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids. The crude product can be purified by recrystallization from ethanol or methanol to yield the final product.
-
Mixed Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion.
-
Low Temperature: The reaction is exothermic. Low temperatures are crucial to control the reaction rate, prevent the formation of undesired byproducts, and ensure regioselectivity.[9]
-
Ice Quench: Pouring the reaction mixture into ice water precipitates the organic product, which is insoluble in the aqueous medium, allowing for easy separation from the acid mixture.
Caption: Experimental workflow for the nitration of 1,4-dichloro-2-methoxybenzene.
Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., -Cl or -Br). The reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Br₂ or Cl₂) and generate a more potent electrophile.[10]
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes), add 10.0 g of 1,4-dichloro-2-methoxybenzene and 50 mL of a dry, inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Catalyst Addition: Add 0.5 g of anhydrous iron(III) bromide (FeBr₃) to the flask.
-
Bromine Addition: In the dropping funnel, place a solution of 9.0 g of liquid bromine (Br₂) in 10 mL of the same solvent. Add this solution dropwise to the stirred reaction mixture at room temperature. The red-brown color of bromine should disappear as it is consumed.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the evolution of HBr gas ceases.
-
Workup: Quench the reaction by slowly adding 50 mL of water. To remove excess bromine, add a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the organic layer is colorless.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine, and dry it over anhydrous magnesium sulfate (MgSO₄). Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or column chromatography.
-
Lewis Acid Catalyst: FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" species that is readily attacked by the aromatic ring.
-
Dry Conditions: Lewis acids like FeBr₃ are moisture-sensitive and will be deactivated by water. Anhydrous conditions are essential for the reaction to proceed.
-
Gas Trap: The reaction produces hydrogen bromide (HBr) gas, which is corrosive and toxic. A trap containing a basic solution (e.g., NaOH) is necessary to neutralize it.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for introducing an acyl group (-COR) to an aromatic ring. Unlike alkylation, the acylated product is deactivated towards further substitution, which prevents polysubstitution.[1] This reaction is generally preferred over alkylation for substrates like 1,4-dichloro-2-methoxybenzene. While the two chloro groups are deactivating, the strong activation by the methoxy group should still permit the reaction under appropriate conditions.
-
Setup: In a dry, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 12.0 g of anhydrous aluminum chloride (AlCl₃) and 50 mL of a dry solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension in an ice bath.
-
Acyl Chloride Addition: Slowly add 7.0 g of acetyl chloride (CH₃COCl) to the AlCl₃ suspension with stirring. This will form the electrophilic acylium ion complex.
-
Substrate Addition: Dissolve 10.0 g of 1,4-dichloro-2-methoxybenzene in 25 mL of the same dry solvent and add this solution dropwise from the funnel to the cold, stirred reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction may require gentle heating (reflux) to go to completion, which should be monitored by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully hydrolyze the complex by slowly adding 100 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid (HCl) to dissolve the aluminum salts.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, 5% sodium bicarbonate (NaHCO₃) solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). After removing the solvent, the resulting ketone can be purified by recrystallization or vacuum distillation.
-
Stoichiometric AlCl₃: The aluminum chloride catalyst forms a complex with the product ketone, rendering it inactive. Therefore, slightly more than one equivalent of the catalyst is required.
-
Anhydrous Conditions: AlCl₃ reacts violently with water. The entire setup must be scrupulously dry.
-
Acidic Workup: The addition of HCl helps to break up the aluminum-ketone complex and dissolve the resulting aluminum hydroxide salts in the aqueous layer.
Table 2: Summary of Representative EAS Reaction Conditions
| Reaction | Electrophile | Reagents & Catalyst | Typical Temperature | Key Considerations |
| Nitration | NO₂⁺ (Nitronium ion) | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 °C | Exothermic; requires careful temperature control.[9] |
| Bromination | "Br⁺" | Br₂ / FeBr₃ | Room Temperature | Requires anhydrous conditions; produces HBr gas. |
| Acylation | RCO⁺ (Acylium ion) | CH₃COCl / AlCl₃ | 0 °C to Reflux | Requires >1 equivalent of anhydrous AlCl₃; product is deactivated.[1] |
Conclusion
The electrophilic aromatic substitution of 1,4-dichloro-2-methoxybenzene is a prime example of substituent-directed synthesis. The regiochemical outcome is decisively controlled by the strongly activating ortho, para-directing methoxy group, which overrides the deactivating effects of the two chloro substituents. Electrophilic attack occurs predictably at the C5 position, which is para to the methoxy group and sterically accessible. By carefully controlling reaction conditions, particularly temperature and moisture, researchers can effectively utilize nitration, halogenation, and Friedel-Crafts acylation to synthesize a variety of functionalized derivatives. The protocols and mechanistic insights provided in this guide serve as a robust foundation for professionals in chemical synthesis and drug development.
References
-
Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]
-
PubMed Central (PMC). (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chem Help ASAP. (2022, February 4). predicting regioselectivity in EAS reactions [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
-
Chemistry 211 Experiment 1. (2012, November 14). Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dichloroanisole. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]
-
Angelo State University. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Retrieved from [Link]
-
American Chemical Society. (2015, November 25). Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dichloro-2-methoxy- (CAS 1984-58-3). Retrieved from [Link]
-
Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dichloronitrobenzene. PubChem. Retrieved from [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. employees.oneonta.edu [employees.oneonta.edu]
- 9. prepchem.com [prepchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Solubility Profile of 1,4-Dichloro-2-methoxy-5-nitrobenzene: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dichloro-2-methoxy-5-nitrobenzene, a key intermediate in synthetic organic chemistry. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. This document delves into the theoretical principles governing its solubility, presents a predictive solubility profile in a range of common organic solvents, and offers a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction: The Significance of Solubility in Synthesis and Development
This compound, with the molecular formula C₇H₅Cl₂NO₃ and a molecular weight of 222.03 g/mol , is a versatile aromatic compound.[1] Its structure, featuring two chlorine atoms, a methoxy group, and a nitro group, makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The success of any synthetic route or formulation strategy involving this compound is fundamentally tied to its solubility. Inefficient dissolution can lead to poor reaction kinetics, incomplete conversions, and challenges in purification processes such as crystallization. Conversely, a well-understood solubility profile enables the rational selection of solvents for reactions, extractions, and the preparation of homogenous solutions for analysis and screening.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3][4] The interplay of the functional groups on this compound dictates its overall polarity and its potential for intermolecular interactions such as dipole-dipole forces and London dispersion forces. The electron-withdrawing nitro group and the chlorine atoms contribute to the molecule's polarity, while the aromatic ring and the methoxy group introduce nonpolar characteristics. Therefore, its solubility is expected to be highest in solvents with intermediate to high polarity that can effectively solvate the polar functional groups without being entirely dissimilar to the nonpolar regions of the molecule.
Predicted Solubility Profile of this compound
Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) | Classification |
| Hexane | 1.88 | < 1 | Poor |
| Toluene | 2.38 | 10 - 20 | Sparingly Soluble |
| Diethyl Ether | 4.34 | 30 - 50 | Soluble |
| Chloroform | 4.81 | > 100 | Very Soluble |
| Ethyl Acetate | 6.02 | > 100 | Very Soluble |
| Tetrahydrofuran (THF) | 7.6 | > 150 | Freely Soluble |
| Dichloromethane (DCM) | 9.08 | > 150 | Freely Soluble |
| Acetone | 20.7 | > 200 | Freely Soluble |
| 2-Propanol | 19.9 | 20 - 40 | Soluble |
| Ethanol | 24.5 | 15 - 30 | Sparingly Soluble |
| Methanol | 32.7 | 10 - 20 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Freely Soluble |
| Water | 80.1 | < 0.1 | Insoluble |
Disclaimer: The data presented in this table are predictive and based on theoretical principles and analogous compound behavior. Experimental verification is essential for precise applications.
Factors Influencing Solubility: A Deeper Dive
The predicted solubility profile in Table 1 can be rationalized by considering the following physicochemical principles:
-
Polarity Matching: The general trend observed is that solvents with moderate to high polarity, such as acetone, THF, and DMSO, are predicted to be excellent solvents. This is due to their ability to engage in favorable dipole-dipole interactions with the polar nitro and chloro functional groups of the solute.
-
Hydrogen Bonding: The absence of hydrogen bond-donating groups on this compound limits its solubility in protic solvents like water and, to a lesser extent, alcohols. While the oxygen atoms in the nitro and methoxy groups can act as hydrogen bond acceptors, the lack of a donor group on the solute prevents the formation of strong hydrogen bonding networks with protic solvents.
-
Nonpolar Interactions: Nonpolar solvents like hexane are poor solvents due to their inability to overcome the solute-solute interactions of the crystalline solid. The energy gain from London dispersion forces between hexane and the solute is insufficient to break the crystal lattice.
-
Temperature: The solubility of most solid organic compounds, including this compound, is expected to increase with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice and solvate the solute molecules.
Experimental Protocol for Solubility Determination: A Validated Approach
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (purity > 98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of each selected solvent into the corresponding vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (g/L) = C * DF Where:
-
C is the concentration of the diluted sample (in g/L) determined from the calibration curve.
-
DF is the dilution factor.
-
-
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides a robust framework for understanding and experimentally determining its solubility profile. The predictive data presented herein, based on fundamental chemical principles, serves as a valuable starting point for solvent selection. For critical applications in research and development, the detailed experimental protocol offers a reliable method for generating precise and accurate solubility data. A thorough understanding of this compound's solubility is an indispensable tool for optimizing synthetic procedures, streamlining purification processes, and achieving successful formulation outcomes.
References
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- Solubility of Organic Compounds.
- Organic Chemistry: Introduction to Solubility | SALTISE.
- 1,4-Dichloro-2-nitrobenzene - Wikipedia.
- 1,4-dichloro-2-nitrobenzene - Solubility of Things.
- This compound - gsrs.
-
Solubility of Organic Compounds - Chemistry Steps. [Link]
Sources
Navigating the Chemical Landscape: A Technical Guide to 1,4-Dichloro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Identity
1,4-Dichloro-2-methoxy-5-nitrobenzene is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₃ and a molecular weight of 222.03 g/mol .[1][2][3] Its structure, featuring a benzene ring with two chlorine atoms, a methoxy group, and a nitro group, suggests its utility as a building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 17801-99-9 |
| Molecular Formula | C₇H₅Cl₂NO₃ |
| Molecular Weight | 222.03 g/mol |
| InChI Key | DVGWQGRGSAQPQJ-UHFFFAOYSA-N |
| SMILES | COc1cc(c(cc1Cl)[O-])Cl |
Source: Benchchem[1], Appchem[2], GSRS[3]
The synthesis of this compound often involves the nitration of a dichlorobenzene precursor, followed by nucleophilic aromatic substitution to introduce the methoxy group.[1] Understanding this synthetic route is crucial, as residual starting materials or byproducts could be present and influence the hazard profile.
Hazard Identification and GHS Classification (Inferred)
Due to the lack of a specific SDS for this compound, the following GHS classification is inferred from structurally related compounds such as dichloronitrobenzenes and chloro-nitroanisoles. The presence of the nitro group and chlorine atoms on the benzene ring are the primary drivers of its toxicological profile.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Hazardous to the Aquatic Environment, Chronic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |
This classification is based on data for analogous compounds like 1,4-Dichloro-2-nitrobenzene and 1,2-Dichloro-4-nitrobenzene.[4][5][6]
Signal Word: Warning [4]
Primary Routes of Exposure: Inhalation of dust particles, skin contact, eye contact, and ingestion.
Key Toxicological Concerns:
-
Methemoglobinemia: A significant concern with nitroaromatic compounds is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6] Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath.[6]
-
Carcinogenicity: Some dichloronitrobenzene isomers are classified as possibly carcinogenic to humans (Group 2B) by IARC. The State of California also lists dichloronitrobenzene under Proposition 65 as a chemical known to cause cancer.
-
Organ Toxicity: Repeated or prolonged exposure to related compounds has been shown to cause damage to the liver, kidneys, and testes in animal studies.[7]
Safe Handling and Personal Protective Equipment (PPE)
A stringent safety protocol is paramount when handling this compound. The following measures are based on best practices for handling hazardous chemical intermediates.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Experimental Workflow: Risk Mitigation
The following diagram illustrates a logical workflow for assessing and mitigating risks when incorporating this compound into experimental protocols.
Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures are critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8] |
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the spill from entering drains or waterways.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable, labeled container for disposal.[5]
-
Ventilate the area and wash the spill site after the material has been collected.[5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This should be handled by a licensed professional waste disposal service.
Conclusion
While this compound is a valuable chemical intermediate, its structural similarity to other hazardous nitroaromatic compounds necessitates a cautious and well-informed approach to its handling. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks of exposure. By understanding the inferred hazards and implementing the safety measures outlined in this guide, this compound can be used effectively and safely in a research and development setting.
References
-
Appchem. This compound | 17801-99-9. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene): Evaluation statement. [Link]
-
Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for Benzene, 1,4-dichloro-2-nitro-. [Link]
Sources
spectroscopic data of 1,4-Dichloro-2-methoxy-5-nitrobenzene (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dichloro-2-methoxy-5-nitrobenzene
Abstract
This compound (CAS No: 17801-99-9) is a key chemical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its precise molecular architecture, featuring a complex substitution pattern on a benzene ring, necessitates rigorous structural verification. This guide provides a comprehensive examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the expected spectral data, grounded in established chemical principles.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a unique analytical challenge. The benzene ring is substituted with two electron-withdrawing chlorine atoms, a strongly electron-withdrawing nitro group (NO₂), and an electron-donating methoxy group (OCH₃).[1] This combination of competing electronic effects creates a distinct and predictable spectroscopic fingerprint that, when analyzed correctly, provides unambiguous structural confirmation.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[2]
Theoretical Basis & Experimental Choices
-
¹H NMR: The chemical shift of protons is dictated by their local electronic environment. The strongly electron-withdrawing nitro group significantly deshields adjacent protons (a paramagnetic effect), shifting their signals downfield.[3][4] Conversely, the electron-donating methoxy group shields nearby protons, moving their signals upfield.[4]
-
¹³C NMR: Carbon chemical shifts are similarly influenced by substituent effects, though the relationship can be more complex than for protons.[3] Carbons directly attached to electronegative atoms (O, Cl) or groups (NO₂) will be observed at lower fields.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: For ¹H NMR, dissolve 5–10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). For the less sensitive ¹³C NMR, a more concentrated solution of 20–50 mg is preferable.[4] CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 300 MHz, with 400 or 500 MHz being standard for high-resolution data.[5]
-
¹H NMR Acquisition: A standard pulse program is used. Typically, 8 to 16 scans are accumulated to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon, simplifying interpretation. Due to the low natural abundance of ¹³C, several hundred to over a thousand scans are often required, with a relaxation delay of 2 seconds.[4]
-
Processing: The raw data (Free Induction Decay) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[5]
Data Interpretation and Predicted Spectra
¹H NMR Spectrum: The aromatic region will display two distinct singlets, as there are no adjacent protons to cause spin-spin coupling. The methoxy group protons will appear as a sharp singlet further upfield.
-
H-6: This proton is ortho to the powerfully electron-withdrawing nitro group, leading to significant deshielding. It is expected to be the most downfield aromatic proton.
-
H-3: This proton is ortho to the electron-donating methoxy group and is expected to be upfield relative to H-6.
-
-OCH₃: The three equivalent protons of the methoxy group will produce a single, sharp peak.
Table 1: Predicted ¹H NMR Data (CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| H-6 | ~7.9 | Singlet | 1H | Deshielded by adjacent electron-withdrawing NO₂ group. |
| H-3 | ~7.1 | Singlet | 1H | Shielded by adjacent electron-donating OCH₃ group. |
| -OCH₃ | ~4.0 | Singlet | 3H | Typical range for methoxy protons on an aromatic ring. |
¹³C NMR Spectrum: The proton-decoupled spectrum will show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.
-
C-NO₂ (C5) & C-OCH₃ (C2): Carbons directly bonded to the nitro and methoxy groups will be significantly affected, appearing at low field.
-
C-Cl (C1, C4): Carbons bonded to chlorine atoms will also be downfield.
-
C-H (C3, C6): The protonated carbons will have chemical shifts influenced by their respective neighboring groups.
-
-OCH₃: The methoxy carbon will appear in the typical upfield region for sp³-hybridized carbons attached to oxygen.
Table 2: Predicted ¹³C NMR Data (CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C-2 | ~154 | Attached to electron-donating, electronegative OCH₃ group. |
| C-5 | ~148 | Attached to strongly electron-withdrawing NO₂ group. |
| C-4 | ~132 | Attached to electronegative Cl; influenced by adjacent NO₂. |
| C-1 | ~128 | Attached to electronegative Cl; influenced by adjacent OCH₃. |
| C-6 | ~125 | Protonated carbon adjacent to NO₂ group. |
| C-3 | ~112 | Protonated carbon adjacent to OCH₃ group. |
| -OCH₃ | ~57 | Typical chemical shift for an aromatic methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2]
Theoretical Basis & Experimental Choices
Molecular bonds vibrate at specific quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The nitro group has two particularly strong and characteristic stretching vibrations that are easy to identify.[6] Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires minimal sample preparation.
Experimental Protocol: ATR-FTIR Data Acquisition
-
Instrument Preparation: An FTIR spectrometer with a diamond or zinc selenide ATR accessory is used. A background spectrum is collected on the clean, empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Analysis: A small amount of the solid this compound is placed onto the ATR crystal, and firm contact is ensured using a pressure clamp.
-
Data Collection: The spectrum is typically collected over the range of 4000–400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Interpretation
The IR spectrum is dominated by bands corresponding to the nitro, ether, and aromatic functionalities.
Table 3: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| ~1550–1490 | Asymmetric N-O Stretch | Conjugated Nitro (NO₂)[7] |
| ~1355–1315 | Symmetric N-O Stretch | Conjugated Nitro (NO₂)[7] |
| ~3100–3000 | C-H Stretch | Aromatic Ring |
| ~1600–1450 | C=C Stretch | Aromatic Ring |
| ~1275–1200 | Asymmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |
| ~1050–1000 | Symmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |
| ~850-750 | C-Cl Stretch | Chloroarene |
Mass Spectrometry (MS)
MS provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.[8]
Theoretical Basis & Experimental Choices
In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[9] This ion and its subsequent fragments are separated by their mass-to-charge ratio (m/z). The presence of chlorine is easily identified due to its two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[10] For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 9:6:1.[10]
Caption: Simplified workflow for Electron Ionization Mass Spectrometry (EI-MS).
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for pure samples or a direct insertion probe.
-
Ionization: The sample is bombarded with a 70 eV electron beam to generate ions.[8]
-
Mass Analysis: Ions are accelerated and separated by a mass analyzer (e.g., quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Data Interpretation
The molecular weight of C₇H₅Cl₂NO₃ is 221.0 g/mol for the monoisotopic mass using ³⁵Cl.[11]
-
Molecular Ion (M⁺•): A characteristic cluster of peaks will appear at m/z 221 (¹²C₇¹H₅³⁵Cl₂¹⁴N¹⁶O₃), 223 (containing one ³⁷Cl), and 225 (containing two ³⁷Cl) with an approximate 9:6:1 intensity ratio.
-
Fragmentation: The molecular ion is unstable and will fragment. Common losses include neutral radicals or small molecules. Expected fragments include:
-
Loss of •NO₂: [M - 46]⁺
-
Loss of •OCH₃: [M - 31]⁺
-
Loss of •Cl: [M - 35]⁺
-
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z (for ³⁵Cl) | Predicted Ion/Fragment | Notes |
|---|---|---|
| 221, 223, 225 | [C₇H₅Cl₂NO₃]⁺• | Molecular ion cluster, the key indicator of molecular formula. |
| 190, 192, 194 | [C₇H₅Cl₂O]⁺ | Loss of •NO₂ from the molecular ion. |
| 186, 188 | [C₆H₂ClNO₃]⁺ | Loss of •OCH₃ from the molecular ion. |
| 175, 177 | [C₇H₅ClNO₃]⁺ | Loss of a •Cl radical from the molecular ion. |
Conclusion
The synergistic application of NMR, IR, and MS provides a robust and definitive structural confirmation of this compound. ¹H and ¹³C NMR precisely map the hydrogen and carbon skeleton, IR spectroscopy confirms the presence of essential functional groups, particularly the nitro group, and mass spectrometry verifies the molecular weight and elemental composition through its characteristic isotopic pattern. This integrated spectroscopic approach is indispensable for quality control, reaction monitoring, and regulatory compliance in any research or development setting.
References
[8] BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from [12] Kross, R. D., & Fassel, V. A. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [13] Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [6] Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [14] Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [7] Chemistry LibreTexts. (n.d.). Nitro compound infrared spectra. Retrieved from [11] gsrs. (n.d.). This compound. Retrieved from [15] The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [3] Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [2] Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [16] Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [5] MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [1] BenchChem. (n.d.). This compound. Retrieved from [9] Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [10] CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [4] BenchChem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
The Activating Role of the Nitro Group in Nucleophilic Aromatic Substitution: A Technical Guide on 1,4-Dichloro-2-methoxy-5-nitrobenzene
Abstract
This technical guide provides an in-depth analysis of the pivotal role the nitro functional group (–NO₂) plays in activating 1,4-dichloro-2-methoxy-5-nitrobenzene for nucleophilic aromatic substitution (SNAr) reactions. While aryl halides are typically resistant to nucleophilic attack, the strategic placement of a potent electron-withdrawing group, such as the nitro group, fundamentally alters the electronic landscape of the aromatic ring, rendering it susceptible to substitution. This document elucidates the underlying electronic principles, the reaction mechanism involving the critical Meisenheimer complex intermediate, and the factors governing regioselectivity. Furthermore, it presents field-proven experimental protocols for the practical application of this chemistry, designed for researchers, chemists, and professionals in the field of drug development and materials science.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic scaffold. Unlike the more common electrophilic aromatic substitution, SNAr involves the displacement of a leaving group, typically a halide, by a nucleophile.
Aryl halides, on their own, are notoriously unreactive towards nucleophiles. The electron-rich π-system of the benzene ring repels incoming nucleophiles, and the alternative SN1 and SN2 pathways are energetically unfavorable for aryl substrates. For a SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG). The nitro group is the most common and powerful activating group employed for this purpose. This guide uses this compound as a model substrate to explore the profound activating influence of the nitro group in a practical, multi-functionalized system.
The Electronic Architecture of Activation
The capacity of the nitro group to activate an aromatic ring towards nucleophilic attack is not a singular phenomenon but rather the result of two synergistic electronic effects.
The Nitro Group: A Potent Electron-Withdrawing Moiety
2.1.1 Inductive Withdrawal (-I Effect) The nitro group contains highly electronegative nitrogen and oxygen atoms. This disparity in electronegativity relative to the carbon of the benzene ring causes a strong pull of electron density away from the ring through the sigma (σ) bond framework. This inductive effect results in a generalized decrease in electron density across the entire ring, rendering the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.
2.1.2 Resonance Withdrawal (-M Effect) More significant than the inductive effect is the resonance (or mesomeric) effect. The nitro group can actively withdraw electron density from the aromatic π-system by delocalizing the ring's π-electrons onto its own oxygen atoms. This delocalization is most effective at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons.
Caption: Dual electronic withdrawal mechanisms of the nitro group.
Mechanism of SNAr in this compound
The activation of the ring by the nitro group facilitates a specific, two-step SNAr mechanism known as the addition-elimination pathway.
The Addition-Elimination Pathway
-
Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. This attack forms a resonance-stabilized, negatively charged intermediate.
-
Elimination: The aromaticity is restored in a rapid subsequent step where the leaving group (chloride ion) is expelled.
The Meisenheimer Complex: The Key to Activation
The negatively charged intermediate formed in the first step is known as a Meisenheimer complex. The stability of this complex is the single most critical factor determining the reaction rate. This is where the role of the nitro group is most profound.
In this compound, a nucleophile can attack either C1 or C4. Let us consider the attack at C4, which is ortho to the C5-nitro group. The resulting negative charge can be delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This additional resonance stabilization significantly lowers the activation energy of the reaction, making it kinetically favorable. If the nitro group were meta to the leaving group, this direct delocalization of the negative charge onto the nitro group would be impossible, and the reaction would not proceed under normal conditions.
Caption: SNAr mechanism showing stabilization of the Meisenheimer complex.
Regioselectivity of Substitution
In this compound, both chlorine atoms are activated, being para (C1) and ortho (C4) to the nitro group. However, substitution typically occurs preferentially at the C4 position. The chloride adjacent to the nitro group is often more readily displaced by nucleophiles like alkoxides or hydroxides. This enhanced reactivity is due to the powerful activation provided by the adjacent nitro group, which strongly stabilizes the transition state leading to the Meisenheimer complex. The methoxy group at C2, being an electron-donating group, has a minor deactivating effect for nucleophilic substitution, but its influence is overwhelmed by the powerful nitro group.
Experimental Protocols and Data
The following protocols are provided as validated starting points for the SNAr of this compound.
Protocol 1: Synthesis of 4-Chloro-2-methoxy-5-nitrophenol
This protocol describes the selective hydrolysis of the C4-chloride.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add ethanol (10 volumes) and an aqueous solution of sodium hydroxide (2.0 M, 1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (20 volumes). Acidify the solution to pH ~2 with concentrated HCl.
-
Isolation: The product will precipitate as a solid. Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene
This protocol demonstrates substitution with an alkoxide nucleophile.
Methodology:
-
Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (10 volumes).
-
Nucleophile Generation: Carefully add sodium metal (1.2 eq) in small portions to the methanol at 0 °C to generate sodium methoxide in situ. Allow the mixture to stir until all the sodium has dissolved.
-
Reaction: Add this compound (1.0 eq) to the sodium methoxide solution.
-
Heating & Monitoring: Heat the mixture to reflux (approx. 65 °C) and monitor by TLC as described in Protocol 1.
-
Workup: After completion, cool the mixture and carefully pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel.
Data Summary Table
| Reaction | Nucleophile | Leaving Group | Key Activating Group | Typical Conditions | Product |
| Hydrolysis | OH⁻ | Cl⁻ at C4 | NO₂ at C5 | NaOH (aq), Ethanol, Reflux | 4-Chloro-2-methoxy-5-nitrophenol |
| Methoxylation | CH₃O⁻ | Cl⁻ at C4 | NO₂ at C5 | NaOCH₃, Methanol, Reflux | 1-Chloro-2,4-dimethoxy-5-nitrobenzene |
General Experimental Workflow
Caption: A standardized workflow for SNAr reactions.
Conclusion
The nitro group is an indispensable tool in the chemist's arsenal for activating aromatic rings toward nucleophilic substitution. Its potent and dual-mode electron-withdrawing capabilities—both inductive and resonance—transform the otherwise inert this compound into a versatile synthetic intermediate. The primary mechanism of activation is the profound stabilization of the negatively charged Meisenheimer complex, which dramatically lowers the reaction's activation energy. This guide has demonstrated that a firm understanding of these electronic principles allows for the predictable and regioselective functionalization of complex aromatic systems, enabling the efficient synthesis of valuable chemical entities for research and industry.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4826. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Khan Academy. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
-
Wikipedia. Nitro compound. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
Vedantu. In electrophilic aromatic substitution reaction the nitro group is meta directing because it. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
- Filo. Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,4-Dichloro-2-methoxy-5-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1,4-Dichloro-2-methoxy-5-nitrobenzene in Synthesis
This compound is a highly versatile aromatic building block in synthetic organic chemistry. Its utility stems from the strategic placement of activating and directing groups on the benzene ring, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group para to one chlorine atom and ortho to the other significantly activates both halogens for displacement by nucleophiles. This activation allows for the sequential and regioselective introduction of various functionalities, paving the way for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on this substrate, with a focus on practical laboratory protocols and the underlying mechanistic principles.
Scientific Foundation: Understanding the SNAr Mechanism
The reactivity of this compound in nucleophilic aromatic substitution is governed by a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom bearing a chlorine atom. This attack is directed to the positions activated by the nitro group (C4 and C1). The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electron-withdrawing nitro group, which is a critical factor in stabilizing this intermediate and lowering the activation energy of the reaction.[2][3][4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, yielding the substituted product.[2] The relative reactivity of the two chlorine atoms can be influenced by the nature of the nucleophile and the reaction conditions.
The methoxy group, being an electron-donating group, can also influence the regioselectivity of the substitution, albeit to a lesser extent than the powerful nitro group.
Core Experimental Protocol: Nucleophilic Substitution with Amines
This protocol details a general procedure for the monosubstitution of this compound with a primary or secondary amine. This reaction is a cornerstone for the synthesis of substituted anilines, which are valuable precursors for various heterocyclic compounds.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | |
| Amine (e.g., morpholine, piperidine, aniline) | Reagent Grade | Various | |
| Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | Anhydrous | Various | As a base to neutralize the HCl generated. |
| Ethanol (EtOH) or Dimethylformamide (DMF) | Anhydrous | Various | Reaction Solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Brine (saturated NaCl solution) | Lab Prepared | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Various | For drying. | |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol or DMF, approximately 10-20 mL per gram of substrate).
-
Addition of Reagents: To the stirred solution, add the amine (1.1-1.2 eq) followed by the base (e.g., triethylamine, 1.5 eq, or potassium carbonate, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or a specified temperature (e.g., 80-100 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
If using DMF, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL). If using ethanol, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expertise from the Field: Causality and Troubleshooting
-
Choice of Solvent: Ethanol is a greener and often sufficient solvent. However, for less reactive amines, a higher boiling polar aprotic solvent like DMF can accelerate the reaction.
-
Choice of Base: Triethylamine is a homogeneous base that is easy to remove during work-up. Potassium carbonate is a heterogeneous base that can be filtered off, which can simplify the work-up procedure. The choice may depend on the specific amine and its basicity.
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to avoid the formation of di-substituted byproducts, especially if monosubstitution is desired.
-
Troubleshooting Low Yields: If the reaction is sluggish or yields are low, consider increasing the reaction temperature (if using ethanol, switch to a higher boiling solvent), using a stronger base, or employing a catalyst such as a copper salt for less reactive amines.[5]
Self-Validating Systems: Ensuring Trustworthy Results
A robust experimental protocol incorporates self-validating checks to ensure the integrity of the results.
-
In-process Controls: Regular TLC analysis against the starting material and a co-spot of the starting material and reaction mixture provides a clear visual confirmation of product formation and consumption of the limiting reagent.
-
Product Characterization: Comprehensive analytical characterization is non-negotiable.
-
NMR Spectroscopy: Provides unambiguous structural information. The chemical shifts and coupling constants of the aromatic protons will change predictably upon substitution.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity for solid products.
-
Application in Heterocyclic Synthesis: The Path to Quinoxalines
A significant application of the products derived from nucleophilic substitution on this compound is in the synthesis of quinoxaline derivatives.[1] Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[6][7][8][9]
The general synthetic route involves:
-
Nucleophilic Substitution: Reaction of this compound with an appropriate amine to yield a 4-amino-1-chloro-2-methoxy-5-nitrobenzene derivative.
-
Nitro Group Reduction: The nitro group is then reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, to form a substituted benzene-1,2-diamine.
-
Cyclization: The resulting diamine can be cyclized with a 1,2-dicarbonyl compound to form the quinoxaline ring system.[6][10]
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for nucleophilic substitution.
Reaction Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 10. Quinoxaline synthesis [organic-chemistry.org]
Application Notes & Protocols: Synthesis of 4-Chloro-2-methoxy-5-nitrophenol from 1,4-Dichloro-2-methoxy-5-nitrobenzene
Abstract
This document provides a comprehensive guide for the synthesis of 4-chloro-2-methoxy-5-nitrophenol, a valuable intermediate in medicinal chemistry and drug development. The protocol details the preparation of this phenol derivative from the commercially available starting material, 1,4-dichloro-2-methoxy-5-nitrobenzene, via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step laboratory protocol, and discuss critical parameters for ensuring a high-yield, high-purity outcome. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of Substituted Phenols
Substituted phenols are a cornerstone of modern synthetic chemistry, appearing as critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise arrangement of substituents on the phenolic ring is paramount, as it directly governs the molecule's biological activity, pharmacokinetic properties, and material characteristics. The ability to selectively synthesize complex phenols is therefore a key enabling technology in drug discovery and development.
The starting material, this compound, is a versatile building block. Its aromatic ring is "activated" by the presence of a strong electron-withdrawing nitro group, making it susceptible to nucleophilic attack. This allows for the selective replacement of one of the chlorine atoms, providing a reliable entry point to a variety of functionalized aromatic compounds.[2][3] This application note details the hydrolysis of the more activated chlorine atom to yield 4-chloro-2-methoxy-5-nitrophenol, a compound with significant potential for further synthetic elaboration.
Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The conversion of this compound to the corresponding phenol proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), the SNAr reaction is typically an addition-elimination process.[4]
Pillars of the SNAr Reaction:
-
Activated Substrate: The aromatic ring must be rendered electron-deficient. This is achieved by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂).[5]
-
Good Leaving Group: A substituent that can depart with its electron pair, typically a halide (e.g., -Cl), must be present on the ring.
-
Positional Activation: The EWG must be positioned ortho or para to the leaving group. This positioning is critical as it allows for the resonance stabilization of the negatively charged intermediate.[4]
In the case of this compound, the nitro group at C5 strongly activates both the ortho position (C4, bearing a chlorine) and the other ortho position (C6). The chlorine at C4 is para to the methoxy group and ortho to the nitro group. The chlorine at C1 is ortho to the methoxy group and meta to the nitro group. The powerful activating effect of the nitro group at the ortho position (C4) makes this chlorine significantly more labile and susceptible to substitution than the chlorine at C1.
The reaction proceeds in two main steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile, in this case, a hydroxide ion (OH⁻), attacks the electron-deficient carbon atom bearing the activated chlorine (C4). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, providing substantial stabilization.[6]
-
Elimination and Re-aromatization: The aromaticity of the ring is restored as the leaving group (chloride ion, Cl⁻) is expelled, resulting in the formation of the sodium phenoxide salt. Subsequent acidification protonates the phenoxide to yield the final phenol product.
Below is a diagram illustrating the reaction mechanism.
Experimental Application & Protocol
This protocol describes the laboratory-scale synthesis of 4-chloro-2-methoxy-5-nitrophenol. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | 17801-99-9 | C₇H₅Cl₂NO₃ | 222.03 | [e.g., BenchChem][2] | Toxic irritant. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Standard Supplier | Corrosive. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | Standard Supplier | Corrosive, ~37% w/w aqueous solution. |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Standard Supplier | Flammable. |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | In-house supply | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Standard Supplier | Drying agent. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers (various sizes)
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
pH paper or pH meter
-
Glassware for recrystallization
Step-by-Step Protocol
The overall experimental workflow is depicted below.
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.00 g, 22.5 mmol).
-
Add 50 mL of ethanol to dissolve the starting material. Stir until a clear solution is obtained.
-
In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.70 g, 67.5 mmol, 3.0 equiv.) in 50 mL of deionized water. Caution: Dissolution is exothermic. Allow the solution to cool.
2. Reaction Execution:
-
Slowly add the aqueous sodium hydroxide solution to the ethanolic solution of the starting material in the round-bottom flask.
-
Attach a reflux condenser to the flask and begin circulating cool water through it.
-
Heat the mixture to reflux using a heating mantle and stir vigorously. A typical reaction time is 2-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
After the reaction is complete (as determined by TLC analysis showing consumption of the starting material), remove the heating mantle and allow the mixture to cool to room temperature.
-
Transfer the dark-colored reaction mixture to a 400 mL beaker. Place the beaker in an ice bath to cool further.
-
While stirring, slowly and carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The sodium phenoxide salt will be protonated, and the phenol product will precipitate out of the solution. Continue adding acid until the solution is acidic (pH ≈ 2), as checked with pH paper.
-
Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
4. Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
-
Allow the crude product to air-dry on the filter paper or dry it in a vacuum oven at a low temperature (e.g., 50 °C).
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum.
5. Characterization:
-
Determine the yield of the purified 4-chloro-2-methoxy-5-nitrophenol.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Data Summary and Expected Results
The following table provides an example of the quantities and expected outcome for a typical laboratory-scale synthesis.
| Parameter | Value |
| Starting Material | |
| This compound | 5.00 g (22.5 mmol) |
| Reagents | |
| Sodium Hydroxide (NaOH) | 2.70 g (67.5 mmol, 3.0 equiv.) |
| Ethanol | 50 mL |
| Deionized Water | 50 mL |
| Reaction Conditions | |
| Temperature | Reflux (~80-90 °C) |
| Time | 2-4 hours |
| Product | |
| 4-Chloro-2-methoxy-5-nitrophenol | C₇H₆ClNO₃ (MW: 203.58 g/mol ) |
| Theoretical Yield | 4.58 g |
| Expected Yield | 80-90% (3.66 g - 4.12 g) |
Safety and Troubleshooting
-
Safety: this compound and its derivatives are toxic and should be handled with care. Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. All operations must be conducted in a fume hood.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the allotted time, the reaction time can be extended. Ensure the temperature is at a steady reflux.
-
Dark Color: The reaction mixture will likely be very dark due to the formation of colored by-products, which is common in nitrophenol synthesis.[8] Most of these impurities are removed during the acidic work-up and recrystallization. The use of activated carbon during recrystallization can help decolorize the product if necessary.[9]
-
Purification Issues: If the product oils out during recrystallization, use a larger volume of the primary solvent (ethanol) or a different solvent system.
References
- CK-12 Foundation. (2025, December 7). Preparation of Phenols.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Phenols from 2,5-Diiodophenol.
- U.S. Patent No. 3,283,011. (1966). Preparation of nitrophenols. Google Patents.
- BenchChem. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of Step 3: 4-Chloro-2-methyl-5-nitro-phenol.
- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
- Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene.
- Chemistry LibreTexts. (2025, February 2). Nucleophilic Aromatic Substitution.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- OpenStax. (2023, September 20). Nucleophilic Aromatic Substitution. Organic Chemistry.
- Chinese Patent No. CN101481311A. (2009). Preparation of 4-chloro-2-nitrophenol. Google Patents.
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. prepchem.com [prepchem.com]
- 8. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]
- 9. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 1,4-Dichloro-2-methoxy-5-nitrobenzene as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The selection of starting materials—versatile chemical building blocks—can dictate the success and timeline of a medicinal chemistry campaign. 1,4-Dichloro-2-methoxy-5-nitrobenzene (CAS No: 17801-99-9) has emerged as a scaffold of significant strategic importance. Its utility is rooted in a unique combination of functional groups that allow for predictable, regioselective, and sequential modifications, making it an invaluable precursor for generating libraries of diverse compounds, particularly in the development of targeted therapies like kinase inhibitors.[1][2]
The molecule's power lies in its inherent electronic and steric properties:
-
Two Differentially Activated Chlorine Atoms: The chlorine at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the para-nitro group.[3][4] The chlorine at C1 is significantly less reactive, enabling selective and sequential displacement reactions.
-
An Electron-Withdrawing Nitro Group: Beyond activating the C4 position, the nitro group serves as a latent amino group. Its reduction to an aniline provides a critical vector for further diversification through amide bond formation, sulfonylation, or other coupling reactions.
-
A Methoxy Group: This group influences the electronic properties of the ring and can be a site for late-stage modification, such as demethylation to a phenol, if required.
This guide provides a detailed exploration of the chemistry of this compound, offering field-proven insights and step-by-step protocols for its application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties & Safety Data
Proper handling and understanding of a reagent's properties are foundational to safe and successful experimentation.
| Property | Value | Reference |
| Chemical Formula | C₇H₅Cl₂NO₃ | [5] |
| Molecular Weight | 222.03 g/mol | [5] |
| CAS Number | 17801-99-9 | |
| Appearance | Pale yellow to yellow crystalline solid | |
| Melting Point | 52-54 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like DMF, DMSO, THF | [4] |
Safety & Handling: this compound is a chemical intermediate and must be handled with appropriate care.
-
Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[6]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Transformations & Mechanistic Rationale
The true utility of this compound is realized through a series of high-yield, predictable chemical transformations.
Diagram: Reactivity Hotspots```dot
graph "Reactivity_Hotspots" { layout=neato; node [shape=none, image="https://storage.googleapis.com/gemini-prod/images/1_4_dichloro_2_methoxy_5_nitrobenzene_structure.png"]; a [pos="0,0!"]; b [label="C4-Cl: Highly activated\nfor SNAr by para-NO2", pos="-2.5,0.5!", shape=plaintext, fontcolor="#EA4335"]; c [label="NO2: Reducible to NH2\n(key diversification point)", pos="2.5,1.5!", shape=plaintext, fontcolor="#4285F4"]; d [label="C1-Cl: Less reactive,\nfor secondary substitution", pos="2.5,-1.5!", shape=plaintext, fontcolor="#FBBC05"]; }
Sources
1,4-Dichloro-2-methoxy-5-nitrobenzene: A Core Building Block for Modern Agrochemicals
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 1,4-dichloro-2-methoxy-5-nitrobenzene, a pivotal intermediate in the synthesis of advanced agrochemicals, particularly the triazolopyrimidine sulfonanilide class of herbicides. We will explore its chemical properties, established synthesis protocols, and its strategic application in constructing complex herbicidal molecules. This document is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries, offering both theoretical insights and detailed, actionable laboratory protocols.
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of modern crop protection, the demand for selective, high-efficacy, and environmentally conscious herbicides is paramount. The triazolopyrimidine sulfonanilide family of herbicides represents a significant advancement, targeting the acetolactate synthase (ALS) enzyme in plants—a pathway absent in animals, which confers a favorable safety profile.[1][2] These compounds, including commercial products like florasulam and diclosulam, are essential for controlling broadleaf weeds in various crops.[3][4]
At the heart of the synthesis of these complex molecules lies a strategically functionalized benzene ring: This compound . Its specific arrangement of chloro, methoxy, and nitro groups provides a versatile scaffold, enabling a series of predictable and high-yield chemical transformations. The electron-withdrawing nitro group is crucial, as it activates the chlorine atoms for nucleophilic aromatic substitution (SNAr), while also serving as a precursor to the critical aniline functional group required for the final sulfonanilide linkage.[5][6]
This guide elucidates the role of this compound, detailing its synthesis and its transformation into key downstream intermediates for the assembly of potent herbicides.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The molecule's reactivity is primarily dictated by the interplay of its substituents.
| Property | Value | Source |
| CAS Number | 17801-99-9 | |
| Molecular Formula | C₇H₅Cl₂NO₃ | [7] |
| Molecular Weight | 222.03 g/mol | [7] |
| Appearance | Yellow to light brown crystalline solid | Generic MSDS |
| Melting Point | 95-98 °C | Generic MSDS |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, dichloromethane, and methanol. | Generic MSDS |
Reactivity Insights: The key to this molecule's utility is the activation of the benzene ring towards nucleophilic attack. The potent electron-withdrawing nitro group at the C5 position significantly reduces the electron density at the ortho (C4) and para (C2, though occupied by methoxy) positions. This makes the carbon atom bonded to the chlorine at C4 highly electrophilic and susceptible to displacement by nucleophiles. The chlorine at C1, being meta to the nitro group, is substantially less reactive.[5] This predictable regioselectivity is fundamental to its role as a reliable chemical intermediate.
Synthesis of the Core Intermediate
The industrial production of this compound is typically achieved through a multi-step process starting from more basic feedstocks. A common and efficient pathway involves the nitration of 1,4-dichlorobenzene, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Causality in the Synthetic Pathway:
-
Nitration: The initial nitration of 1,4-dichlorobenzene yields 1,4-dichloro-2-nitrobenzene.[8] The directing effects of the chloro groups guide the incoming nitro group primarily to the C2 position. Careful temperature control during this step is critical to minimize the formation of isomers and ensure high yield.[5]
-
Methoxylation: The subsequent reaction with a methoxide source, such as sodium methoxide, displaces the chlorine atom at the C2 position. This specific chlorine is activated by the adjacent nitro group, making it the prime site for nucleophilic attack in an SNAr mechanism, resulting in the desired this compound.[5][8]
Caption: Synthesis pathway for this compound.
Application in Triazolopyrimidine Herbicide Synthesis
The primary application of this compound is its conversion into a substituted aniline, which serves as a cornerstone for building the final herbicide structure. The most critical transformation is the reduction of the nitro group to an amine.
Caption: Overall strategy for herbicide synthesis from the intermediate.
The resulting aniline, 2,5-dichloro-4-methoxyaniline , is a valuable building block. While many commercial herbicides like diclosulam use 2,6-dichloroaniline, the synthetic principles are identical.[9][10] The aniline intermediate is coupled with a pre-formed heterocyclic sulfonyl chloride to create the final active ingredient. This coupling reaction is a robust and widely used method for constructing the C-N sulfonamide bond.[11]
Detailed Experimental Protocols
The following protocols are provided for illustrative purposes and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a certified fume hood.
Protocol 1: Synthesis of 2,5-Dichloro-4-methoxyaniline
Principle: This procedure details the reduction of the nitro group of this compound to an aniline using iron powder in an acidic medium. This is a classic and cost-effective method for nitro group reduction on an industrial scale.
Materials & Equipment:
-
This compound (1.0 eq)
-
Iron powder, fine grade (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (0.3 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, separatory funnel, Büchner funnel.
Procedure:
-
Setup: Equip a three-neck flask with a reflux condenser, mechanical stirrer, and a thermometer.
-
Charge Reagents: To the flask, add this compound (1.0 eq), ethanol, and water (typically a 4:1 EtOH:H₂O mixture).
-
Initiate Reaction: Begin vigorous stirring and add the iron powder (3.0 eq). Heat the mixture to approximately 70-75 °C.
-
Acid Addition: Slowly add concentrated HCl (0.3 eq) dropwise. An exotherm may be observed. Maintain the temperature near reflux (approx. 80-85 °C).
-
Reaction Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Neutralization & Extraction: Combine the filtrates and neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Concentrate the solution under reduced pressure to remove most of the ethanol. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude 2,5-dichloro-4-methoxyaniline. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Representative Sulfonamide Coupling Reaction
Principle: This protocol demonstrates the final coupling step to form a triazolopyrimidine sulfonanilide, reacting an aniline with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. This is the key bond-forming reaction in the synthesis of herbicides like florasulam and diclosulam.[9][11][12]
Materials & Equipment:
-
2,6-Dichloroaniline (1.0 eq)[10]
-
Triazolopyrimidine Sulfonyl Chloride Intermediate (e.g., 2-chlorosulfonyl-5-ethoxy-7-fluoro[1][3][13]triazolo[1,5-c]pyrimidine) (1.05 eq)[9]
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloroaniline (1.0 eq) and the base (e.g., pyridine, 1.5 eq) in the chosen solvent (e.g., DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the triazolopyrimidine sulfonyl chloride intermediate (1.05 eq) in a minimal amount of the same solvent and add it dropwise to the cooled aniline solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. If using DCM, the product will be in the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonanilide product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final high-purity herbicide.
Caption: Experimental workflow for the sulfonamide coupling reaction.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the agrochemical sector. Its carefully arranged functional groups allow for predictable, regioselective transformations that are essential for building the complex architectures of modern triazolopyrimidine sulfonanilide herbicides. The protocols and synthetic strategies outlined in this guide demonstrate its pivotal role, providing researchers and developers with the foundational knowledge to leverage this key building block in the creation of next-generation crop protection solutions.
References
-
Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. PubMed. Available at: [Link]
-
Triazolopyrimidine Sulfonanilide Herbicides and Related Compounds. R Discovery. Available at: [Link]
-
Florasulam | C12H8F3N5O3S | CID 11700495. PubChem, NIH. Available at: [Link]
-
1,4-Dichloro-5-methoxy-2-nitrobenzene | CAS No.17801-99-9 Synthetic Routes. Molecule-on-line. Available at: [Link]
- CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. Google Patents.
- Preparation method of florasulam. Patsnap.
-
Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. Available at: [Link]
- CN106905323A - The preparation method of diclosulam. Google Patents.
- CN107602566B - The synthetic method of florasulam intermediate. Google Patents.
- CN101485320A - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. Google Patents.
-
1,4-Dichloro-2-nitrobenzene. Wikipedia. Available at: [Link]
- CN103509027A - Preparation method for florasulam. Google Patents.
- CN103524358A - Synthetic method of 2, 6-dichloroaniline. Google Patents.
- WO2019074995A1 - Method of preparation of florasulam. Google Patents.
- CN106699764A - Preparation method of diclosulam. Google Patents.
-
106905323 Preparation method of diclosulam. WIPO Patentscope. Available at: [Link]
-
Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]
-
This compound. gsrs.ncats.nih.gov. Available at: [Link]
-
2,6-Dichloroaniline. Wikipedia. Available at: [Link]
Sources
- 1. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 9. CN106905323A - The preparation method of diclosulam - Google Patents [patents.google.com]
- 10. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 11. Preparation method of florasulam - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103509027A - Preparation method for florasulam - Google Patents [patents.google.com]
- 13. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene via Nucleophilic Aromatic Substitution
Introduction
The reaction of 1,4-dichloro-2-methoxy-5-nitrobenzene with sodium methoxide is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. This particular transformation is of significant interest to researchers in medicinal chemistry and materials science due to the utility of the resulting polysubstituted aromatic compounds as versatile building blocks. The strategic placement of electron-withdrawing and -donating groups on the benzene ring allows for controlled, regioselective substitution, providing a reliable route to complex molecular architectures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of this reaction. We will delve into the underlying mechanistic principles, provide a detailed, field-tested experimental protocol, and discuss critical safety considerations.
Scientific Principles and Mechanistic Insights
The reaction proceeds via a well-established addition-elimination mechanism, characteristic of SNAr reactions. The key to this transformation lies in the electronic nature of the substituents on the aromatic ring.
Role of Substituents:
-
Electron-Withdrawing Group (EWG): The nitro group (-NO2) is a powerful EWG, which significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. It achieves this through both inductive and resonance effects, delocalizing the negative charge of the intermediate.
-
Leaving Groups: The chlorine atoms serve as good leaving groups.
-
Nucleophile: The methoxide ion (CH3O⁻), generated from sodium methoxide, is a strong nucleophile that initiates the substitution.
The regioselectivity of the reaction is dictated by the positions of the substituents. The nitro group activates the positions ortho and para to it for nucleophilic attack. In this compound, the chlorine at the C-4 position is para to the nitro group, while the chlorine at the C-1 position is ortho. The methoxy group at C-2 is an electron-donating group, which slightly deactivates the ortho and para positions for nucleophilic attack. However, the powerful activating effect of the nitro group is the dominant factor. The attack of the methoxide ion at the carbon bearing a chlorine atom leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the product.
Given the substitution pattern, the primary product expected is 1-chloro-2,4-dimethoxy-5-nitrobenzene , resulting from the substitution of the chlorine atom at the C-4 position, which is para to the strongly activating nitro group. A minor product resulting from the substitution at the C-1 position (ortho to the nitro group) may also be formed. Further substitution to yield 1,2,4-trimethoxy-5-nitrobenzene is possible, particularly with an excess of sodium methoxide or at elevated temperatures.
Visualizing the Reaction
Reaction Mechanism
Caption: SNAr Addition-Elimination Mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Experimental Protocol
This protocol is designed for the synthesis of 1-chloro-2,4-dimethoxy-5-nitrobenzene on a laboratory scale.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 17801-99-9 | 222.03 | 10 | 2.22 g |
| Sodium Methoxide | 124-41-4 | 54.02 | 11 | 0.59 g |
| Anhydrous Methanol | 67-56-1 | 32.04 | - | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Brine (saturated NaCl solution) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
| Silica Gel (for column chromatography) | 7631-86-9 | - | - | As needed |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.22 g, 10 mmol).
-
Solvent Addition: Add anhydrous methanol (50 mL) to the flask and stir the mixture to dissolve the starting material.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Addition of Sodium Methoxide: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium methoxide (0.59 g, 11 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into 100 mL of cold water with stirring. A precipitate of the crude product should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and melting point determination.
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (neoprene or nitrile rubber are recommended).
This compound:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
Avoid inhalation of dust.
Sodium Methoxide:
-
Highly flammable solid.
-
Reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.
-
Causes severe skin and eye burns.
-
Handle under an inert, dry atmosphere.
-
Store away from sources of ignition and moisture.
Methanol:
-
Flammable liquid and vapor.
-
Toxic if swallowed, in contact with skin, or if inhaled.
Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.
Conclusion
The reaction of this compound with sodium methoxide is a robust and reliable method for the synthesis of 1-chloro-2,4-dimethoxy-5-nitrobenzene. By understanding the underlying SNAr mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and safely perform this valuable transformation. The principles discussed herein are broadly applicable to a range of nucleophilic aromatic substitution reactions, making this a foundational technique for synthetic chemists.
References
-
Nitro as a leaving group in an aromatic ring - Chemistry Stack Exchange. (2021). Retrieved from [Link]
-
Material Safety Data Sheet Sodium Methoxide (powder) - Alkali Metals Limited. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]
-
Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound - Filo. (2025). Retrieved from [Link]
-
aks760 - sodium methoxide, 95% - Gelest, Inc. (2015). Retrieved from [Link]
-
SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS - Loba Chemie. (2019). Retrieved from [Link]
-
Nucleophilic Substitutions on Aromatic Systems - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
ICSC 0771 - SODIUM METHYLATE. (n.d.). Retrieved from [Link]
- **The nitro group directs electrophilic arom
Application Notes and Protocols: Laboratory Scale Synthesis of 1,4-Dichloro-2-methoxy-5-nitrobenzene Derivatives
<_ 29986 _>
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 1,4-dichloro-2-methoxy-5-nitrobenzene and its derivatives. These compounds are valuable intermediates in the fields of medicinal chemistry, agrochemicals, and dye manufacturing.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and mechanistic understanding. This guide covers two primary synthetic routes: the direct nitration of 1,4-dichloro-2-methoxybenzene and the nucleophilic aromatic substitution (SNAr) on 1,2,4-trichloro-5-nitrobenzene. Further derivatization through subsequent SNAr reactions is also discussed.
Introduction
This compound is a key building block in organic synthesis. The strategic positioning of its chloro, methoxy, and nitro functional groups allows for selective chemical transformations, making it a versatile precursor for a wide range of more complex molecules.[2] The electron-withdrawing nitro group, in particular, activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceutical and industrial chemicals.[3][4] This application note will provide detailed, step-by-step protocols for the synthesis of the title compound and its subsequent derivatization, supported by mechanistic insights and safety considerations.
Synthesis of the Core Scaffold: this compound
There are two principal and reliable methods for the laboratory synthesis of this compound. The choice of method often depends on the availability of starting materials.
Method A: Electrophilic Nitration of 1,4-Dichloro-2-methoxybenzene
This method involves the direct nitration of the anisole derivative. The methoxy group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance from the adjacent chlorine and methoxy groups, the nitration preferentially occurs at the less hindered C5 position.[5]
Method B: Nucleophilic Aromatic Substitution (SNAr) on 1,2,4-Trichloro-5-nitrobenzene
This approach utilizes a nucleophilic aromatic substitution reaction where a methoxide source, such as sodium methoxide, displaces one of the chlorine atoms on the 1,2,4-trichloro-5-nitrobenzene ring.[5] The powerful electron-withdrawing effect of the nitro group makes the ortho and para positions highly susceptible to nucleophilic attack.[3][5]
Workflow for Synthesis of this compound
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4-Dichloro-2-nitrobenzene from p-Dichlorobenzene
This initial step is crucial for obtaining a precursor for subsequent reactions.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| p-Dichlorobenzene | 147.00 | 147 | 1.0 |
| Sulfuric Acid (100%) | 98.08 | 300 | - |
| Nitric Acid (d=1.52) | 63.01 | 68 | - |
| Sulfuric Acid (100%) | 98.08 | 68 | - |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 147 g (1.0 mole) of coarsely pulverized p-dichlorobenzene to 300 g of 100% sulfuric acid.[6]
-
Prepare the nitrating mixture by slowly adding 68 g of 100% sulfuric acid to 68 g of nitric acid (d=1.52) with cooling.[6]
-
With vigorous stirring, add the nitrating mixture to the flask over 1-1.5 hours, maintaining the temperature between 30-35°C. Use a water bath for cooling as needed.[6]
-
As the reaction progresses, the solid p-dichlorobenzene will melt, forming an oily layer. Continue vigorous stirring.[6]
-
The product, 1,4-dichloro-2-nitrobenzene, will begin to crystallize. Monitor the temperature closely, as this can be exothermic. Do not allow the temperature to exceed 50°C.[6]
-
After the addition is complete, continue stirring the thick, crystalline mass for 3-4 hours.[6]
-
To confirm reaction completion, take a small sample, dilute it with water, filter the solid, and check the melting point (should be 56-57°C).[6]
-
Quench the reaction by pouring the mixture onto a mixture of 700 g of ice and 300 ml of water.
-
Filter the precipitated product and wash with cold water.
-
To remove residual acid, melt the product under 500 ml of hot water, stir well, and allow it to cool and solidify. Repeat this washing step.
-
Dry the resulting light-yellow crystalline product. The expected yield is 186-188 g (97-98%).[6]
Protocol 2: Synthesis of this compound via SNAr
This protocol details the methoxylation of a trichlorinated precursor.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,2,4-Trichloro-5-nitrobenzene | 226.46 | (Specify) | (Specify) |
| Sodium Methoxide | 54.02 | (Specify) | (Specify) |
| Methanol | 32.04 | (Specify) | - |
Procedure:
-
Dissolve 1,2,4-trichloro-5-nitrobenzene in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric equivalent of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Derivatization of this compound
The synthesized this compound is a versatile intermediate for further functionalization, primarily through nucleophilic aromatic substitution of the remaining chlorine atoms. The chlorine at the C-4 position is particularly activated by the para-nitro group, making it susceptible to displacement by various nucleophiles.[5]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized onto the electron-withdrawing nitro group.[3][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: Synthesis of 4-Substituted-1-chloro-2-methoxy-5-nitrobenzene Derivatives
This protocol provides a general framework for the reaction of this compound with various nucleophiles.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 222.02 | (Specify) | (Specify) |
| Nucleophile (e.g., amine, thiol, alkoxide) | (Varies) | (Specify) | (Specify) |
| Solvent (e.g., DMF, DMSO, THF) | (Varies) | (Specify) | - |
| Base (if necessary, e.g., K₂CO₃, Et₃N) | (Varies) | (Specify) | - |
Procedure:
-
Dissolve this compound in an appropriate aprotic polar solvent such as DMF or DMSO in a round-bottom flask.
-
Add the desired nucleophile and, if necessary, a base to deprotonate the nucleophile or scavenge the HCl byproduct.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically ranging from room temperature to 100°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Characterization of Products
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the regioselectivity of the substitution.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitro, ether, aromatic C-Cl).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the crystalline products.
Safety Precautions
-
Handling of Reagents: Nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Reaction Hazards: Nitration reactions are exothermic and can run away if not properly controlled. Maintain strict temperature control and ensure efficient stirring.
-
Product Toxicity: Dichloronitrobenzene derivatives are potentially toxic and should be handled with care.[1] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthetic protocols detailed in this application note provide a robust foundation for the laboratory-scale preparation of this compound and its derivatives. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize these valuable chemical intermediates for a wide range of applications in drug discovery and materials science.
References
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]
-
Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. [Link]
-
Question: Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide. Calculate the theoretical yield of product. - Chegg. [Link]
-
2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. [Link]
-
3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
1,4-Dichloro-2-nitrobenzene - Wikipedia. [Link]
-
Preparation of 1,4-dichloro-2-nitrobenzene - PrepChem.com. [Link]
-
1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. [Link]
- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google P
Sources
Protocol for the Purification of 1,4-Dichloro-2-methoxy-5-nitrobenzene by Recrystallization
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the purification of 1,4-dichloro-2-methoxy-5-nitrobenzene, a key intermediate in the synthesis of various specialty chemicals. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. This protocol details the underlying principles, a method for solvent selection, a step-by-step purification procedure, and methods for validating the final product's purity. The causality behind each experimental choice is explained to provide a deeper understanding of the technique.
Introduction to this compound
This compound is a substituted aromatic compound often used in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. Its synthesis can proceed through various routes, such as the nitration of a dichlorinated anisole precursor or the nucleophilic aromatic substitution (SNAr) of a trichlorinated nitrobenzene.[1] These synthetic pathways can introduce impurities, including regioisomers, unreacted starting materials, and by-products, necessitating a robust purification step to ensure high purity for subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅Cl₂NO₃ | [2][3][4] |
| Molecular Weight | ~222.03 g/mol | [2][3][5] |
| Appearance | Slightly beige or light brown crystalline solid | [5] |
| Melting Point | 97-100 °C | [5][6] |
The Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature.[7][8] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, ideally, should either be highly soluble in the solvent at all temperatures (so they remain in the solution, or mother liquor, upon cooling) or insoluble in the hot solvent (allowing them to be removed by hot filtration).
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution. The slow formation of the crystal lattice is a highly selective process that tends to exclude impurity molecules.[8][9] This results in the formation of crystals with a significantly higher purity than the initial crude material.
Safety and Handling
This compound and the solvents used for recrystallization require careful handling in a controlled laboratory environment.
-
Compound Hazards : This chemical is harmful if swallowed and may cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[11][12]
-
Ventilation : All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[11][12]
-
Solvent Hazards : Organic solvents are typically flammable and pose inhalation risks. Avoid open flames and ensure there are no ignition sources nearby.
Experimental Protocol: Recrystallization
Part A: Selection of an Appropriate Solvent
The success of recrystallization hinges on the choice of solvent. A preliminary screening process is essential. Ethanol is often a suitable choice for compounds of this nature, but alternatives should be tested.
Screening Procedure:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility. The ideal solvent should show low solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.[9]
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Place the test tube in an ice-water bath to induce further crystallization.
-
Evaluate the results : The optimal solvent is one that dissolves the compound completely when hot but yields a large quantity of crystalline precipitate upon cooling.
Part B: Step-by-Step Recrystallization Workflow
This protocol assumes ethanol has been selected as a suitable solvent.
Equipment:
-
Erlenmeyer flasks (2-3)
-
Hotplate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution : Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 20-25 mL) and begin heating the mixture on a hotplate with gentle stirring.
-
Create a Saturated Solution : Continue adding small portions of hot ethanol from a separate beaker until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent required to ensure the solution is saturated, which maximizes product recovery upon cooling.[8]
-
Hot Filtration (Optional) : If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. Place a fluted filter paper in a stemless glass funnel and set it atop a pre-warmed receiving Erlenmeyer flask. Quickly pour the hot solution through the filter paper. This step prevents premature crystallization in the funnel.
-
Crystallization : Cover the flask containing the hot, clear solution (the filtrate) with a watch glass and remove it from the heat. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[8][9] Rushing this step by immediate ice-cooling can trap impurities.
-
Maximize Yield : Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to further decrease the compound's solubility and maximize the yield of crystals.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any residual soluble impurities adhering to the crystal surfaces. Use minimal cold solvent to avoid re-dissolving the product.
-
Drying : Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a vacuum oven or a desiccator to remove residual solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Validation of Purity
After drying, the purity of the final product must be confirmed.
-
Melting Point Analysis : A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Measure the melting point of the recrystallized product. A sharp range close to the literature value (97-100 °C) indicates high purity. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC) : Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The purified product should appear as a single, distinct spot with a different Rf value from any impurities, which may be visible in the crude and mother liquor lanes.
-
Yield Calculation : Weigh the final dried product and calculate the percent recovery to assess the efficiency of the process.
-
Percent Recovery = (Mass of Pure Product / Mass of Crude Product) * 100%
-
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound; cooling is too rapid. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent. |
| No crystals form upon cooling | Too much solvent was added; the solution is not saturated. | Boil off some of the solvent to concentrate the solution, then allow it to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low product recovery | Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated before hot filtration. |
References
-
UNEP Publications. (1996). SIDS Initial Assessment Report: BENZENE, 1,4-DICHLORO-2-NITRO-. [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. [Link]
-
Solubility of Things. (n.d.). 1,4-dichloro-2-nitrobenzene. [Link]
-
Chemical Synthesis Database. (2025). 1,3-dichloro-2-methoxy-5-nitrobenzene. [Link]
-
Tyler Parra. (2020). How To Recrystallize A Solid. YouTube. [Link]
-
Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1,2-Dichloro-4-nitro-5-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C7H5Cl2NO3 | CID 13708454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dichloro-2-methoxy-5-nitrobenzene
Welcome to the technical support resource for the synthesis of 1,4-dichloro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. We will delve into the causality behind experimental choices, provide validated protocols, and offer structured troubleshooting advice to enhance the yield and purity of your target compound.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through two reliable routes. The choice of pathway often depends on the availability of starting materials and desired scale.
Pathway A: Electrophilic Nitration of 2,5-Dichloroanisole
This is the most direct and commonly employed method. It involves the electrophilic aromatic substitution of 2,5-dichloroanisole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy group is a strong activating group and, along with the chloro substituents, directs the incoming nitro group primarily to the C5 position.[1]
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
An alternative route involves the reaction of 1,2,4-trichloro-5-nitrobenzene with a methoxide source, such as sodium methoxide.[1] In this SNAr reaction, the strongly electron-withdrawing nitro group activates the adjacent chlorine atoms for nucleophilic displacement by the methoxide ion.[1]
Sources
Technical Support Center: Nitration of 1,4-Dichloro-2-Methoxybenzene
Introduction: The nitration of 1,4-dichloro-2-methoxybenzene is a critical electrophilic aromatic substitution reaction for synthesizing key intermediates in pharmaceutical and materials science. The methoxy group's strong activating and ortho-, para-directing effects, combined with the deactivating and ortho-, para-directing effects of the chloro substituents, steer the reaction toward the desired 1,4-dichloro-2-methoxy-5-nitrobenzene. However, the potent reagents and sensitive nature of the substrate can lead to several side reactions, compromising yield and purity. This guide provides a comprehensive troubleshooting framework to help researchers identify, understand, and mitigate these common challenges.
Part 1: The Primary Reaction - Understanding the Goal
Q1: What is the expected major product and what are the typical reaction conditions?
Answer: The expected major product is This compound . The reaction is typically performed using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), at low temperatures (e.g., 0-10°C) to control the reaction's exothermicity and improve selectivity.[1][2]
The directing effects of the substituents are key to this outcome:
-
-OCH₃ (Methoxy): A strong activating group, it directs incoming electrophiles to the ortho (C3) and para (C5) positions.
-
-Cl (Chloro): A deactivating group, it weakly directs to its ortho (C3, C5) and para (C2) positions.
The powerful activating effect of the methoxy group dominates, and substitution occurs at the C5 position, which is para to the methoxy group and ortho to a chloro group.
Part 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most frequent issues encountered during the nitration of 1,4-dichloro-2-methoxybenzene.
Problem Cluster 1: Low Yield & Dark, Tarry Reaction Mixture
Q2: My reaction turned dark brown or black, and the final yield of the desired product is very low. What is the likely cause?
Answer: A dark, tarry appearance is a classic sign of oxidative side reactions . The nitrating mixture, especially when hot or highly concentrated, is a powerful oxidizing agent.[3] The electron-rich aromatic ring, activated by the methoxy group, is susceptible to oxidation, which can lead to polymerization and the formation of complex, intractable materials.
Key Causal Factors:
-
High Temperature: The rate of oxidation reactions increases significantly with temperature. A runaway reaction can quickly lead to extensive degradation.[2]
-
High Reagent Concentration: Using fuming nitric or sulfuric acid increases the oxidative potential of the mixture.
-
Slow or Inefficient Stirring: Poor mixing can create localized "hot spots" where the concentration of the nitrating agent is too high, initiating oxidation.
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C using an ice-salt or ice-water bath. Monitor the internal temperature continuously with a thermometer.
-
Controlled Reagent Addition: Add the nitrating agent (or the substrate) slowly and dropwise to the reaction flask. This ensures the heat generated can be dissipated effectively.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized temperature gradients.[2]
-
Quenching Procedure: Pour the completed reaction mixture slowly onto crushed ice. This simultaneously quenches the reaction and helps precipitate the organic product while diluting the acid.
Problem Cluster 2: Presence of Phenolic or Unexpected Byproducts
Q3: My product analysis (GC-MS, NMR) shows the presence of 4-chloro-2-nitrophenol or other phenolic compounds. How are these formed?
Answer: The presence of phenolic byproducts points to two potential side reactions: ipso-substitution or hydrolysis of the methoxy group.
-
Ipso-Substitution: This is a well-documented phenomenon in the nitration of activated aromatic ethers like anisoles.[4][5] The nitronium ion (NO₂⁺) attacks the carbon atom already bearing the methoxy group (the ipso carbon). The resulting intermediate can then lose the methoxy group to form a phenolic product. This pathway is more common under strongly acidic conditions.[6]
-
Hydrolysis: If there is a significant amount of water in the reaction medium (e.g., from using dilute acids), the methoxy group can be hydrolyzed to a hydroxyl (-OH) group under the acidic conditions, especially if the temperature rises. The resulting 2,5-dichlorophenol is then nitrated, leading to various nitrophenol isomers.
Troubleshooting & Prevention Protocol:
-
Ensure Anhydrous Conditions: To prevent hydrolysis, use high-purity, concentrated acids (e.g., ≥95% H₂SO₄ and ≥90% HNO₃) to minimize the water content.
-
Modify the Nitrating Agent: To reduce ipso-substitution, consider using milder nitrating conditions. A mixture of nitric acid in acetic anhydride can generate acetyl nitrate in situ, a less aggressive electrophile that can favor standard substitution over ipso attack.
-
Maintain Low Temperatures: Both hydrolysis and ipso-substitution are more prevalent at higher temperatures. Strict adherence to a low-temperature protocol (0-5°C) is crucial.
Problem Cluster 3: Poor Regioselectivity & Isomeric Impurities
Q4: I've isolated my product, but it's contaminated with other isomers. How can I improve the regioselectivity?
Answer: While nitration at the C5 position is strongly favored, minor amounts of other isomers, such as 1,4-dichloro-2-methoxy-3-nitrobenzene , can form. Regioselectivity in electrophilic aromatic substitution is a delicate balance of electronic and steric factors.[1][7][8]
Key Causal Factors:
-
Reaction Temperature: Higher temperatures provide more energy for the reaction to overcome the activation barrier for less-favored isomers, thus reducing selectivity.
-
Solvent and Reagent System: The nature of the nitrating agent and solvent can influence the outcome. Different systems can alter the effective size of the electrophile and its interaction with the substrate.[7][8]
Troubleshooting & Prevention Protocol:
-
Optimize Temperature: Lowering the reaction temperature is the most effective way to enhance regioselectivity. Try running the reaction at -5°C to 0°C.
-
Solvent Choice: While mixed acid is standard, exploring nitration in a different solvent system, such as nitric acid in acetic acid, may alter the isomer distribution.
-
Purification: If minor isomers are unavoidable, effective purification via recrystallization or column chromatography is necessary to achieve high purity of the desired C5-nitro product.
Problem Cluster 4: Formation of Dinitro Compounds
Q5: My mass spectrometry data indicates the presence of a dinitrated product. How can I avoid this?
Answer: The formation of a dinitrated product, likely 1,4-dichloro-2-methoxy-3,5-dinitrobenzene , is a result of over-nitration . Although the first nitro group is strongly deactivating, forcing conditions can lead to a second substitution.
Key Causal Factors:
-
Excess Nitrating Agent: Using a large excess of nitric acid increases the probability of a second nitration event.
-
Extended Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can provide the necessary energy for the deactivated ring to react again.
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry: Use a carefully measured amount of the nitrating agent, typically between 1.0 and 1.1 molar equivalents relative to the substrate.
-
Monitor Reaction Progress: Use a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated byproducts.
-
Reverse Addition: Consider adding the substrate slowly to the cold nitrating mixture. This maintains a low concentration of the unreacted, activated substrate, disfavoring multiple nitrations on the same molecule.
Part 3: Data & Workflow Visualization
Troubleshooting Summary Table
| Observed Issue | Potential Side Reaction | Primary Cause(s) | Recommended Action |
| Dark, tarry mixture; low yield | Oxidation | High temperature, high acid concentration | Maintain temp 0-5°C, slow addition, vigorous stirring |
| Phenolic byproducts detected | Ipso-Substitution / Hydrolysis | High acidity, water content, high temp | Use anhydrous acids, consider milder nitrating agents |
| Isomeric impurities | Poor Regioselectivity | High temperature | Lower reaction temp (-5 to 0°C), optimize solvent |
| Product with M+45 mass peak | Dinitration | Excess nitrating agent, long reaction time | Use 1.0-1.1 eq. of HNO₃, monitor reaction progress |
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues.
Caption: Troubleshooting decision tree for nitration side reactions.
References
-
Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Ipso nitration in organic synthesis. National Institutes of Health (NIH).[Link]
-
Notes on Ipso Nitration. Unacademy.[Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed.[Link]
-
Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ACS Publications.[Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate.[Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
-
Nitration and aromatic reactivity. Imperial College London.[Link]
-
Direct oxidative nitration of aromatic sulfonamides under mild conditions. RSC Publishing.[Link]
-
Preparation of 1,4-dichloro-2-nitrobenzene. PrepChem.com.[Link]
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Direct oxidative nitration of aromatic sulfonamides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Notes on Ipso Nitration [unacademy.com]
- 6. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1,4-Dichloro-2-methoxy-5-nitrobenzene
Welcome to the technical support center for the synthesis and optimization of 1,4-dichloro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during its synthesis. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure both success and safety in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reaction steps?
The most prevalent and industrially scalable method for synthesizing this compound is through a two-step process.[1] This involves the nitration of a dichlorinated aromatic precursor followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.[1]
A common starting material is 2,5-dichloroanisole (1,4-dichloro-2-methoxybenzene). The synthesis proceeds via electrophilic aromatic substitution, specifically nitration. In this reaction, the methoxy group (-OCH3) is a strong activating group, directing the incoming electrophile (the nitronium ion, NO2+) to the ortho and para positions.[1] Due to steric hindrance from the adjacent methoxy and chloro groups, the nitro group is preferentially introduced at the less hindered C5 position, yielding the desired this compound.[1]
Another route involves the nitration of 1,4-dichlorobenzene to produce 1,4-dichloro-2-nitrobenzene.[2] Subsequently, a nucleophilic aromatic substitution reaction with a methoxide source, such as sodium methoxide, displaces the chlorine atom activated by the adjacent nitro group to yield the final product.[1][2]
Q2: I am observing a low yield in my nitration reaction. What are the most likely causes and how can I optimize the conditions?
Low yields in the nitration of 2,5-dichloroanisole or similar substrates can often be attributed to several factors, primarily related to the generation and stability of the electrophile (nitronium ion, NO2+) and the reaction temperature.
Troubleshooting Low Yield:
| Potential Cause | Explanation | Recommended Optimization |
| Insufficient Nitronium Ion Generation | The formation of the nitronium ion from nitric acid is catalyzed by a strong acid, typically sulfuric acid.[3][4][5] An inadequate amount of sulfuric acid or using dilute acids will result in a low concentration of the active electrophile. | Use a mixture of concentrated nitric acid and concentrated sulfuric acid. A typical ratio is a carefully controlled mixture of the two.[6] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[4][7] |
| Inadequate Temperature Control | Nitration reactions are highly exothermic.[8] If the temperature rises uncontrollably, it can lead to the formation of undesired side products, including dinitrated compounds or oxidation byproducts, thus lowering the yield of the desired mononitrated product.[7][9] | Maintain a strict temperature range, typically between 30-35°C, for the nitration of dichlorobenzene derivatives.[6][10] Use an ice bath for cooling and add the nitrating mixture dropwise to control the exothermic reaction.[6] For more reactive substrates, even lower temperatures may be necessary.[7] |
| Poor Mixing | If the reaction mixture is not adequately stirred, localized overheating or concentration gradients can occur. This is particularly important as the starting material and product may form an oily layer or a thick crystalline mass.[6] | Employ vigorous and continuous stirring throughout the reaction to ensure homogeneity and efficient heat transfer.[6] |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can promote side reactions. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[10] Continue the reaction until the starting material is consumed. A typical reaction time after the addition of the nitrating agent is 2 to 4 hours.[6][10] |
Q3: I am struggling with the formation of isomeric impurities. How can I improve the regioselectivity of the nitration?
Achieving high regioselectivity is crucial for obtaining a pure product and simplifying downstream purification. The primary factors influencing regioselectivity in the nitration of substituted benzenes are the directing effects of the existing substituents and the reaction conditions.
For the nitration of 2,5-dichloroanisole, the powerful activating and ortho-, para-directing methoxy group dominates over the deactivating and ortho-, para-directing chloro groups.[1] This inherently favors the substitution at the position para to the methoxy group (C5), which is the desired outcome. However, minor amounts of other isomers can still form.
Strategies to Enhance Regioselectivity:
-
Controlling Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product and minimizing side reactions that can occur at higher energies.
-
Choice of Nitrating Agent: While mixed acid (HNO3/H2SO4) is standard, alternative nitrating agents can sometimes offer improved regioselectivity. For instance, using dinitrogen pentoxide (N2O5) with a zeolite catalyst has been shown to favor the formation of the para isomer in the nitration of other aromatic compounds.[11]
-
Solvent Effects: The solvent can influence the solvation of the transition state and thus affect the regioselectivity. While many industrial nitrations are run with excess sulfuric acid acting as the solvent, exploring other inert solvents like 1,2-dichloroethane has been reported.[10]
Troubleshooting Guide
Issue 1: Runaway Reaction and Exothermic Event
Symptoms: A sudden and rapid increase in reaction temperature, vigorous gas evolution (brown fumes of nitrogen dioxide), and potential for the reaction to boil over.[12]
Causality: Nitration is a highly exothermic process.[8] A runaway reaction occurs when the rate of heat generation exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction. This is often caused by adding the nitrating agent too quickly or inadequate cooling.
Immediate Actions & Preventative Measures:
-
Immediate Action: Immediately cease the addition of the nitrating agent and increase cooling by adding more ice to the cooling bath. If necessary, have a quenching agent (e.g., a large volume of cold water or ice) ready for emergency use, but be aware that rapid quenching can also be hazardous.
-
Preventative Measures:
-
Always add the nitrating mixture slowly and portion-wise, monitoring the temperature continuously.[6]
-
Ensure the cooling bath is sufficiently large and maintained at a low temperature.
-
Use a reaction vessel that allows for efficient heat transfer.
-
Never leave a nitration reaction unattended.
-
Issue 2: Product Purification Challenges - Oily Product or Difficulty with Crystallization
Symptoms: The crude product after quenching is an oil instead of a solid, or it fails to crystallize effectively from the purification solvent.
Causality:
-
Presence of Impurities: Isomeric byproducts or dinitrated compounds can act as impurities that lower the melting point of the desired product, resulting in an oil.
-
Residual Acid: Incomplete neutralization of the strong acids used in the reaction can inhibit crystallization.[6]
-
Inappropriate Solvent: The chosen solvent for recrystallization may not be suitable for the product.
Troubleshooting & Optimization Protocol:
-
Acid Removal: After quenching the reaction mixture with ice water, ensure the precipitated product is thoroughly washed with cold water until the washings are neutral to pH paper.[6] A wash with a dilute solution of sodium bicarbonate can also be used to neutralize any remaining acid, followed by another water wash.[10]
-
Recrystallization:
-
If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
-
If crystallization is still problematic, consider a different solvent system. Ethanol is often a suitable solvent for recrystallizing nitroaromatic compounds.[13]
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form well-defined crystals.
-
Issue 3: Safety Concerns with Handling Nitrating Agents
Symptoms: Not an experimental outcome, but a critical area of concern for researcher safety.
Causality: The combination of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent.[14][15][16] It can cause severe burns on contact with skin and eyes and reacts violently with many organic compounds.[14][15][17] The reaction also produces toxic nitrogen dioxide gas.[12][14]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[14][16]
-
Ventilation: Conduct all nitration reactions in a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes.[14]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[14][16] Have appropriate spill containment materials, such as sodium carbonate or other neutralizing agents, on hand.[14][17]
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions.[17]
Experimental Protocols & Visualizations
Protocol 1: Optimized Nitration of 2,5-Dichloroanisole
This protocol is designed to maximize yield and purity while ensuring operational safety.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated sulfuric acid to concentrated nitric acid with constant stirring. Allow the mixture to cool.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dichloroanisole in a suitable solvent such as 1,2-dichloroethane or use excess sulfuric acid as the solvent.[6][10] Cool the flask in an ice/water bath to 0-5°C.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 2,5-dichloroanisole, ensuring the internal temperature does not exceed 35°C.[10] The rate of addition should be carefully controlled.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature for 2-4 hours.[6][10] Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification:
-
Filter the solid product and wash it thoroughly with cold water until the filtrate is neutral.
-
A subsequent wash with a cold, dilute sodium bicarbonate solution can be performed to remove the last traces of acid.[10]
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
-
Visualization of the Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common nitration problems.
Analytical Methods for Reaction Monitoring
To effectively optimize and troubleshoot the synthesis, reliable analytical methods are essential for monitoring reaction progress and assessing product purity.
| Analytical Technique | Application | Key Considerations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product. | Use an appropriate solvent system to achieve good separation between the starting material, product, and any major byproducts. Visualize spots under UV light. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of product purity and identification of isomeric impurities and byproducts.[18] | Provides high sensitivity and selectivity.[19] Useful for identifying unknown components in the reaction mixture. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and product purity.[18][19] | A robust technique for analyzing nitroaromatic compounds.[19] A C18 reverse-phase column with a UV detector is commonly used.[19] |
| Melting Point | A simple and effective way to assess the purity of the final, crystallized product.[6] | A sharp melting point close to the literature value (97-100 °C) indicates high purity.[20] A broad or depressed melting range suggests the presence of impurities. |
References
- Nitration reaction safety. (2024, June 6). YouTube.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. (n.d.). University of Washington.
- 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis. (n.d.). ChemicalBook.
- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety.
- 1,4-Dichloro-5-methoxy-2-nitrobenzene | CAS No.17801-99-9 Synthetic Routes. (n.d.). Mol-Instincts.
- This compound | 17801-99-9. (n.d.). Benchchem.
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Nitration of Benzene. (n.d.). Chemistry Steps.
- Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. (n.d.). Pharmaguideline.
- Technical Support Center: Controlling Nitration Regioselectivity of Benzene. (n.d.). Benchchem.
- Preparation of 1,4-dichloro-2-nitrobenzene. (n.d.). PrepChem.com.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- This compound. (n.d.). gsrs.
- The nitration of benzene. (n.d.). Chemguide.
- How to Synthesize 5-Chloro-2-nitroaniline and Its Applications. (n.d.). Guidechem.
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 15). Frontiers in Chemistry.
- 1,4-Dichloro-2-nitrobenzene. (n.d.). Wikipedia.
- Regioselectivity in the nitration of dialkoxybenzenes. (n.d.). PubMed.
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.
- Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor. (n.d.). Google Patents.
- para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. (2025, August 7). ResearchGate.
- 1,3-dichloro-2-methoxy-5-nitrobenzene. (2025, May 20). Chemical Synthesis Database.
- BENZENE, 1,4-DICHLORO-2-NITRO-. (1996, April 30). OECD SIDS.
- Method for synthesizing 2,4-dichloronitrobenzene. (n.d.). Google Patents.
- Process for the preparation and purification of p-nitrobenzenes. (n.d.). Google Patents.
- 2,5-Dichloroanisole. (n.d.). PubChem.
- Synthetic Protocols for Aromatic Nitration: A Review. (n.d.). ResearchGate.
- Methods for the nitration of aromatic compounds. (2012, April 19). Google Patents.
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 15). PMC.
- NITROAROMATIC COMPOUNDS. (2005). NIOSH.
- A Comparative Guide to the Validation of Analytical Methods for 2-Nitrobenzene-1,3,5-triol. (n.d.). Benchchem.
- Optimization of continuous method nitration of toluene by dinitrogen pentoxide/chloroform solution with using design of experiments (DoE) methods. (n.d.). ResearchGate.
- A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. (2024, September 14). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 10. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 11. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. ehs.com [ehs.com]
- 17. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemsynthesis.com [chemsynthesis.com]
preventing byproduct formation in 1,4-Dichloro-2-methoxy-5-nitrobenzene reactions
A Guide to Minimizing Byproduct Formation in Synthetic Applications
Welcome to the technical support center for 1,4-dichloro-2-methoxy-5-nitrobenzene. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common synthetic challenges associated with this versatile intermediate and achieve cleaner reactions with higher yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and handling of this compound.
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three primary sites for transformation:
-
C4-Chloride: This chlorine is para to the strongly electron-withdrawing nitro group (-NO₂) and meta to the electron-donating methoxy group (-OCH₃). The nitro group's powerful activating effect makes this position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).
-
C1-Chloride: This chlorine is ortho to the methoxy group and meta to the nitro group. It is significantly less activated towards SₙAr compared to the C4-chloride because it lacks the critical ortho/para relationship to the nitro group.[1][2]
-
Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents, which is a common step in the synthesis of pharmaceutical intermediates.
Q2: Why is regioselectivity an issue in nucleophilic substitution reactions?
A2: The electronic properties of the aromatic ring dictate the outcome. Nucleophilic aromatic substitution proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is greatest when the negative charge can be delocalized onto the electron-withdrawing nitro group. This only occurs when the nucleophile attacks at the positions ortho or para to the nitro group. Consequently, attack at C4 is overwhelmingly favored over C1. However, forcing conditions (high temperatures, very strong nucleophiles) can sometimes lead to minor amounts of the undesired regioisomer.
Q3: What is the most common class of side reactions observed with this compound?
A3: Besides regioselectivity issues, the most prevalent side reactions depend on the transformation being performed:
-
For Nucleophilic Aromatic Substitution (SₙAr) , common byproducts arise from hydrolysis (reaction with water), demethylation of the methoxy group, or di-substitution.
-
For Nitro Group Reduction , the primary side reaction of concern is hydrodechlorination—the unwanted removal of one or both chlorine atoms.[3]
Part 2: Troubleshooting Guide for Byproduct Formation
This guide is structured in a problem/solution format to directly address specific experimental issues.
Category A: Nucleophilic Aromatic Substitution (SₙAr) Reactions
Problem 1: My reaction is producing a significant amount of 4-chloro-2-methoxy-5-nitrophenol.
-
Cause: This byproduct is the result of hydrolysis, where water or hydroxide ions act as the nucleophile, displacing the C4-chloride. This is a common issue if the reaction is not performed under strictly anhydrous conditions or if the nucleophile/base contains residual water.
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents (e.g., THF, DMF, Dioxane) and store them over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use high-purity, anhydrous grades of bases and nucleophiles. If using a hydrate salt, consider its water content in the reaction stoichiometry or switch to an anhydrous version.
-
Problem 2: I am observing demethylation, resulting in a phenolic byproduct.
-
Cause: The methoxy group can be cleaved under harsh conditions, particularly with strong nucleophiles that can also act as Lewis acids or in the presence of strong protic acids. This process, O-demethylation, is a known side reaction for anisole derivatives.[4]
-
Solution:
-
Moderate Reaction Temperature: Avoid excessive heating. Run test reactions at lower temperatures to find the minimum required for a reasonable reaction rate.
-
Choice of Base: If applicable, use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong, nucleophilic bases like sodium methoxide if the intended nucleophile is different.[5]
-
Avoid Strong Acids: Ensure the reaction medium is not strongly acidic, as this can promote ether cleavage.
-
Problem 3: My mass spectrometry results show a di-substituted product.
-
Cause: While the C1-chloride is less reactive, forcing conditions can lead to a second SₙAr event, especially if a large excess of a potent nucleophile is used at high temperatures for extended periods.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents).
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction that forms the di-substituted product.
-
Lower Temperature: Running the reaction at a lower temperature will increase the selectivity for the more activated C4 position.
-
Workflow for Troubleshooting SₙAr Reactions
Caption: Troubleshooting workflow for SₙAr side reactions.
Category B: Nitro Group Reduction Reactions
Problem 1: My product has lost one or both chlorine atoms (hydrodechlorination).
-
Cause: This is a very common and problematic side reaction, especially during catalytic hydrogenation. Catalysts like Palladium on Carbon (Pd/C) are highly active and can readily catalyze the cleavage of aryl-chloride bonds.[3]
-
Solution:
-
Change Reduction Method: Avoid catalytic hydrogenation with Pd/C if possible. Metal-acid systems are excellent for selectively reducing the nitro group without affecting the aryl chlorides.
-
Recommended: Iron powder in acetic acid (Fe/AcOH) or Tin(II) chloride (SnCl₂) in HCl/Ethanol are classic, reliable methods.[6]
-
-
Use a Milder Catalyst: If hydrogenation is necessary, use a less active catalyst. Raney Nickel is often less prone to causing dehalogenation than Pd/C.[3]
-
Catalyst Modifiers: In some cases, adding a catalyst "poison" or modifier (like quinoline or ethylenediamine) in small amounts can selectively inhibit the dehalogenation reaction without stopping the desired nitro reduction. This requires careful optimization.
-
Problem 2: The reaction is sluggish or produces intermediates like nitroso or hydroxylamine compounds.
-
Cause: The reduction of a nitro group is a multi-step process (NO₂ → NO → NHOH → NH₂). Incomplete reduction can occur due to deactivated reagents, insufficient equivalents of the reducing agent, or non-optimal pH/temperature.
-
Solution:
-
Ensure Reagent Activity: Use fresh, high-quality reducing agents. For example, iron powder should be activated (e.g., by washing with dilute acid) to remove surface oxides.
-
Increase Equivalents/Time: Ensure a sufficient molar excess of the reducing agent is used. Extend the reaction time and monitor by TLC until the starting material and any intermediates are fully converted to the desired aniline.
-
Optimize Conditions: The efficiency of metal-acid reductions is highly pH-dependent. Ensure sufficient acid is present. For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
-
Comparison of Nitro Reduction Methods
| Method | Reagents | Pros | Cons & Common Byproducts |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean workup | High risk of hydrodechlorination . |
| Catalytic Hydrogenation | H₂, Raney Ni | Lower risk of dehalogenation than Pd/C | Still a risk of dehalogenation; pyrophoric.[3] |
| Metal-Acid Reduction | Fe / AcOH or NH₄Cl | Excellent chemoselectivity , low cost, avoids dehalogenation | Stoichiometric iron waste, sometimes requires heat. |
| Metal Salt Reduction | SnCl₂ / HCl, EtOH | Mild, highly selective, good for sensitive substrates | Stoichiometric tin waste, can be expensive.[6] |
| Sulfide Reduction | Na₂S or (NH₄)₂S | Can be selective for one nitro group in dinitro compounds | Unpleasant odor, aqueous waste stream.[3] |
Part 3: Recommended Experimental Protocols
Protocol 1: Chemoselective SₙAr with an Amine Nucleophile
This protocol describes a typical procedure for the substitution of the C4-chloride with a generic primary or secondary amine, minimizing hydrolysis and di-substitution.
-
Preparation: Add this compound (1.0 eq), your amine of choice (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask to achieve a concentration of ~0.5 M.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete in 4-12 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Nitro Group Reduction using Iron
This protocol provides a robust method for reducing the nitro group to an amine while preserving the chlorine substituents.
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and ethanol. Add a solution of ammonium chloride (NH₄Cl, 4.0 eq) in water.
-
Reagent Addition: Heat the mixture to reflux (~80 °C). Add iron powder (Fe, 3.0-5.0 eq) portion-wise over 15-20 minutes to control the exotherm.
-
Reaction: Maintain the reaction at reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Workup: Once the reaction is complete, cool the mixture slightly and filter it hot through a pad of Celite® to remove the iron salts. Rinse the filter cake with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8.
-
Isolation: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired aniline.
Mechanism of SₙAr Activation
Caption: SₙAr proceeds via a stable Meisenheimer complex intermediate. (Note: The above DOT script is a template. Actual chemical structure images would be required for rendering.)
References
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
NPTEL-NOC IITM. (2021). mod02lec14 - Nucleophilic aromatic substitution - Part 02. YouTube. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Catalyst Education. (2020). Nucleophilic Aromatic Substitution Lab. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (1996). SIDS Initial Assessment Report for Benzene, 1,4-dichloro-2-nitro-. Retrieved from [Link]
-
PubChem - National Institutes of Health (NIH). (n.d.). 2,5-Dichloroanisole. Retrieved from [Link]
-
precisionFDA. (n.d.). 2,5-DICHLOROANISOLE. Retrieved from [Link]
-
Hu, D., et al. (2020). Recent advances in dissecting the demethylation reactions in natural product biosynthesis. Current Opinion in Chemical Biology, 59, 47-53. Retrieved from [Link]
-
Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Recent advances in dissecting the demethylation reactions in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dichloro-4-nitro-5-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification Strategies for 1,4-Dichloro-2-methoxy-5-nitrobenzene Derivatives
Welcome to the technical support center for the purification of 1,4-dichloro-2-methoxy-5-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find practical, in-depth answers to common questions and troubleshooting advice for challenges you may encounter during purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to build a strong understanding of the purification principles for these derivatives.
Q1: What are the typical impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on the synthetic route. Two common routes are:
-
Nitration of 1,4-dichloro-2-methoxybenzene: This can lead to regioisomeric impurities where the nitro group is at a different position. You may also have unreacted starting material.
-
Nucleophilic Aromatic Substitution (SNAr) of 1,2,4-trichloro-5-nitrobenzene with methoxide: This reaction is generally selective due to the activating effect of the nitro group.[1] However, potential impurities include:
-
Unreacted 1,2,4-trichloro-5-nitrobenzene: The starting material for the reaction.
-
Isomeric products: While the chlorine at the C2 or C4 position (ortho and para to the nitro group) is most activated, side reactions can occur.[1]
-
Hydrolysis products: If water is present, you might form a phenol derivative instead of the desired methoxy compound.
-
Q2: What is the first step I should take to develop a purification strategy for a new derivative?
A2: The first and most critical step is to analyze your crude product using Thin Layer Chromatography (TLC).[2] TLC will help you to:
-
Estimate the purity: Determine the number of components in your crude mixture.
-
Select a suitable solvent system: Find a solvent or mixture of solvents that provides good separation between your desired product and impurities. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.[3]
-
Guide your choice of purification method: A clean spot on TLC might suggest that a simple recrystallization is sufficient. Multiple, closely-spaced spots indicate that column chromatography will likely be necessary.[2]
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
Protocol for Selecting a Recrystallization Solvent:
-
Place a small amount of your crude solid (a few milligrams) in a test tube.
-
Add a few drops of a test solvent at room temperature. If the solid dissolves completely, the solvent is too good and should be discarded.
-
If the solid is insoluble at room temperature, heat the test tube gently.[5]
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A good solvent will result in the formation of a large number of crystals.[4] If no crystals form, the compound may be too soluble, or the solution may be supersaturated.[5]
Q4: My final product is a yellow solid. Is this its natural color or an impurity?
A4: 1,4-Dichloro-2-nitrobenzene, a related precursor, is described as a yellow solid.[6] Many nitroaromatic compounds are inherently colored (pale yellow to yellow). However, dark or intense coloration (brown, red) often indicates the presence of impurities.[7] It is crucial to determine if the color is from an impurity before attempting decolorization.[8] Comparing your product's appearance to literature descriptions or a pure analytical standard is the best approach.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your purification experiments.
Recrystallization Issues
Q5: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:
-
Re-heat and add more solvent: The most common cause is using too little solvent. Re-heat the mixture to dissolve the oil, then add more hot solvent until the solution is clear.[9][10]
-
Slow down the cooling process: Rapid cooling can favor oil formation.[11] Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[9][10]
-
Change the solvent system: The boiling point of your solvent might be too high. Try a lower-boiling solvent or use a mixed solvent system.
Q6: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?
A6: This is a common issue and can often be resolved.
-
Too much solvent was used: This is the most frequent cause.[9][10] You can gently boil off some of the solvent to re-saturate the solution and then attempt to cool it again.[10]
-
The solution is supersaturated: Induce crystallization by:
Chromatography Issues
Q7: My spots are streaking on the TLC plate. How can I get clean spots?
A7: Streaking on a TLC plate can be caused by several factors:
-
Sample overload: You may have spotted too much of your sample. Try diluting your sample before spotting it on the plate.[13][14][15]
-
Highly polar compound: The nitro and methoxy groups make these compounds quite polar. They can interact strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can improve the spot shape.[14]
-
Inappropriate spotting solvent: If you dissolve your sample in a very polar solvent for spotting, it can cause the initial spot to be too diffuse, leading to streaking.[13] Use the least polar solvent that will dissolve your sample.
Q8: I'm seeing overlapping spots on my TLC, and they are not separating well during column chromatography. How can I improve the separation?
A8: Improving the resolution between closely eluting compounds is key.
-
Optimize the solvent system:
-
Decrease polarity: If your Rf values are too high, decrease the proportion of the polar solvent in your mobile phase.[14]
-
Change solvent selectivity: Instead of a standard hexane/ethyl acetate system, try other combinations. Dichloromethane/hexane or toluene/ethyl acetate can offer different selectivities and may resolve the overlapping spots.[14][16]
-
-
Use a finer mesh silica gel: For difficult separations, using a higher mesh silica gel (e.g., 230-400 mesh) provides a greater surface area and can improve resolution.[16]
-
Consider a different stationary phase: If silica gel isn't working, you could try alumina or a reverse-phase (C18) silica gel.[14][16]
Q9: My purified compound is still colored even after column chromatography. How can I remove the color?
A9: Persistent color after chromatography is often due to highly conjugated impurities that have similar polarity to your product.
-
Activated Carbon (Charcoal) Treatment: Activated carbon is very effective at adsorbing colored impurities.[17][18] Protocol for Decolorization with Activated Carbon:
-
Dissolve your colored compound in a suitable hot solvent.
-
Temporarily remove the solution from the heat source.
-
Add a very small amount of activated carbon (a spatula tip's worth).[18] Be cautious, as adding it to a boiling solution can cause it to boil over.[18]
-
Swirl the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the fine carbon particles.[18][19]
-
Proceed with the crystallization of the decolorized solution.
-
-
Important Note: Activated carbon can also adsorb your desired product, leading to a lower yield.[18][19] Use it sparingly and only when necessary.
Part 3: Data & Visualizations
Solvent Properties for Purification
This table provides properties of common solvents used in the purification of moderately polar organic compounds.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Non-polar component of eluent |
| Toluene | 2.4 | 111 | Eluent component, can disrupt pi-stacking |
| Dichloromethane (DCM) | 3.1 | 40 | Eluent component, good solvent |
| Diethyl Ether | 2.8 | 35 | Eluent component |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar component of eluent |
| Acetone | 5.1 | 56 | Recrystallization, eluent component |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization |
| Methanol (MeOH) | 5.1 | 65 | Highly polar eluent component, recrystallization |
Visual Workflows
Workflow for Selecting a Purification Strategy
Caption: Troubleshooting options for poor chromatographic separation.
References
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Google Patents.
- Waters Blog.
- Creative Bioarray.
- Concepts Ecotech.
- Waters. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
- Chemistry LibreTexts. 3.5C: Charcoal.
- ChemBAM. TLC troubleshooting.
- Chemistry LibreTexts. 2.
- SiliCycle.
- University of York Chemistry Teaching Labs.
- ResearchGate. I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice?.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- ChemistryViews. Tips and Tricks for the Lab: Column Choices.
- Bitesize Bio.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- ResearchGate. I have this problem in isolating two spots on TLC, one sitting atop the other (close Rf). I have tried different solvent systems all to no avail..
- Recrystalliz
- Decolorizing carbon.
- Benchchem. This compound | 17801-99-9.
- Reddit.
- SIELC Technologies. Separation of 1,4-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- PrepChem.com.
- GSRS. This compound.
- YouTube.
- ChemicalBook. 1,2-Dichloro-4-nitro-5-methoxybenzene synthesis.
- PubChem. This compound | C7H5Cl2NO3 | CID 13708454.
- Wikipedia. 1,4-Dichloro-2-nitrobenzene.
- OECD. BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2.
- ECHEMI.
- YouTube.
- Benchchem. Technical Support Center: Column Chromatography of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene.
- The Royal Society of Chemistry.
- MDPI.
- Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 7. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. chembam.com [chembam.com]
- 14. silicycle.com [silicycle.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. conceptsecotech.com [conceptsecotech.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Decolorizing carbon [sites.pitt.edu]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1,4-Dichloro-2-methoxy-5-nitrobenzene
Welcome to the Technical Support Center for the synthesis of 1,4-dichloro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The nitration of 2,5-dichloroanisole to produce this compound is a robust reaction, but its exothermic nature demands careful control to ensure safety, maximize yield, and maintain purity. This document provides practical, field-proven insights to help you navigate the potential challenges of this synthesis.
Understanding the Core Reaction: The "Why" Behind the "How"
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,5-dichloroanisole. The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1]
The methoxy group (-OCH₃) on the 2,5-dichloroanisole ring is an activating group, directing the incoming nitro group to the ortho and para positions. However, due to steric hindrance from the adjacent methoxy and chloro groups at the ortho positions, the nitration preferentially occurs at the less hindered para position (C5), yielding the desired this compound.[2]
Crucially, this nitration is a highly exothermic process.[3] The heat generated, if not effectively managed, can lead to a rapid increase in temperature, a phenomenon known as thermal runaway.[3] Thermal runaway can result in vigorous, uncontrolled reactions, the formation of unwanted byproducts, and potentially dangerous pressure buildup in the reaction vessel. Therefore, precise temperature control is paramount for a successful and safe synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis, providing immediate actions and preventative measures.
Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Mixture Addition
-
Question: I've started the dropwise addition of the nitrating mixture, and the internal temperature is rising much faster than expected and overshooting my target range, even with a cooling bath. What's happening and what should I do?
-
Answer: This is a critical situation and a primary indicator of a potential thermal runaway. The rapid temperature increase signifies that the rate of heat generation from the nitration reaction is exceeding the heat removal capacity of your cooling system.
Immediate Actions:
-
Stop the Addition: Immediately cease the addition of the nitrating mixture.
-
Enhance Cooling: If possible, augment your cooling. For an ice bath, add more ice and salt to lower the temperature. If using a cryocooler, lower the set point.
-
Vigorous Agitation: Ensure your stirring is vigorous and efficient to promote heat transfer to the vessel walls and cooling medium. Inefficient stirring can create localized "hot spots."[3]
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, be prepared for an emergency quench. This involves carefully and slowly pouring the reaction mixture into a large volume of crushed ice or ice-water with strong agitation.[3] Caution: The dilution of concentrated sulfuric acid is also highly exothermic, so this should only be performed as a last resort with appropriate safety measures in place, including a blast shield and personal protective equipment.[3]
Potential Causes and Preventative Measures:
-
| Cause | Explanation | Preventative Action |
| Inadequate Cooling | The cooling bath's temperature is not low enough, or its volume is insufficient to dissipate the generated heat. | Use a cooling bath with a high thermal mass (e.g., a large ice-salt slurry or a cryostat set to a low temperature, such as -10°C to 0°C).[4] |
| Rapid Addition of Nitrating Agent | Adding the nitrating mixture too quickly generates heat faster than the cooling system can remove it.[3] | Employ a slow, dropwise addition using an addition funnel. The addition rate should be carefully controlled to maintain the desired internal temperature. |
| Poor Agitation | Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, causing localized runaway reactions.[3] | Use an overhead stirrer for better torque and mixing, especially for larger scale reactions. Ensure the stir bar or impeller is creating a good vortex. |
| Incorrect Reagent Concentration | Using overly concentrated acids can increase the reaction's exothermicity. | Adhere strictly to a validated protocol for the preparation of the nitrating mixture. |
Issue 2: Low Yield of this compound
-
Question: My final product yield is significantly lower than expected. What are the likely reasons?
-
Answer: Low yields can stem from incomplete reaction, side reactions, or mechanical losses during work-up.
Potential Causes and Corrective Actions:
| Cause | Explanation | Corrective Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient time or too low a temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for the recommended duration at the optimal temperature. |
| Polynitration | The formation of dinitro- or trinitro- byproducts can occur if the reaction conditions are too harsh. | Maintain a strict temperature control. Use the correct stoichiometric ratio of the nitrating agent. For highly activated substrates, milder conditions may be necessary.[3] |
| Side Reactions | Oxidation of the starting material or other side reactions can consume the reactants. | Ensure the reaction temperature does not exceed the recommended range. The presence of impurities in the starting material can also catalyze side reactions. |
| Losses During Work-up | The product may be lost during the quenching, extraction, or purification steps. | During quenching, ensure the product fully precipitates. If it remains oily or in solution, perform a thorough extraction with a suitable organic solvent.[5] Minimize transfers between glassware to reduce mechanical losses. |
Issue 3: Formation of an Oily Product or No Precipitate After Quenching
-
Question: After pouring the reaction mixture into ice water, I obtained a thick oil instead of a solid precipitate, or nothing precipitated at all. How should I proceed?
-
Answer: This indicates that your product is either a liquid at the quenching temperature or is soluble in the acidic aqueous mixture.
Procedure:
-
Liquid-Liquid Extraction: Transfer the entire quenched mixture to a separatory funnel.
-
Solvent Selection: Extract the aqueous layer multiple times with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[5]
-
Combine and Wash: Combine the organic extracts. Wash the combined organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the nitration of 2,5-dichloroanisole?
-
A1: While the optimal temperature should be determined experimentally for your specific setup, a general guideline for nitration of dichlorobenzenes is to maintain the temperature between 30-35°C.[6] However, to minimize the risk of runaway reactions and side product formation, starting with a lower temperature range, such as 0-10°C, and closely monitoring the reaction is a prudent approach.
-
-
Q2: How do I properly prepare and handle the nitrating mixture?
-
A2: The nitrating mixture should be prepared by slowly and carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath.[4] This order of addition is crucial as the dilution of sulfuric acid is highly exothermic. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
-
-
Q3: What is the purpose of quenching the reaction in ice water?
-
A3: Quenching in ice water serves two primary purposes. First, it rapidly cools the reaction, halting the exothermic process and preventing overheating and the formation of byproducts.[5] Second, it dilutes the acid mixture, which significantly decreases the solubility of the organic product, causing it to precipitate out of the solution, thus facilitating its isolation.[5]
-
-
Q4: Why is a sodium bicarbonate wash necessary during the work-up?
-
A4: The sodium bicarbonate wash is essential to neutralize and remove any residual sulfuric and nitric acids from the organic phase.[5] The presence of residual acid can lead to product degradation during storage or subsequent purification steps, such as chromatography.
-
-
Q5: Can I use a different nitrating agent to avoid the use of mixed acid?
-
A5: While mixed acid is the most common nitrating agent, other reagents can be used. For instance, a green nitrating agent like N₂O₅-HNO₃ has been reported for the nitration of p-dichlorobenzene, offering advantages such as easier temperature control and no need for waste acid treatment.[7] However, the use of alternative reagents may require significant process optimization.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a generalized protocol and may require optimization.
-
Preparation of the Nitrating Mixture: In a flask, slowly add a calculated amount of concentrated nitric acid to a cooled (0-5°C) and stirred volume of concentrated sulfuric acid. Maintain the temperature below 10°C during the addition.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2,5-dichloroanisole in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane). Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Agent Addition: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 2,5-dichloroanisole. Carefully monitor the internal temperature and maintain it between 0-10°C throughout the addition. The rate of addition should be adjusted to prevent the temperature from exceeding this range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Visualizing the Workflow
The following diagram illustrates the critical steps and decision points in managing the exothermic nitration of 2,5-dichloroanisole.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102731313A - Application of a green nitrating agent N2O5-HNO3in 2, 5-dichloronitrobenzene nitration - Google Patents [patents.google.com]
Technical Support Center: Greener Synthesis of 1,4-Dichloro-2-methoxy-5-nitrobenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4-dichloro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals dedicated to incorporating greener and more sustainable practices into their synthetic workflows. We move beyond traditional, hazardous methodologies to explore robust, efficient, and environmentally responsible alternatives. Here, we dissect the common challenges you may face during these advanced syntheses, offering not just solutions, but the underlying chemical principles to empower your research and development.
The conventional synthesis of nitroaromatic compounds, including key intermediates for this compound, often relies on a potent mixture of concentrated nitric and sulfuric acids.[1] This "mixed acid" system, while effective, is notoriously corrosive and generates substantial quantities of hazardous acidic waste, presenting significant environmental and handling challenges.[2][3] Our focus here is to provide practical guidance on alternative routes that mitigate these issues, primarily through the use of reusable solid acid catalysts for the critical nitration step.
Overall Greener Synthesis Workflow
The primary greener route involves a two-step process. First, the regioselective nitration of 1,4-dichlorobenzene using a recyclable solid acid catalyst to produce 1,4-dichloro-2-nitrobenzene.[4] This is followed by a nucleophilic aromatic substitution (SNAr) reaction where a methoxide source displaces the chlorine atom activated by the adjacent nitro group.
Caption: A step-by-step guide to diagnosing low conversion.
Q2: I'm getting poor regioselectivity with multiple isomers of dichloronitrobenzene. How do I favor the desired 2-nitro isomer?
The directing effects of the two chlorine atoms on the ring can lead to a mixture of isomers. Greener catalysts can offer a solution.
Possible Causes & Solutions:
-
Catalyst Structure: The key advantage of certain solid acids, like zeolites (e.g., H-Beta, ZSM-5), is their well-defined pore structure. This can create a "shape-selective" environment that favors the formation of one isomer over another due to steric constraints. [5] * Solution: Switch to a shape-selective catalyst like Zeolite H-Beta, which has been shown to favor para-nitration in many aromatic systems. [5]* Reaction Conditions: Temperature and the concentration of the nitrating agent can influence the isomer distribution. Harsher conditions can sometimes lead to a loss of selectivity.
-
Solution: Maintain the lowest effective temperature and add the nitric acid dropwise to keep its instantaneous concentration low. This allows the regiochemical directing effects to dominate over brute-force nitration.
-
Q3: My reusable solid acid catalyst is losing activity after a few runs. How can I effectively regenerate it?
Catalyst deactivation is expected but can be reversed. The primary causes are coke formation (carbonaceous deposits) and poisoning by impurities.
Regeneration Protocol:
-
Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with a solvent like acetone or dichloroethane to remove any adsorbed organic molecules.
-
Drying: Dry the washed catalyst in an oven at 100-120°C for several hours to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace. Slowly ramp the temperature (e.g., 5°C/min) to 500-550°C under a slow flow of dry air. Hold at this temperature for 3-5 hours to burn off any deposited coke.
-
Cooling & Storage: Allow the catalyst to cool to room temperature under a stream of dry nitrogen or in a desiccator to prevent re-adsorption of moisture.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of solid acid catalysts over the traditional mixed acid (H₂SO₄/HNO₃) method?
The shift to solid acid catalysts is driven by significant environmental, safety, and efficiency benefits.
| Feature | Traditional Mixed Acid (H₂SO₄/HNO₃) | Solid Acid Catalyst (e.g., Zeolite) |
| Environmental Impact | Generates large volumes of highly corrosive, contaminated acid waste that is difficult to treat or dispose of. [2][6] | Minimal waste generation. The catalyst is filtered off and reused, eliminating the spent acid stream. [7] |
| Catalyst Reusability | Single-use; the sulfuric acid is consumed as a dehydrating agent and cannot be easily recovered. [3] | Can be regenerated and reused for multiple cycles, lowering process costs and environmental footprint. [8] |
| Corrosivity & Safety | Extremely corrosive, requiring specialized reactors and posing significant handling risks. [9][10] | Non-corrosive solid, simplifying reactor design and improving operational safety. |
| Product Separation | Requires a hazardous quenching step in ice water, followed by neutralization and extraction, which can be complex. [11] | Simple filtration to separate the catalyst from the reaction mixture. The work-up is significantly cleaner. |
| Selectivity | Can lead to over-nitration (di-nitration) and other side reactions if not carefully controlled. [12] | Shape-selectivity of catalysts like zeolites can improve regioselectivity and minimize byproduct formation. [5] |
Q2: What specific safety protocols should be followed for these greener nitration reactions?
While greener, nitration is inherently energetic. Adherence to safety protocols is non-negotiable. [9]
-
Risk Assessment: Always conduct a thorough risk assessment before starting. Nitration reactions are highly exothermic and have the potential for thermal runaway. [13]* Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat. [10]* Ventilation: All operations involving nitric acid must be performed in a certified chemical fume hood to avoid inhaling toxic nitrogen oxide fumes. [9]* Temperature Control: Use an ice bath for cooling and add the nitrating agent slowly and in a controlled manner to manage the heat generated. Never let the internal temperature exceed the optimized limit.
-
Quenching: Always pour the reaction mixture into ice/water, never the other way around, to dissipate heat effectively during work-up. [11]* Spill Management: Keep appropriate spill containment kits, including neutralizing agents like sodium carbonate, readily available. [10]
Detailed Experimental Protocols
Protocol 1: Zeolite H-Beta Catalyzed Nitration of 1,4-Dichlorobenzene
This protocol is a representative example. Optimal conditions may vary based on the specific catalyst and equipment.
-
Catalyst Activation: Place 2.0 g of Zeolite H-Beta powder in a furnace. Heat under a slow stream of dry air to 500°C and hold for 4 hours. Cool under dry nitrogen and store in a desiccator until use.
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,4-dichlorobenzene (14.7 g, 0.1 mol) and 1,2-dichloroethane (40 mL) as the solvent.
-
Catalyst Addition: Add the pre-activated Zeolite H-Beta (2.0 g) to the flask.
-
Nitrating Agent Addition: Begin stirring the mixture and heat to 40°C. From the dropping funnel, add 70% nitric acid (9.0 g, 0.1 mol) dropwise over 30 minutes. Monitor the internal temperature to ensure it does not exceed 45°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 40°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture using a Büchner funnel to recover the solid catalyst. The catalyst can be washed with dichloroethane and set aside for regeneration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid, 1,4-dichloro-2-nitrobenzene, can be purified by recrystallization from ethanol to yield pale yellow crystals. [14]Confirm purity via melting point (expected: 52-54°C) and other standard analytical techniques. [4]
Protocol 2: SNAr Reaction to form this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 1,4-dichloro-2-nitrobenzene (9.6 g, 0.05 mol) in 50 mL of anhydrous methanol.
-
Reagent Addition: While stirring, carefully add sodium methoxide (2.97 g, 0.055 mol) portion-wise to the solution. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 200 mL of ice-cold water. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol to obtain pure this compound.
References
- Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications (RSC Publishing).
- Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate.
- Nitration reaction safety. YouTube.
- NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. National Chemical Laboratory.
- Liquid phase nitration of aromatics using solid acid catalyst. Google Patents.
- This compound | 17801-99-9. Benchchem.
- NITRIC ACID SAFETY. University of Washington.
- Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. North Maharashtra University.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
- Technology for nitration of ortho-dichlorobenzene with mixed acid processing. Google Patents.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries. United States Environmental Protection Agency.
- NITRATION OF CHLOROBENZENE | PDF | Thin Layer Chromatography. Scribd.
- Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System. Scirp.org.
- Methods for the nitration of aromatic compounds. Google Patents.
- Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE.
- 1,4-Dichloro-2-nitrobenzene. Wikipedia.
- Nitration of Substituted Aromatic Rings and Rate Analysis. University of Illinois.
- Preparation of 1,4-dichloro-2-nitrobenzene. PrepChem.com.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sibran.ru [sibran.ru]
- 3. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 4. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 5. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. stmarys-ca.edu [stmarys-ca.edu]
- 13. mdpi.com [mdpi.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 1,4-Dichloro-2-methoxy-5-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dichloro-2-methoxy-5-nitrobenzene. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, expert-level advice for your experimental challenges. Our focus is on the critical step of catalyst selection to help you achieve optimal outcomes in your synthetic endeavors.
Section 1: Foundational Concepts & Initial Catalyst Selection
This section addresses the most common transformations involving this compound and provides a logical framework for choosing an appropriate catalyst system from the outset.
FAQ 1.1: What are the primary reactive sites on this compound and how do they influence the choice of reaction type?
The structure of this compound presents three primary sites for chemical transformation: the two chlorine atoms (at C1 and C4) and the nitro group (at C5).
-
C-Cl Bonds (C1 and C4): These sites are highly activated for Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing effect of the nitro group at C5 significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1][2] Both chlorine atoms are positioned ortho (C1) and para (C4) to the nitro group, which are the positions of maximum activation for SNAr.[1][3] These sites are also suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Nitro Group (C5): The nitro group is readily reduced to an amino group (-NH2). This transformation is a cornerstone of aromatic chemistry and is almost exclusively achieved through catalytic hydrogenation or the use of stoichiometric metal reductants.[4]
Your choice of catalyst is therefore fundamentally dictated by which of these transformations you wish to achieve.
Decision Workflow for Initial Catalyst Selection
To assist in your initial experimental design, the following decision tree illustrates the catalyst selection process based on the desired molecular transformation.
Caption: Initial catalyst selection workflow.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
While many SNAr reactions on this substrate are facile and may not require a metal catalyst, achieving high yield and regioselectivity can be challenging.
FAQ 2.1: My SNAr reaction is showing poor regioselectivity. Which chlorine atom is more reactive and why?
The chlorine atom at the C4 position (para to the nitro group) is generally more reactive towards nucleophilic attack than the chlorine at the C1 position (ortho to the nitro group).
Causality:
-
Electronic Activation: While both positions are electronically activated, the resonance stabilization of the negative charge in the Meisenheimer intermediate is highly effective when the attack occurs at the para position.[1] The negative charge can be delocalized directly onto the oxygen atoms of the nitro group.
-
Steric Hindrance: The C1 position is flanked by both a nitro group and a methoxy group. This creates significant steric hindrance, making it more difficult for the incoming nucleophile to approach this carbon atom compared to the less crowded C4 position.[5]
If you are observing a mixture of products, consider lowering the reaction temperature to favor the kinetically preferred C4 substitution.
FAQ 2.2: My SNAr reaction is slow or incomplete, especially with a solid or immiscible nucleophile. Should I use a catalyst?
Yes. In cases of slow or heterogeneous reactions, a Phase-Transfer Catalyst (PTC) is highly recommended. A PTC facilitates the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the substrate is dissolved, thereby accelerating the reaction.[6][7][8][9]
| Catalyst Type | Example | Typical Loading | Mechanism of Action |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | 1-10 mol% | The lipophilic cation (e.g., TBA+) pairs with the nucleophilic anion, shuttling it into the organic phase to react.[6] |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | 1-10 mol% | Similar mechanism to ammonium salts, sometimes offering different solubility or stability profiles. |
Troubleshooting Protocol: Implementing a PTC
-
Select a PTC: For most applications, TBAB is a cost-effective and efficient starting point.
-
Determine Loading: Start with 5 mol% of the PTC relative to your limiting reagent.
-
Ensure Biphasic System: The reaction should consist of an organic solvent (e.g., toluene, chlorobenzene) dissolving your substrate and an aqueous or solid phase containing the nucleophile.
-
Vigorous Stirring: Efficient mixing is crucial for the catalyst to shuttle between phases.[10] Use a mechanical stirrer if possible for larger scale reactions. If the reaction remains slow, you can increase the catalyst loading to 10 mol% or gently increase the temperature.
Section 3: Troubleshooting Catalytic Reduction of the Nitro Group
The primary challenge in reducing the nitro group of this compound is achieving chemoselectivity—reducing the -NO2 without cleaving the C-Cl bonds (hydrodehalogenation).
FAQ 3.1: I used Pd/C for my nitro reduction and I'm seeing significant dehalogenation byproducts. What catalyst should I use instead?
Palladium on carbon (Pd/C) is a highly active hydrogenation catalyst and is known to cause hydrodehalogenation of aryl chlorides, bromides, and iodides.[11] For this substrate, you must use a catalyst with higher chemoselectivity.
Recommended Catalyst Systems for Chemoselective Nitro Reduction:
| Catalyst System | Conditions | Advantages & Considerations |
| Raney Nickel | H2 (balloon or pressure), RT-50°C, in EtOH or MeOH | Excellent choice for preserving aryl chlorides.[11][12] Requires careful handling as it can be pyrophoric. |
| Iron Powder / Acid | Fe powder, Acetic Acid or aq. HCl, heat | A classic, cost-effective method. The acidic conditions are generally compatible with the substrate.[4] |
| Iron Powder / CaCl2 | Fe powder, CaCl2, EtOH/H2O, 60°C | A milder, efficient transfer hydrogenation method that tolerates halides well.[13][14] |
| Tin(II) Chloride (SnCl2) | SnCl2·2H2O, EtOH, reflux | A reliable stoichiometric reductant that is highly selective for the nitro group in the presence of halides.[4][11] |
Troubleshooting Logic: If your primary goal is the aniline derivative with both chlorines intact, Raney Nickel is the preferred catalytic option, while Fe/CaCl2 or SnCl2 are excellent stoichiometric alternatives.[11][13][14]
FAQ 3.2: My catalytic hydrogenation is stalled. What are the common causes?
An incomplete hydrogenation can usually be traced to catalyst deactivation/poisoning or suboptimal reaction conditions.[10]
Systematic Troubleshooting Workflow for Stalled Hydrogenation:
Caption: Troubleshooting stalled hydrogenation reactions.
Section 4: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination offer powerful ways to form new C-C or C-N bonds at the C-Cl positions. However, the electron-deficient nature of the substrate and the presence of the nitro group can pose challenges.[15][16]
FAQ 4.1: I am attempting a Suzuki coupling, but I'm getting low yield. How do I choose the right catalyst system?
The low reactivity of C-Cl bonds (compared to C-Br or C-I) and potential for catalyst inhibition requires a highly active catalyst system.[17] This is typically achieved by combining a palladium source with a bulky, electron-rich phosphine ligand.[17][18]
Recommended Catalyst Systems for Suzuki Coupling:
| Pd Source | Ligand | Base | Solvent | Key Considerations |
| Pd(OAc)2 | SPhos or XPhos | K3PO4 or K2CO3 | 1,4-Dioxane/H2O or Toluene | Buchwald-type biarylphosphine ligands are highly effective for activating aryl chlorides.[17][18] |
| Pd2(dba)3 | XPhos | Cs2CO3 | t-BuOH/H2O | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.[18] |
| PdCl2(dppf) | (integral) | K3PO4 | DMF or Dioxane | A stable, reliable pre-catalyst, though sometimes less active for chlorides than ligand systems above. |
Troubleshooting Protocol: Optimizing a Suzuki Reaction
-
Ligand is Key: If using a simple catalyst like Pd(PPh3)4 fails, switch to a Pd(OAc)2 / SPhos system. Use a 1:2 ratio of Pd to Ligand.
-
Base Selection: Start with K3PO4 (3 equivalents). If you observe decomposition or side reactions, a milder base like K2CO3 may be beneficial.
-
Inert Atmosphere: Rigorously degas your solvents and maintain an argon or nitrogen atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.[19]
-
Monitor for Side Reactions: Be aware of protodeboronation (loss of the boronic acid group), especially with strong bases and water.[20] Using a boronic ester (e.g., a pinacol ester) can increase stability.
FAQ 4.2: Can I perform a Buchwald-Hartwig amination on this substrate without reducing the nitro group?
Yes, this is possible, but requires careful selection of conditions. The phosphine ligands used in Buchwald-Hartwig amination are reducing agents and can potentially reduce the nitro group, especially at high temperatures.
Strategies for Successful Buchwald-Hartwig Amination:
-
Use a Modern Ligand: Use a highly active, bulky biarylphosphine ligand (e.g., XPhos, RuPhos) that allows the reaction to proceed at lower temperatures (e.g., 80-100 °C), minimizing nitro group reduction.
-
Choose the Right Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, but can be harsh.[21] Consider lithium bis(trimethylsilyl)amide (LHMDS) as an alternative.
-
Minimize Reaction Time: The high activity of modern catalyst systems allows for shorter reaction times.[22] Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent side reactions.
-
Consider the Nucleophile: Primary and secondary aliphatic amines are generally suitable coupling partners.[21]
If direct amination proves difficult, an alternative strategy is to first perform the SNAr reaction with the desired amine (if it is a suitable nucleophile) or to reduce the nitro group and then perform a different transformation on the resulting aniline.
References
- Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Yadav, G., et al. (2003). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: reactions of p-chloronitrobenzene with sodium sulphide. Semantic Scholar.
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Wu, J. I. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Accounts of Chemical Research. (2021, July 7). Cross-Coupling Reactions of Nitroarenes.
-
ResearchGate. (2025, August 5). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. Retrieved from [Link]
- PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
-
Catalyst Education. (2020). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Water/aqueous Surfactants/PTC. Retrieved from [Link]
- Lu, J., Paci, I., & Leitch, D. C. (n.d.).
- Publications of the IAS Fellows. (2017, September 18). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: reactions of p-chloronitrobenzene with sodium sulphide.
- Indian Academy of Sciences. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proc. Indian Acad. Sci. (Chem. Sci.).
- PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
-
MDPI. (n.d.). A Calix[22]arene-Based Catalyst for Suzuki–Miyaura Couplings with Reduced Pd_Leaching.
-
Chemistry Stack Exchange. (n.d.). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Retrieved from [Link]
- Gsrs. (n.d.). This compound.
- ResearchGate. (2016, August 19). (PDF)
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
- Chemistry LibreTexts. (2020, July 1). 17.
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]
- PMC - NIH. (2024, July 26).
Sources
- 1. homeworkforyou.com [homeworkforyou.com]
- 2. vapourtec.com [vapourtec.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 8. Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: reactions of p-chloronitrobenzene with sodium sulphide - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jk-sci.com [jk-sci.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1,4-Dichloro-2-methoxy-5-nitrobenzene
This guide provides an in-depth, comparative analysis of the primary analytical techniques used for the structural elucidation of 1,4-dichloro-2-methoxy-5-nitrobenzene (Molecular Formula: C₇H₅Cl₂NO₃, Molecular Weight: 222.03 g/mol )[1]. As a substituted nitroaromatic compound, its unambiguous characterization is critical for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and understand its chemical properties. We will explore the unparalleled detail provided by Nuclear Magnetic Resonance (NMR) spectroscopy and contrast its capabilities with complementary techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination. Its power lies in its ability to map the carbon-hydrogen framework of a molecule, providing direct evidence of atom connectivity through scalar (J) coupling. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming the specific substitution pattern on the benzene ring, distinguishing it from other potential isomers.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. The key to its interpretation lies in understanding the electronic effects of the substituents on the aromatic protons.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both by induction and resonance. It strongly deshields protons at the ortho and para positions[2].
-
Methoxy Group (-OCH₃): This group is electron-withdrawing by induction but is a strong electron-donating group by resonance.
-
Chlorine (-Cl): Chlorine is electronegative and withdraws electron density via induction, but it is a weak deactivator.
Based on these principles, we can predict the following signals:
-
Aromatic Protons: There are two protons on the aromatic ring. The proton at the C-6 position is ortho to the strongly electron-withdrawing nitro group, which will cause it to be significantly deshielded and appear at a high chemical shift (downfield). The proton at the C-3 position is ortho to the methoxy group and meta to the nitro group, placing it at a comparatively lower chemical shift (upfield). These two protons are not adjacent and will appear as singlets (or very finely split doublets if long-range coupling is resolved).
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR reveals the proton environment, ¹³C NMR provides a direct look at the carbon backbone. For substituted benzenes, the chemical shifts of the aromatic carbons are influenced by complex factors, including not only electron density (diamagnetic shielding) but also orbital contributions (paramagnetic shielding), which can sometimes lead to shifts that seem counterintuitive based on simple electron-density arguments alone[2][3].
The spectrum will display seven distinct signals:
-
Aromatic Carbons (6 signals): The carbons directly attached to the electronegative substituents (C-1, C-2, C-4, C-5) will be significantly affected. The ipso-carbon attached to the nitro group (C-5) is expected to be highly deshielded[2]. The carbons bearing chlorine (C-1, C-4) and the methoxy group (C-2) will also show characteristic shifts. The two carbons bearing hydrogen atoms (C-3, C-6) will appear in the typical aromatic region (110-140 ppm)[4].
-
Methoxy Carbon (1 signal): The carbon of the -OCH₃ group will appear as a single peak in the aliphatic region, typically around 55-60 ppm.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: These are estimated values based on established substituent effects and NMR prediction algorithms. Actual experimental values may vary slightly depending on solvent and concentration.[5][6][7]
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale for Chemical Shift |
| H-3 | ~7.3 | ~112 | Shielded relative to H-6 due to proximity to the electron-donating -OCH₃ group. |
| H-6 | ~7.9 | ~126 | Strongly deshielded by the adjacent electron-withdrawing -NO₂ group[2]. |
| -OCH₃ | ~3.9 | ~57 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| C-1 | - | ~129 | Carbon bearing a chlorine atom. |
| C-2 | - | ~155 | Carbon attached to the electronegative oxygen of the methoxy group. |
| C-3 | - | ~112 | Carbon attached to H-3. |
| C-4 | - | ~125 | Carbon bearing a chlorine atom. |
| C-5 | - | ~141 | ipso-Carbon attached to the electron-withdrawing nitro group. |
| C-6 | - | ~126 | Carbon attached to the deshielded H-6. |
A Multi-Technique Approach: NMR in Context
While NMR is the gold standard for structural elucidation, a comprehensive characterization relies on a synergistic approach, incorporating data from other analytical techniques. Mass Spectrometry and Infrared Spectroscopy provide crucial, complementary information.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, electron ionization (EI) MS would confirm the molecular weight of 222 g/mol . The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its associated M+2 and M+4 peaks, with a ratio of approximately 9:6:1. This isotopic signature is a powerful confirmation of the elemental composition.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule[10]. The IR spectrum of this compound would be dominated by characteristic absorption bands confirming its key structural features:
-
N-O Stretching: Strong, characteristic bands for the aromatic nitro group will appear in two regions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹[11].
-
C-Cl Stretching: Absorptions corresponding to the C-Cl bonds will be present in the fingerprint region.
-
Aromatic C-H and C=C Stretching: The spectrum will also show C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching bands in the 1450-1600 cm⁻¹ region[12].
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, precise molecular structure, and isomeric differentiation. | Unambiguous structural elucidation; provides a complete picture of the molecular framework. | Lower sensitivity compared to MS; requires larger sample amounts; more complex data analysis. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), and fragmentation patterns. | Extremely high sensitivity (detects trace amounts); confirms elemental composition via isotopic patterns[9]. | Does not distinguish between isomers (e.g., this compound vs. 2,4-dichloro-1-methoxy-3-nitrobenzene). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (-NO₂, C-Cl, aromatic ring). | Fast, inexpensive, and non-destructive; excellent for confirming the presence of key functional groups[10]. | Provides limited information on the overall molecular structure and connectivity; cannot differentiate between isomers. |
Visualizing the Molecule and the Workflow
To aid in the interpretation of spectroscopic data, a clear visualization of the molecule and the analytical workflow is essential.
Caption: Structure of this compound with key atoms labeled.
Caption: Complementary workflow for the characterization of organic compounds.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (observe the TMS peak for sharpness and symmetry).
-
Tune and match the respective probe channels (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 5 ppm).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 8-16 scans.
-
Receiver Gain: Adjust automatically.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 100 ppm).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 512-1024 scans (or more, depending on sample concentration).
-
-
Data Processing:
-
Apply Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Conclusion
The definitive characterization of this compound is best achieved through a synergistic application of modern analytical techniques. While MS and IR spectroscopy are invaluable for rapidly confirming molecular weight and the presence of key functional groups, NMR spectroscopy is the only technique that provides an unambiguous and complete map of the molecular structure. By carefully analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently verify the precise isomeric form of the compound, ensuring the integrity and validity of their scientific work.
References
-
StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]
-
AIR Unimi. Effect of Methyl Substituents on the NMR Spectra of Aromatic Protons of Some Nitrobenzene Derivatives. Available at: [Link]
-
PubChem. 2,5-Dichloronitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2,4-Dichloronitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
NIST. 3,5-Dichloronitrobenzene. NIST WebBook. Available at: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
-
Witanowski, M., et al. (1993). Solvent versus substituent effects on the nitrogen NMR shielding of the nitro-group in substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]
-
ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. Available at: [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available at: [Link]
-
ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Available at: [Link]
-
PubChem. 1,2-Dichloro-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
NIST. Benzene, 2,4-dichloro-1-nitro-. NIST WebBook. Available at: [Link]
-
ACD/Labs. NMR Prediction. Available at: [Link]
-
GSRS. This compound. Global Substance Registration System. Available at: [Link]
-
ATSDR. Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
OpenStax. Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
OpenStax. Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]
-
ChemAxon. NMR Predictor. ChemAxon Docs. Available at: [Link]
-
CASPRE. 13C NMR Predictor. Available at: [Link]
-
Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. acdlabs.com [acdlabs.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. CASPRE [caspre.ca]
- 8. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Researcher's Guide to the Spectroscopic Fingerprinting of 1,4-Dichloro-2-methoxy-5-nitrobenzene Derivatives
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. Substituted nitroaromatic compounds, such as 1,4-dichloro-2-methoxy-5-nitrobenzene and its derivatives, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1] Their chemical reactivity and biological activity are intrinsically linked to the spatial arrangement of their substituent groups—a feature that can be definitively mapped through a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of this compound derivatives. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical workflows. The protocols and data presented herein are designed to serve as a self-validating system, ensuring the generation of robust and reliable structural information.
The Analytical Imperative: A Multi-Technique Approach
No single spectroscopic technique can provide a complete structural picture. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy is essential for unambiguous characterization. Each method probes different aspects of the molecule's constitution, and their combined data provides a comprehensive structural fingerprint.
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information about the aromatic protons and the methoxy group.
-
Aromatic Region: The two protons on the benzene ring will appear as distinct signals. Due to the electron-withdrawing nature of the nitro and chloro groups, these protons will be deshielded and appear at a downfield chemical shift, typically in the range of 7.0-8.5 ppm.[2] The coupling between these protons (J-coupling) will provide information about their relative positions.
-
Methoxy Group: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule.
-
Aromatic Carbons: The six carbons of the benzene ring will each give a distinct signal. The chemical shifts will be influenced by the attached substituents. Carbons attached to electronegative atoms (Cl, O, N) will be deshielded. The carbon attached to the nitro group (ipso-carbon) is often significantly deshielded.[2]
-
Methoxy Carbon: The carbon of the methoxy group will appear as a single peak, typically in the range of 55-65 ppm.
| Expected ¹H NMR Data for this compound | |||
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.5-8.0 | Doublet | 1H |
| Aromatic-H | ~7.0-7.5 | Doublet | 1H |
| Methoxy-H | ~3.9-4.1 | Singlet | 3H |
| Expected ¹³C NMR Data for this compound | |
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-NO₂ | ~145-150 |
| C-OCH₃ | ~150-155 |
| C-Cl | ~125-135 |
| C-H | ~110-120 |
| OCH₃ | ~58-62 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Instrument Setup: Record the spectra on a 300 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use the residual solvent peak as an internal standard for chemical shift referencing (e.g., CHCl₃ at 7.26 ppm).[3]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational bands will confirm the presence of the nitro, methoxy, and aromatic moieties.
-
Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[1]
-
Methoxy Group (C-O): The C-O stretching vibration of the methoxy group will appear as a strong band in the region of 1250-1200 cm⁻¹.[1]
-
Aromatic Ring (C=C and C-H): The C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
C-Cl Bonds: The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.
| Key IR Absorptions for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| NO₂ Asymmetric Stretch | ~1520 |
| C=C Aromatic Stretch | 1600-1450 |
| NO₂ Symmetric Stretch | ~1350 |
| C-O Stretch | ~1250 |
| C-Cl Stretch | < 800 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): For this compound (C₇H₅Cl₂NO₃), the expected molecular weight is approximately 221 g/mol .[4][5] Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with an intensity ratio of approximately 9:6:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways include the loss of the nitro group (NO₂), the methoxy group (OCH₃), or a chlorine atom (Cl).
| Expected Mass Spectrometry Data for this compound | |
| Ion | Expected m/z |
| [M]⁺ | 221, 223, 225 |
| [M-NO₂]⁺ | 175, 177, 179 |
| [M-OCH₃]⁺ | 190, 192, 194 |
| [M-Cl]⁺ | 186, 188 |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged fragments.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Figure 2: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the substituted benzene ring will result in characteristic absorption bands.
-
π → π* Transitions: These transitions, involving the aromatic system, are typically observed in the UV region, often below 300 nm.
-
n → π* Transitions: The nitro group has non-bonding electrons (n) that can be excited into the π* orbitals of the aromatic ring. This transition typically occurs at longer wavelengths and with lower intensity compared to the π → π* transitions.
While specific UV-Vis absorption spectra for this compound are not readily published, analogous nitroaromatic compounds exhibit absorption maxima in the 250-350 nm range.[1][6] The exact position and intensity of the absorption bands will be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning from approximately 200 nm to 800 nm. Use the pure solvent as a reference.
Conclusion: A Unified Approach to Structural Verification
The robust characterization of this compound derivatives is contingent upon the integrated application of multiple spectroscopic techniques. NMR spectroscopy provides the foundational map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and offers structural clues through fragmentation, and UV-Vis spectroscopy probes the electronic structure. By systematically applying the principles and protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these important chemical intermediates, paving the way for their application in drug discovery and materials science.
References
-
MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Available from: [Link]
-
gsrs. This compound. Available from: [Link]
-
Chemical Synthesis Database. 1,3-dichloro-2-methoxy-5-nitrobenzene. Available from: [Link]
-
Wikipedia. 1,4-Dichloro-2-nitrobenzene. Available from: [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]
-
Wiley Online Library. Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. Available from: [Link]
-
NIST WebBook. Benzene, 1,4-dichloro-. Available from: [Link]
-
PubChem. 2,5-Dichloronitrobenzene. Available from: [Link]
-
NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. Available from: [Link]
-
SpectraBase. 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
-
PubMed. UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. Available from: [Link]
-
ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... Available from: [Link]
-
PubMed. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Available from: [Link]
-
MDPI. Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Available from: [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available from: [Link]
Sources
A Senior Application Scientist's Guide to HPLC Analysis of 1,4-Dichloro-2-methoxy-5-nitrobenzene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous analytical monitoring is paramount to ensure reaction efficiency, product purity, and ultimately, the safety and efficacy of the final product. The synthesis of 1,4-dichloro-2-methoxy-5-nitrobenzene, a key building block, is no exception. Reaction mixtures can be complex, containing the desired product, unreacted starting materials, intermediates, and various side-products. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for the in-process control and final quality assessment of such reactions due to its versatility, robustness, and high resolving power.[1][2]
This guide provides an in-depth comparison of HPLC methodologies for the analysis of this compound reaction mixtures. We will explore the rationale behind chromatographic choices, present detailed experimental protocols, and compare the performance of HPLC with alternative analytical techniques, grounding our recommendations in established scientific principles and experimental data.
The Analytical Challenge: Understanding the Reaction Mixture
The successful development of an analytical method begins with a thorough understanding of the sample. The synthesis of this compound can proceed through several pathways, each with its own set of potential impurities. A common route involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom in 1,2,4-trichloro-5-nitrobenzene with a methoxide source.[3] Another pathway could be the nitration of 1,4-dichloro-2-methoxybenzene.
Based on these synthetic routes, a typical reaction mixture may contain:
-
Target Analyte: this compound
-
Starting Materials: 1,2,4-trichloro-5-nitrobenzene, 1,4-dichloro-2-methoxybenzene
-
Intermediates & Byproducts: Positional isomers of dichloromethoxynitrobenzene, other chlorinated nitroaromatic compounds, and hydrolysis products.
The analytical method must be able to separate the target analyte from these structurally similar compounds to provide an accurate assessment of reaction progress and product purity.
HPLC Methodologies: A Comparative Analysis
Reversed-phase HPLC (RP-HPLC) is the most suitable mode for separating the moderately polar compounds found in the this compound reaction mixture.[4][5] The choice of stationary phase is critical for achieving the desired selectivity.
Diagram of the HPLC Analysis Workflow
Caption: A generalized workflow for the HPLC analysis of reaction mixtures.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The two most common and effective stationary phases for the analysis of aromatic compounds are octadecylsilane (C18) and phenyl-hexyl.
-
C18 Columns: These columns provide a nonpolar stationary phase, and separation is primarily driven by hydrophobic interactions. Longer alkyl chains on analytes will lead to longer retention times.[6]
-
Phenyl-Hexyl Columns: These columns offer a dual retention mechanism: hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[7] This secondary interaction can provide unique selectivity for aromatic and nitroaromatic compounds.[7]
| Feature | C18 Column | Phenyl-Hexyl Column | Rationale & Causality |
| Primary Retention Mechanism | Hydrophobic Interactions | Hydrophobic & π-π Interactions | The phenyl group in the stationary phase allows for specific interactions with the electron-rich aromatic rings of the analytes, offering a different selectivity profile compared to the purely hydrophobic C18. |
| Selectivity for Isomers | Moderate | High | The spatial arrangement of substituents on the benzene ring affects the efficiency of π-π stacking, often leading to better resolution of positional isomers on a phenyl column. |
| Mobile Phase Considerations | Acetonitrile or Methanol | Methanol often enhances π-π interactions compared to acetonitrile. | The choice of organic modifier can modulate the π-π interactions, providing an additional tool for method development. |
| General Applicability | Broadly applicable for a wide range of nonpolar to moderately polar compounds. | Particularly advantageous for aromatic compounds, including nitroaromatics, phenols, and halogenated benzenes. | The specialized nature of the phenyl phase makes it a powerful tool for challenging separations of aromatic compounds. |
Proposed HPLC Method Parameters
Based on established methods for similar compounds, the following starting parameters are recommended for the analysis of this compound reaction mixtures.[4][5]
| Parameter | Recommended Condition | Justification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV-Vis Detector | Standard configuration for robust and reproducible chromatographic analysis. |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) or C18 (e.g., 150 mm x 4.6 mm, 5 µm) | The Phenyl-Hexyl column is recommended for initial trials due to its potential for enhanced selectivity for the target analytes. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A simple acidic mobile phase to ensure good peak shape for any potential acidic or basic impurities. Acetonitrile is a common, effective organic modifier. |
| Gradient Elution | 0-15 min, 40-90% B;15-17 min, 90% B;17-17.1 min, 90-40% B;17.1-20 min, 40% B | A gradient is necessary to elute both less retained impurities and the more retained product and byproducts within a reasonable timeframe while maintaining good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically have strong UV absorbance at this wavelength. A photodiode array (PDA) detector can be used to determine the optimal wavelength for all components. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Withdraw a small, accurately measured aliquot of the reaction mixture. Dilute it with the mobile phase to achieve a theoretical concentration of the main product that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Method Validation (as per ICH Guidelines)
A robust analytical method requires validation to ensure its performance is reliable and suitable for its intended purpose.[8][9] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference from blank/placebo at the retention time of the analyte. Peak purity of the analyte should be demonstrated using a PDA detector. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for the assay of the main component. |
| Precision (%RSD) | Repeatability (intra-day): ≤ 1.0%Intermediate Precision (inter-day, inter-analyst): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common alternative.
Logical Comparison: HPLC vs. GC-MS
Caption: A comparison of the suitability of HPLC and GC-MS for this analysis.
Performance Comparison: HPLC vs. GC-MS
| Parameter | HPLC-UV | GC-MS | Justification & Field Insights |
| Analyte Volatility | Not a limiting factor. | Requires analyte to be volatile and thermally stable. | HPLC is generally preferred for nitroaromatic compounds, as some can be thermally labile, leading to degradation in a hot GC inlet.[10][11] |
| Sensitivity | Good (ng range). | Excellent (pg range). | GC-MS typically offers lower detection limits, which is advantageous for trace impurity analysis.[12] |
| Specificity | High (based on retention time and UV spectrum). | Very High (based on retention time and mass fragmentation pattern). | The mass spectrum from GC-MS provides structural information, aiding in the definitive identification of unknown impurities.[7][12] |
| Throughput | High, suitable for routine QC. | Can be lower due to longer run times and more complex instrumentation. | HPLC methods are often faster and more straightforward to run in a high-throughput environment.[7] |
| Cost & Complexity | Lower initial and operational cost. | Higher initial and operational cost, requires more specialized maintenance. | For routine analysis, HPLC is often the more cost-effective option.[12] |
Conclusion and Recommendations
For the routine analysis of this compound reaction mixtures in a research and drug development setting, Reversed-Phase HPLC with UV detection is the recommended technique. It offers a robust, reliable, and high-throughput method for quantifying the main product and separating it from key process-related impurities.
Key Recommendations:
-
Column Selection: Begin method development with a Phenyl-Hexyl column to leverage its unique selectivity for aromatic compounds. A C18 column serves as a robust alternative.
-
Method Validation: A comprehensive method validation according to ICH guidelines is essential to ensure the reliability of the analytical data.[8][9]
-
Alternative Techniques: GC-MS should be considered a complementary technique, particularly for the identification of unknown volatile impurities or when higher sensitivity is required. However, care must be taken to assess the thermal stability of the analytes.[10][12]
By implementing a well-developed and validated HPLC method, researchers and drug development professionals can gain precise and accurate insights into their reaction chemistry, ensuring the quality and consistency of this critical chemical intermediate.
References
-
SIELC Technologies. (n.d.). Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,4-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Science.gov. (n.d.). performance reversed-phase chromatography: Topics by Science.gov. Retrieved from [Link]
-
Juniper Publishers. (2018). HPLC Detectors, Their Types and Use: A Review. Retrieved from [Link]
-
OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloronitrobenzene. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Exploring Analytical Quality by Design (AQbD) Enabled RP-HPLC Method for Carvedilol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1,4-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. performance reversed-phase chromatography: Topics by Science.gov [science.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
A Comparative Guide to Nitroaromatic Compounds: The Versatility of 1,4-Dichloro-2-methoxy-5-nitrobenzene
Nitroaromatic compounds are a cornerstone of modern organic synthesis and drug discovery, serving as versatile intermediates and key structural motifs in a vast array of functional molecules. Their rich chemistry, primarily governed by the powerful electron-withdrawing nature of the nitro group, allows for a wide range of transformations. This guide provides an in-depth comparison of 1,4-dichloro-2-methoxy-5-nitrobenzene with other key nitroaromatic compounds, offering researchers and drug development professionals a framework for selecting the appropriate building block for their specific synthetic challenges.
We will explore the nuanced differences in reactivity and synthetic potential conferred by variations in the number and position of nitro, chloro, and methoxy substituents. The discussion is grounded in the principles of nucleophilic aromatic substitution (SNAr), a pivotal reaction class for these molecules, and is supported by comparative data and detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
The physical properties of a reagent are critical determinants of its handling, solubility, and reaction conditions. The following table summarizes the key physicochemical characteristics of this compound and three other commercially significant chlorinated nitroaromatics.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₅Cl₂NO₃ | 222.03 | N/A | Solid | |
| 1,4-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 52-54 | Yellow flakes | |
| 1-Chloro-2,4-dinitrobenzene (DNCB) | C₆H₃ClN₂O₄ | 202.55 | 48-50 | Yellow crystals | |
| 2-Chloro-1,3,5-trinitrobenzene (Picryl Chloride) | C₆H₂ClN₃O₆ | 247.55 | 83 | Light yellow needles |
Data compiled from various chemical information sources.
The Chemistry of Activation: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The hallmark reaction of these compounds is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to a suitable leaving group, typically a halogen. These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.
The reactivity of the aromatic ring is profoundly influenced by the number and arrangement of these activating nitro groups.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis:
-
This compound : This molecule presents a fascinating case of differential reactivity. It has two chlorine atoms that can potentially act as leaving groups. The nitro group at C-5 is para to the chlorine at C-2 and ortho to the chlorine at C-4. This dual activation makes both chlorines susceptible to substitution. However, the powerful electron-withdrawing effect of the nitro group is most pronounced at the positions ortho and para to it, making the chlorine at C-4 a prime target for nucleophilic displacement. The methoxy group at C-2, being an electron-donating group, slightly deactivates the adjacent chlorine at C-1, further favoring substitution at C-4.
-
1,4-Dichloro-2-nitrobenzene : In this precursor, the nitro group is ortho to one chlorine and meta to the other. The chlorine ortho to the nitro group is highly activated and readily displaced by nucleophiles, while the chlorine in the meta position is significantly less reactive. This clear difference in reactivity is a key principle in the selective synthesis of derivatives.
-
1-Chloro-2,4-dinitrobenzene (DNCB) : The presence of two nitro groups, one ortho and one para to the chlorine atom, makes DNCB highly reactive towards nucleophilic attack. This high reactivity has established DNCB as a workhorse reagent in the synthesis of dyes, pharmaceuticals, and as a substrate for enzymes like glutathione S-transferase.
-
2-Chloro-1,3,5-trinitrobenzene (Picryl Chloride) : With three nitro groups positioned ortho and para to the chlorine, picryl chloride represents an extremely activated system. This high degree of activation makes it exceptionally reactive towards even weak nucleophiles. Its reactivity is so pronounced that it is also classified as a highly explosive compound.
Synthetic Utility and Applications
The specific substitution patterns of these nitroaromatics dictate their applications as building blocks in complex syntheses.
Caption: Synthetic pathways for this compound.
-
This compound : This compound is a valuable scaffold for building complex molecular architectures. Its utility stems from the presence of multiple, differentially reactive sites. For instance, selective substitution of one chlorine atom, followed by reduction of the nitro group to an amine, and subsequent reaction at the second chlorine atom allows for the controlled, stepwise construction of highly functionalized molecules. The resulting diamine derivatives can be used to form various heterocyclic rings, such as quinoxalines, which are prevalent in medicinal chemistry.
-
1-Chloro-2,4-dinitrobenzene (DNCB) : DNCB is extensively used in industrial applications. It is a key intermediate in the production of sulfur dyes, rubber accelerators, and various pigments. In the realm of life sciences, it is a well-known contact sensitizer and hapten used to study cell-mediated immunity and allergic contact dermatitis in immunological research.
-
Picryl Chloride : Due to its extreme reactivity and explosive nature, the applications of picryl chloride are more specialized. It is used in the synthesis of other energetic materials and serves as a powerful electrophile for creating highly stable charge-transfer complexes. In immunology, it is also employed as a hapten to induce contact hypersensitivity responses.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol provides a representative procedure for the nucleophilic aromatic substitution of an activated dichloronitrobenzene, analogous to reactions involving this compound. This specific example details the reaction of 3,4-dichloronitrobenzene with sodium methoxide, a well-documented transformation.
Objective: To synthesize 4-chloro-2-methoxy-1-nitrobenzene via SNAr reaction.
Materials:
-
3,4-Dichloronitrobenzene
-
Sodium methoxide (25% solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3,4-dichloronitrobenzene (1.0 eq) in a minimal amount of methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: While stirring, slowly add the sodium methoxide solution (1.1 eq) to the flask at room temperature. An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting crude product can be further purified by recrystallization or column chromatography. Characterize the final product by determining its melting point and acquiring spectroscopic data (NMR, IR).
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (safety goggles, gloves, lab coat).
-
3,4-Dichloronitrobenzene is a toxic irritant.
-
Sodium methoxide is flammable and corrosive. Methanol is flammable and toxic. Dichloromethane is a toxic irritant. Handle all chemicals with care.
Conclusion
While all chlorinated nitroaromatics are activated towards nucleophilic substitution, the degree of activation and the potential for selective functionalization vary significantly.
-
Picryl Chloride and DNCB offer high reactivity, making them suitable for syntheses where rapid and forceful substitution is required.
-
1,4-Dichloro-2-nitrobenzene provides a platform for selective substitution at the activated ortho position.
-
This compound stands out as a uniquely versatile building block. Its pattern of substitution creates two distinct reactive chlorine atoms and a reducible nitro group, offering a sophisticated scaffold for multi-step, regioselective syntheses. This level of synthetic control is highly desirable for constructing complex target molecules in pharmaceutical and materials science research. The choice among these valuable reagents will ultimately depend on the specific reactivity, selectivity, and functional group tolerance required for the intended synthetic transformation.
References
-
Grokipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]
-
Autechre. (n.d.). 1-Chloro-2,4-Dinitrobenzene: A Versatile Chemical Compound with Various Applications. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is 2,4-Dinitrochlorobenzene used for?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4-Dinitrochlorobenzene: A Deep Dive into its Chemical Properties and Industrial Significance. Retrieved from [Link]
-
International Journal of Research and Technology Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]
-
Solubility of Things. (n.d.). picryl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the.... Retrieved from [Link]
-
SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
-
CUTM Courseware. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Molbase. (n.d.). 1,4-Dichloro-5-methoxy-2-nitrobenzene | 17801-99-9. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]
-
Chegg. (2020, July 20). Solved: Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Picryl chloride. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Retrieved from [Link]
-
SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]
-
NIH National Library of Medicine. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ResearchGate. (2025, January). General classes of biologically active nitroaromatic compounds. Retrieved from [Link]
-
Quora. (2018, April 12). Is nitrobenzene less reactive than benzene?. Retrieved from [Link]
-
DrugFuture. (n.d.). 1-Chloro-2,4-dinitrobenzene. Retrieved from [Link]
-
NIH National Library of Medicine. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Comparison of Benzene, Nitrobenzene, and Dinitrobenzene 2-Arylsulfenylpyrroles. Retrieved from [Link]
-
DrugFuture. (n.d.). Picryl Chloride. Retrieved from [Link]
-
Chegg. (2021, March 15). Solved: Lab 7 Nucleophilic Aromatic Substitution Objectives. Retrieved from [Link]
-
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Retrieved from [Link]
-
PubChem. (n.d.). Picryl Chloride. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
A Comparative Guide to Validating the Biological Activity of 1,4-Dichloro-2-methoxy-5-nitrobenzene Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the biological activity of novel derivatives synthesized from the 1,4-dichloro-2-methoxy-5-nitrobenzene scaffold. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to characterization.
Introduction: The Rationale for Investigating Nitroaromatic Scaffolds
The this compound molecule serves as a versatile starting scaffold for chemical synthesis.[1][2] Its constituent functional groups—the electron-withdrawing nitro group and the reactive chloro substituents—offer multiple sites for chemical modification.[3][4] Nitroaromatic compounds historically represent a rich source of biologically active molecules, demonstrating a wide spectrum of activities including anticancer, antimicrobial, and antiparasitic effects.[5][6][7]
The biological potential of these compounds is often linked to the electrochemical properties of the nitro group.[3] A common mechanism involves the enzymatic reduction of the nitro group within the target cell or microorganism, leading to the formation of reactive nitroso and superoxide intermediates.[5][6] These reactive species can covalently bind to and damage critical macromolecules like DNA, leading to cytotoxicity.[5] This guide outlines a systematic, multi-tiered approach to experimentally validate, quantify, and compare the efficacy of novel derivatives based on this scaffold.
A Multi-Tiered Framework for Biological Activity Validation
A logical progression of experiments is crucial for efficiently screening and characterizing new chemical entities. We propose a workflow that begins with broad cytotoxicity screening and progressively narrows the focus to elucidate the specific mechanism of action.
Caption: Step-by-step workflow of the XTT cell viability assay.
Data Presentation: Comparing Derivative Potency
Summarize the calculated IC₅₀ values in a table for clear comparison.
| Derivative ID | Target Cell Line | Exposure Time (h) | IC₅₀ (µM) ± SD |
| D-001 | A549 (Lung Cancer) | 48 | 15.2 ± 1.8 |
| D-002 | A549 (Lung Cancer) | 48 | 5.7 ± 0.9 |
| D-003 | A549 (Lung Cancer) | 48 | 22.1 ± 3.1 |
| Control Drug | A549 (Lung Cancer) | 48 | Value |
Tier 2: Elucidating the Mechanism of Cell Death
For derivatives demonstrating significant cytotoxicity, the next critical step is to determine the mode of cell death: apoptosis (programmed cell death) or necrosis (uncontrolled cell death). [8]This distinction is vital, as inducing apoptosis is often a desired characteristic for anticancer agents. [9]Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this analysis. [10][11] Causality Behind the Method
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [11][12]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. [8]* Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. [12]It can only enter late apoptotic and necrotic cells where membrane integrity is compromised. [10][11] By using both stains, we can differentiate between four cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Primarily Necrotic Cells: Annexin V- / PI+
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates. Treat with the derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). [11]2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant. [10]3. Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 300-400 x g for 5 minutes. [11]4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [12]7. Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. [10]
Caption: Quadrant analysis of Annexin V/PI flow cytometry data. [12]
Tier 3: Specific Target Validation
If the derivatives were designed with a specific molecular target in mind (e.g., a particular enzyme), direct validation of this interaction is necessary. This step confirms that the observed cellular effects are due to on-target activity.
Causality Behind the Method: Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for confirming the mechanism of action and for structure-activity relationship (SAR) studies. [13][14]These assays directly measure the effect of a compound on the activity of a purified enzyme. The goal is to determine the IC₅₀ (inhibitor concentration that reduces enzyme activity by 50%) or the inhibition constant (Ki). [13][15]
General Protocol: In Vitro Enzyme Inhibition Assay
The specifics of this assay are highly dependent on the target enzyme. However, a general workflow can be described.
-
Reagent Preparation: Prepare buffers, the purified target enzyme, the specific substrate, and the test derivatives.
-
Assay Reaction: In a microplate, combine the enzyme and various concentrations of the test derivative. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time. The detection method depends on the reaction product (e.g., change in absorbance, fluorescence, or luminescence).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable model to calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, noncompetitive). [15][16]
Conclusion
The validation of biological activity for novel this compound derivatives requires a systematic and logically structured approach. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can build a comprehensive profile of their compounds. This multi-tiered framework, which combines robust protocols for cell viability, apoptosis detection, and enzyme inhibition, allows for the objective comparison of different derivatives. The ultimate goal is to generate a rich dataset that not only quantifies potency (e.g., IC₅₀ values) but also elucidates the underlying mechanism of action, thereby enabling informed decisions for lead candidate selection in the drug discovery pipeline.
References
- Benchchem. Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bitesize Bio. Detection of Apoptosis by Flow Cytometry: To Be or Not to Be. (2016-10-03).
- Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry.
- ResearchGate. Design, Synthesis, and Biological Evaluation of p‐Nitrobenzene Derivatives as Colchicine‐Binding Site Tubulin Inhibitors.
- BroadPharm. Protocol for Cell Viability Assays. (2022-01-18).
- PMC. Flow cytometry-based apoptosis detection.
- Abcam. MTT assay protocol.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Creative Enzymes. Experimental Activity Validation of Inhibitors. (2025-11-08).
- Abcam. Introduction to XTT assays for cell-viability assessment.
- Enzyme inhibitory assay: Significance and symbolism. (2025-09-07).
- Benchchem. This compound | 17801-99-9.
- PMC. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-09).
- PubMed. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential.
- BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. (2025-11-14).
- NIH. Interrogating and Quantifying In Vitro Cancer Drug Pharmacodynamics via Agent-Based and Bayesian Monte Carlo Modelling. (2022-03-30).
- PMC. Assessing Specificity of Anticancer Drugs In Vitro. (2016-03-23).
-
ResearchGate. Nitro-substituted azobenzenes by Ali et al..[17] Available from:
- YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022-07-07).
- ResearchGate. Validation of drug targets using molecular methodologies and enzymatic activity assays for validation of inhibitory potential | Request PDF.
- NCBI Bookshelf. Mechanism of Action Assays for Enzymes. (2012-05-01).
- PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05).
- ResearchGate. The synthesis of nitrobenzene derivatives. | Download Scientific Diagram.
- Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. (2022-06-14).
- MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
- PubMed. Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents.
- PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021-05-18).
- NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01).
- PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation.
- gsrs. This compound.
- PMC. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.
- Wikipedia. 1,4-Dichloro-2-nitrobenzene.
- SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- ResearchGate. How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. (2014-03-07).
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- PubChem. This compound.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C7H5Cl2NO3 | CID 13708454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 14. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Dichloro-2-methoxy-5-nitrobenzene Analogs
Authored by: A Senior Application Scientist
Abstract
The 1,4-dichloro-2-methoxy-5-nitrobenzene scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic and steric profile amenable to systematic modification. This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on its analogs. We delve into the rational design of analog libraries, propose detailed synthetic protocols, and outline robust methodologies for comparative biological evaluation, primarily focusing on cytotoxic activity. By synthesizing insights from the broader field of nitroaromatic compounds, this document serves as a practical roadmap for researchers aiming to explore this chemical space and unlock its therapeutic potential.
Introduction: The Scientific Rationale
The biological activity of nitroaromatic compounds is intrinsically linked to the electrochemical properties of the nitro group.[1] The this compound core is particularly compelling due to its multiple functional groups, each offering a vector for chemical modification. The electron-withdrawing nitro group, flanked by two chlorine atoms, activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the methoxy group modulates the electronic landscape.[1]
SAR studies are fundamental to optimizing a lead compound's efficacy and safety profile.[2] For this scaffold, a systematic SAR exploration can elucidate the specific structural features essential for biological activity. This guide will compare hypothetical analogs based on targeted modifications to the nitro, methoxy, and chloro substituents to establish a clear understanding of their relative importance and interplay.
The Core Scaffold: A Baseline for Comparison
Compound: this compound Molecular Formula: C₇H₅Cl₂NO₃[3] Key Features:
-
Nitro Group: A strong electron-withdrawing group, crucial for the cytotoxic mechanism of many nitroaromatics. Its reduction can lead to the formation of a nitro radical anion, which generates reactive oxygen species (ROS) or alkylates macromolecules, inducing cellular damage.[4][5]
-
Chlorine Atoms: Act as leaving groups in SNAr reactions, providing synthetic handles. Their positions (ortho and meta to the nitro group) influence the regioselectivity of substitution reactions.[1][6] They also contribute to the compound's lipophilicity.
-
Methoxy Group: An electron-donating group that influences the overall electron density of the ring and can impact metabolic stability and target binding.
The primary mechanism of cytotoxicity for many nitrobenzenes involves the reduction of the nitro group to form highly reactive intermediates.[4] Therefore, our initial biological evaluation will focus on assessing cytotoxicity against a panel of human cancer cell lines.
Rational Design and Synthesis of Analogs
A successful SAR study hinges on the logical and systematic modification of the lead structure. We propose three primary avenues of exploration, targeting each key functional group.
Workflow for SAR Investigation
Caption: A streamlined workflow for the SAR study of this compound analogs.
Series A: Modification of the Nitro Group
The nitro group is hypothesized to be the key pharmacophore. Altering its electronic nature is a critical first step.
-
Analog A1: Reduction to an Amino Group (NH₂)
-
Rationale: Converting the electron-withdrawing nitro group to an electron-donating amino group will drastically alter the compound's redox potential and is predicted to significantly reduce or eliminate the ROS-mediated cytotoxicity. This analog serves as a crucial negative control.
-
-
Analog A2: Replacement with a Cyano Group (CN)
-
Rationale: The cyano group is also electron-withdrawing but has a different steric and electronic profile. This helps determine if the specific chemistry of the nitro group is essential, or if general electron withdrawal is sufficient.
-
Series B: Substitution of the Chlorine Atoms
The chlorine at the C4 position is para to the activating nitro group, making it susceptible to nucleophilic substitution.
-
Analog B1: Replacement of C4-Cl with an Azido Group (N₃)
-
Rationale: The azide can serve as a bioorthogonal handle or be reduced to an amine, providing a different substitution pattern than Analog A1.
-
-
Analog B2: Replacement of C4-Cl with a Morpholino Group
-
Rationale: Introducing a bulky, polar heterocyclic amine like morpholine will significantly increase hydrophilicity and may alter the compound's cellular uptake and target interactions.
-
Series C: Modification of the Methoxy Group
The methoxy group can influence solubility and hydrogen bonding capabilities.
-
Analog C1: Demethylation to a Hydroxyl Group (OH)
-
Rationale: Introducing a hydroxyl group provides a hydrogen bond donor, which could lead to new interactions with a biological target.[1] It also creates a potential site for metabolic glucuronidation.
-
Experimental Protocols
Protocol 4.1: General Synthesis of Analog A1 (Reduction of Nitro Group)
Objective: To synthesize 4-amino-1-chloro-2-methoxy-5-chlorobenzene.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (3.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired amino analog.
Protocol 4.2: Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against human cancer cell lines (e.g., MCF-7, A549, HeLa).
Materials:
-
Synthesized analogs dissolved in DMSO (10 mM stock)
-
Human cancer cell lines
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Comparative Analysis: Interpreting the SAR Data
| Compound ID | Modification from Parent Scaffold | IC₅₀ (µM) vs. MCF-7 | Preliminary SAR Interpretation |
| Parent | This compound | 15.2 | Baseline activity established. |
| Analog A1 | NO₂ → NH₂ | > 100 | Crucial Finding: The nitro group is essential for cytotoxicity. Its reduction leads to a complete loss of activity, supporting a redox-cycling mechanism. |
| Analog A2 | NO₂ → CN | 45.8 | Activity is significantly reduced. This suggests that while general electron-withdrawing character contributes, the specific chemical nature of the nitro group is vital for potent activity. |
| Analog B1 | C4-Cl → N₃ | 22.5 | Modest decrease in activity. The C4-chloro is not essential for activity but contributes to potency, possibly through favorable steric or electronic interactions. |
| Analog B2 | C4-Cl → Morpholine | 85.1 | Drastic loss of activity. The introduction of a bulky, polar group at C4 is detrimental, likely due to reduced cell permeability or steric hindrance at the target site. |
| Analog C1 | OCH₃ → OH | 12.8 | Potency is slightly increased. The hydroxyl group may form a key hydrogen bond with the target, enhancing binding affinity. |
Visualizing Key SAR Insights
Caption: Key structure-activity relationships derived from hypothetical analog data.
Conclusion and Future Directions
This guide establishes a systematic framework for elucidating the SAR of this compound analogs. Our hypothetical analysis strongly indicates that the nitro group is indispensable for cytotoxic activity, likely mediating its effect through reductive activation. The methoxy position appears to be a promising site for optimization, as the introduction of a hydroxyl group (Analog C1) slightly enhanced potency. Conversely, the C4-chloro position is sensitive to bulky substituents.
Future work should focus on:
-
Synthesizing a broader library of analogs based on these initial findings, particularly exploring different ethers and esters at the C2 position.
-
Investigating the mechanism of action further through ROS detection assays and studies on cellular DNA damage.[7]
-
Evaluating promising analogs in more complex biological models, including 3D cell cultures and in vivo studies.
By following the structured approach of design, synthesis, and comparative evaluation outlined herein, researchers can effectively navigate the chemical space of this scaffold to develop novel and potent therapeutic agents.
References
-
O'Brien, P. J., Wong, W. C., Silva, J., & Khan, S. (1990). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. Xenobiotica, 20(8), 845-855. [Link]
-
Wang, J., et al. (2003). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Wei sheng yan jiu = Journal of hygiene research, 32(3), 214-216. [Link]
-
Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from Taylor & Francis. [Link]
-
Adams, G. E., Stratford, I. J., Wallace, R. G., Wardman, P., & Watts, M. E. (1980). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Journal of the National Cancer Institute, 64(3), 555-560. [Link]
-
MDPI. (2024). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 29(1), 240. [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov. [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from Wikipedia. [Link]
-
Chemical Synthesis Database. (n.d.). 1,3-dichloro-2-methoxy-5-nitrobenzene. Retrieved from chemical-synthesis.com. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from aicis.gov.au. [Link]
-
OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved from oecd.org. [Link]
-
PubChem. (n.d.). 2,5-Dichloronitrobenzene. Retrieved from PubChem. [Link]
-
National Institutes of Health. (2016). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 26(24), 5873-5878. [Link]
-
Macalino, S. J. A., et al. (2015). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 63(22), 5450-5459. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. | Semantic Scholar [semanticscholar.org]
- 6. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 7. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1,4-Dichloro-2-methoxy-5-nitrobenzene
Introduction: The Imperative of Purity in Chemical Synthesis
1,4-Dichloro-2-methoxy-5-nitrobenzene is a critical intermediate in the synthesis of specialized chemicals, including dyes and pharmaceutical agents. Its molecular structure, featuring a nitro group and multiple halogen substituents, makes it a versatile building block. However, the very reactivity that makes it valuable also complicates its synthesis, often leading to a mixture of products. The primary synthetic route involves the nitration of 2,5-dichloroanisole, a reaction where the powerful activating methoxy group directs the incoming nitro group, but can also result in the formation of undesired positional isomers.[1] Other potential impurities include residual starting materials, over-chlorinated byproducts, or hydrolysis products.[1]
For researchers and drug development professionals, utilizing a compound of substandard purity can compromise experimental results, invalidate biological assays, and introduce unforeseen toxicity. Therefore, a rigorous, multi-faceted approach to purity assessment is not merely a quality control step but a foundational requirement for scientific validity. This guide provides an in-depth comparison of analytical techniques, offering field-proven protocols and explaining the causality behind their application to ensure the synthesized this compound meets the stringent standards of research and development.
Part 1: Foundational Purity Screening
Before employing advanced chromatographic and spectroscopic methods, preliminary screening can provide a rapid and cost-effective assessment of purity.
-
Melting Point Analysis: A pure crystalline solid exhibits a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[2][3][4] This classical technique serves as an excellent first indicator of sample purity. For 1,4-dichloro-2-nitrobenzene (a related compound), the melting point is 52-54°C.[5] A significant deviation from the established melting point of a purified standard of this compound would suggest the presence of contaminants.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for qualitatively monitoring the progress of a reaction and for the initial assessment of the purity of the final product.[6][7] By separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase, TLC can quickly reveal the number of components in a mixture. A single spot after development in multiple solvent systems is a strong, albeit not definitive, indication of high purity.
Part 2: A Comparative Overview of Advanced Analytical Techniques
No single technique can provide a complete picture of a compound's purity. Each method offers unique advantages in sensitivity, selectivity, and the type of information it provides. A robust purity assessment relies on the strategic combination of these techniques.
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantifying purity, separating non-volatile impurities and positional isomers. | High resolution, high sensitivity, excellent quantitation, non-destructive. | Requires chromophore for UV detection, can be more complex than GC. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identifying and quantifying volatile impurities (e.g., residual solvents, starting materials). | Exceptional resolution, definitive identification via mass spectra, high sensitivity. | Requires analyte to be volatile and thermally stable; derivatization may be needed. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation and quantification of impurities with unique proton signals. | Provides detailed structural information, can be made quantitative (qNMR) for absolute purity. | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Confirming functional groups and identifying gross contamination. | Fast, simple, non-destructive, provides a unique molecular "fingerprint". | Not suitable for quantification, insensitive to minor impurities, cannot distinguish isomers well. |
Part 3: In-Depth Experimental Protocols & Methodologies
The trustworthiness of a purity assessment hinges on the execution of validated analytical protocols. The following sections detail methodologies specifically tailored for this compound.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
Causality: The synthesis of this compound via electrophilic aromatic substitution is prone to generating positional isomers.[1] HPLC is the premier technique for separating these closely related, non-volatile compounds with high resolution.[8] A reverse-phase method, where the stationary phase is nonpolar, is ideal for retaining and separating aromatic compounds.
Experimental Protocol: Reverse-Phase HPLC-UV
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute as necessary.
-
Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and Water (e.g., 70:30 v/v).[9][10] The mobile phase should be filtered and degassed.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram for a sufficient duration (e.g., 15 minutes) to ensure all potential impurities have eluted. Purity is calculated based on the relative area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: GC is highly effective at separating volatile and semi-volatile compounds, making it the ideal choice for detecting residual starting materials (e.g., 2,5-dichloroanisole) or solvents used during synthesis and purification.[11] Coupling GC with a Mass Spectrometry (MS) detector provides definitive structural identification of unknown peaks, adding an extra layer of confidence.[12] The use of an electron capture detector (ECD) is also highly effective due to its sensitivity to halogenated compounds.[11][12]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (or ECD). A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: The resulting total ion chromatogram (TIC) is used to determine purity by peak area percentage. The mass spectrum of each peak is compared against spectral libraries (e.g., NIST) for identification.
Spectroscopic Confirmation: NMR and FTIR
Causality: While chromatography separates components, spectroscopy elucidates structure. NMR provides an atomic-level map of the molecule, while FTIR confirms the presence of key functional groups. Together, they validate the identity of the main peak seen in chromatograms and can help identify impurities if their concentration is sufficient.[6]
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
-
Data Interpretation: The spectrum of pure this compound is expected to show:
-
A singlet for the methoxy (-OCH₃) protons around δ 3.8–4.0 ppm.[1]
-
Two singlets (or doublets with a very small coupling constant) for the two non-equivalent aromatic protons. One proton is ortho to the nitro group and is expected to be significantly downfield (deshielded), while the other is ortho to a chlorine atom.
-
The absence of signals from starting materials or other byproducts confirms purity. For instance, the presence of signals corresponding to 2,5-dichloroanisole would indicate an incomplete reaction.
-
FTIR Spectroscopy Protocol
-
Sample Preparation: The analysis can be performed neat on a diamond attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: The spectrum should be consistent with the structure, showing characteristic absorption bands:
-
N-O Asymmetric Stretch: A strong band between 1550-1475 cm⁻¹.[13][14]
-
N-O Symmetric Stretch: A strong band between 1360-1290 cm⁻¹.[13][14]
-
C-O-C Stretch (Aryl Ether): A band around 1250 cm⁻¹.[1]
-
Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: Bands typically in the 800-600 cm⁻¹ region. The absence of a broad peak around 3500-3200 cm⁻¹ confirms the lack of hydroxyl (-OH) impurities from hydrolysis.
-
Conclusion: An Integrated Strategy for Purity Validation
Assessing the purity of a synthesized compound like this compound is a process of evidence accumulation. No single method is sufficient. A rapid screen using TLC and melting point analysis can provide an initial quality gate. This must be followed by high-resolution chromatographic techniques, such as HPLC for isomeric impurities and GC-MS for volatile contaminants, to quantify purity and identify unknowns. Finally, spectroscopic analyses by NMR and FTIR serve to definitively confirm the structure of the target molecule and ensure the absence of functional group impurities. By integrating these self-validating systems, researchers, scientists, and drug development professionals can proceed with confidence, knowing their starting material is well-characterized and fit for purpose.
References
-
askIITians. (2009, April 23). Criteria of purity of organic compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
- Reḥov, Y. et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Bioanalytical Reviews.
-
Haryanto, A., & Siregar, P. M. S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of 1,4-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 3. moravek.com [moravek.com]
- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 5. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Separation of 1,4-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 1,4-Dichloro-2-nitrobenzene | SIELC Technologies [sielc.com]
- 11. epa.gov [epa.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Antimicrobial Evaluation of Compounds Derived from 1,4-Dichloro-2-methoxy-5-nitrobenzene
This guide provides a comprehensive framework for the synthesis and antimicrobial evaluation of novel compounds derived from the versatile chemical scaffold, 1,4-dichloro-2-methoxy-5-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental design, presents detailed protocols for assessing antimicrobial efficacy, and compares the potential of different derivative classes based on established structure-activity relationship principles.
Introduction: The Rationale for Nitroaromatic Scaffolds in Antimicrobial Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities capable of combating multidrug-resistant pathogens.[1] Nitroaromatic compounds, a class of molecules characterized by a nitro group (—NO₂) attached to an aromatic ring, represent a promising, albeit complex, area of research.[2] Their biological activity is frequently linked to the reductive bioactivation of the nitro group within the microbial cell.[3][4] This process, often catalyzed by microbial nitroreductases, generates toxic reactive intermediates, such as nitroso and hydroxylamine species, which can covalently damage DNA and other critical biomolecules, leading to cell death.[4][5]
The starting material, this compound, offers a rich platform for synthetic modification.[6] Its structure features several key reactive sites:
-
Two Chlorine Atoms: These are activated by the electron-withdrawing nitro group, making them susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups.[6][7]
-
A Methoxy Group: This electron-donating group influences the electronic properties and steric profile of the molecule.[8]
-
A Nitro Group: Besides being the cornerstone of the antimicrobial mechanism, the nitro group can be chemically reduced to an amine, providing an additional point for derivatization.[6]
This guide will explore the synthesis of potential antimicrobial agents from this scaffold, detail the methodologies for their rigorous evaluation, and provide a comparative analysis to guide future research endeavors.
Synthetic Pathways: From Scaffold to Diverse Derivatives
The strategic modification of this compound allows for the creation of diverse chemical libraries. The primary synthetic routes involve the displacement of the activated chlorine atoms and the reduction of the nitro group.
Caption: Workflow of the broth microdilution assay.
Comparative Analysis of Potential Derivatives
While specific experimental data for derivatives of this compound is limited in publicly available literature, we can construct a comparative guide based on established Structure-Activity Relationship (SAR) principles from related chemical classes. [6]The following table presents a hypothetical comparison of logically derived compound classes against a panel of clinically relevant microorganisms.
| Compound Class | Structural Modification | Rationale for Activity | Hypothetical MIC (µg/mL) |
| S. aureus (Gram+) | |||
| Parent Scaffold | This compound | Baseline activity of the core structure. | >128 |
| Amine Derivatives | Chlorine at C4 replaced by -NHR | Introduction of a hydrogen bond donor group. The nature of the 'R' group can modulate lipophilicity and target interaction. [9][10] | 64 |
| Ether Derivatives | Chlorine at C4 replaced by -OR' | Modifies lipophilicity and steric profile. Ether groups can sometimes enhance antifungal activity. [8][9] | 128 |
| Amide Derivatives | Nitro group reduced to -NH₂, then acylated to -NHCOR'' | Amide bonds can form crucial hydrogen bonds with biological targets. Aromatic and aliphatic substituents can tune activity. [9] | 32 |
| Quinoxaline Analogs | Fused heterocyclic ring formed after nitro reduction | Creates a rigid, planar heterocyclic system. Quinoxalines are known scaffolds for various biological activities, including antimicrobial effects. [6] | 16 |
Note: These MIC values are illustrative and intended to serve as a conceptual guide for prioritizing synthetic targets. Actual experimental results may vary.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol describes a standardized method for determining the MIC of a novel compound. Adherence to these steps is critical for generating reliable and comparable data. [11][12] Materials:
-
96-well microtiter plates (U-bottom)
-
Test compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)
-
Positive control (growth, no compound)
-
Negative control (sterility, no inoculum)
-
Reference antibiotic (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Plate Preparation: Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells. This creates a 1:2 dilution.
-
Serial Dilution: Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. Repeat this process across the plate to create a two-fold serial dilution (e.g., from 64 µg/mL down to 0.06 µg/mL). Discard the final 100 µL from the last column.
-
Inoculum Preparation: Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Causality: This standardized inoculum density is crucial; too high a density can overwhelm the compound, while too low a density can lead to falsely susceptible results. [12]5. Inoculation: Add 10 µL of the final diluted inoculum to each well (except the negative control wells).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by eye or with a microplate reader.
Insights into the Mechanism of Action
The antimicrobial activity of nitroaromatic compounds is not inherent to the molecule itself but requires metabolic activation by the target microorganism. [3][4]
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. turkjps.org [turkjps.org]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Herbicidal Activity Screening of 1,4-Dichloro-2-methoxy-5-nitrobenzene Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening and evaluation of 1,4-dichloro-2-methoxy-5-nitrobenzene derivatives for potential herbicidal activity. We will move beyond a simple listing of protocols to explain the scientific rationale behind a multi-tiered screening approach, ensuring that experimental choices are logical, efficient, and yield robust, reproducible data.
The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with diverse modes of action.[1] Aromatic nitro compounds, such as this compound, serve as a valuable chemical scaffold.[2] While nitrobenzene itself is primarily known as a plant growth stimulant, its derivatives can exhibit potent phytotoxicity.[3][4] The strategic modification of this parent structure allows for the exploration of a vast chemical space, potentially leading to the identification of new herbicidal leads. This guide outlines a hierarchical screening cascade, from high-throughput primary assays to in-depth whole-plant and mechanistic studies, designed to efficiently identify and characterize promising candidates.
The Screening Cascade: A Strategic Workflow
The discovery of a novel herbicide is a process of systematic elimination. It is impractical and inefficient to subject a large library of compounds to complex whole-plant trials from the outset. Therefore, a phased approach is employed, starting with rapid, cost-effective in vitro assays to identify initial "hits," which are then progressively evaluated in more complex and biologically relevant systems.
Caption: Hierarchical workflow for herbicidal activity screening.
Phase 1: High-Throughput Primary Screening
Objective: To rapidly and economically assess a large library of this compound derivatives and eliminate inactive compounds.[5]
Rationale: In vitro systems using small, fast-growing aquatic organisms like algae or duckweed are ideal for primary screening.[6] They require minimal compound quantities, can be miniaturized for high-throughput screening (HTS) in microtiter plates, and provide sensitive, quantitative data on growth inhibition.[5][6]
Recommended Protocol: Chlorella pyrenoidosa Growth Inhibition Assay
This assay measures the phytotoxic effect of compounds on the growth of a single-celled green alga, a model organism for herbicide screening.[5]
Materials:
-
Chlorella pyrenoidosa culture
-
Bold's Basal Medium (BBM)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Culture Preparation: Grow C. pyrenoidosa in sterile BBM under continuous illumination (e.g., 40 µmol m⁻² s⁻¹) at 25°C until it reaches the logarithmic growth phase.
-
Compound Preparation: Prepare stock solutions of each derivative in DMSO. Create a dilution series to achieve final test concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup:
-
Add 180 µL of a diluted algal suspension (adjusted to an initial optical density at 680 nm of ~0.05) to each well of a 96-well plate.
-
Add 20 µL of the compound dilutions to the respective wells. Include solvent controls (DMSO only) and negative controls (medium only).
-
-
Incubation: Incubate the plates for 72 hours under the same conditions of light and temperature used for culturing.
-
Data Acquisition: Measure the optical density (OD) at 680 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use a suitable statistical software to perform a dose-response analysis and determine the IC₅₀ value (the concentration that causes 50% growth inhibition).
Comparison of Alternatives:
| Assay Type | Advantages | Disadvantages |
| Algal Bioassay | High-throughput, sensitive, low compound requirement, rapid results.[5][7] | May not always correlate with whole-plant activity. |
| Duckweed (Lemna) Bioassay | Uses a whole plant, sensitive to a wide range of herbicides.[7] | Slower growth cycle than algae, slightly more complex setup. |
| Seed Germination (in vitro) | Direct assessment of impact on germination, simple setup.[8] | Does not assess post-germination effects or foliar uptake. |
Phase 2: Secondary Screening on Whole Plants
Objective: To validate the herbicidal activity of "hits" from the primary screen on representative weed species and to differentiate between pre-emergence (soil-acting) and post-emergence (foliar-acting) activity.
Rationale: Whole-plant assays are essential to confirm phytotoxicity, as they integrate crucial factors like uptake, translocation, and metabolism that cannot be assessed in vitro.[9] Using both a monocot and a dicot species is critical, as herbicides often exhibit different efficacy between these two major plant groups.
Selected Weed Species:
-
Monocot: Barnyard grass (Echinochloa crus-galli) - A globally significant grass weed.
-
Dicot: Velvetleaf (Abutilon theophrasti) - A problematic broadleaf weed.
Protocol 1: Pre-Emergence Activity Assay
This assay evaluates the ability of a compound to prevent weed emergence and growth when applied to the soil.
Caption: Experimental workflow for the pre-emergence bioassay.
Step-by-Step Methodology:
-
Potting: Fill pots (e.g., 10 cm diameter) with a standard greenhouse potting mix.
-
Sowing: Sow 10-15 seeds of the target weed species on the soil surface and cover lightly with soil.
-
Application: Prepare the test compounds in a solution containing a small amount of solvent (e.g., acetone) and a surfactant. Apply the solution evenly to the soil surface using a laboratory sprayer.[10] Test a range of application rates (e.g., 50, 100, 250, 500 g a.i./ha). Include an untreated and a solvent-only control.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water as needed by sub-irrigation to avoid disturbing the treated soil layer.
-
Assessment: After 14-21 days, assess the results by counting the number of emerged seedlings and harvesting the above-ground biomass. Dry the biomass in an oven to obtain the dry weight.
-
Analysis: Calculate the percent reduction in emergence and biomass compared to the control. Determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).
Protocol 2: Post-Emergence Activity Assay
This assay assesses the compound's effectiveness when applied directly to the foliage of emerged weeds.
Step-by-Step Methodology:
-
Plant Growth: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Application: Using the same formulations as the pre-emergence test, apply the compounds as a foliar spray, ensuring complete and uniform coverage of the leaves.[10]
-
Incubation: Return the plants to the greenhouse. Avoid overhead watering for the first 24 hours to allow for compound absorption.
-
Assessment: Evaluate phytotoxicity visually at 3, 7, and 14 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (plant death), recording symptoms like chlorosis (yellowing), necrosis (tissue death), and stunting. At 14 DAT, harvest the above-ground biomass to determine the GR₅₀.
Data Presentation: Comparative Performance of Derivatives
| Derivative ID | Target Weed | Pre-Emergence GR₅₀ (g/ha) | Post-Emergence GR₅₀ (g/ha) | Post-Emergence Symptoms (14 DAT) |
| DMNB-01 | E. crus-galli | 150 | >500 | Mild stunting |
| A. theophrasti | 120 | 200 | Stunting, moderate chlorosis | |
| DMNB-02 | E. crus-galli | >500 | 250 | Necrotic lesions |
| A. theophrasti | 450 | 100 | Severe necrosis, plant death | |
| Atrazine | E. crus-galli | 200 | 250 | Chlorosis, bleaching |
| (Standard) | A. theophrasti | 150 | 180 | Severe chlorosis, bleaching |
Phase 3: Advanced Characterization of Lead Compounds
Objective: For the most potent and promising compounds, the goal is to investigate their potential mode of action (MoA) and crop selectivity, and to benchmark their performance against established commercial herbicides.
Rationale: Understanding the MoA is crucial for developing a new herbicide class and managing future resistance.[1] Crop selectivity is a key determinant of a herbicide's commercial viability. Direct comparison with market standards provides essential context for a candidate's potential.
Mode of Action Investigation
Nitroaromatic herbicides can have various MoAs. A common mechanism for compounds that cause bleaching is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme in the carotenoid biosynthesis pathway.[11] Another possibility is the inhibition of photosynthesis.
Caption: Conceptual diagram of HPPD inhibition by a test compound.
Recommended Protocol: Chlorophyll Fluorescence Analysis
This non-invasive technique can rapidly detect stress on the photosynthetic apparatus, particularly Photosystem II (PSII), a common target for herbicides like atrazine.[10]
-
Treat post-emergence plants (e.g., A. theophrasti) with the lead compound at its GR₈₀ dose.
-
At various time points (e.g., 2, 6, 24, 48 hours), use a portable fluorometer to measure chlorophyll fluorescence parameters on dark-adapted leaves.
-
Analyse the OJIP curve and parameters like Fv/Fm (maximum quantum yield of PSII). A rapid decrease in Fv/Fm suggests inhibition of PSII electron transport.
-
Compare the fluorescence signature to that induced by a known PSII inhibitor (e.g., diuron or atrazine) and an HPPD inhibitor (e.g., mesotrione), which will have a different, slower effect on photosynthesis.
Crop Selectivity and Benchmarking
The final stage of pre-clinical screening involves testing the lead candidates on major crops (e.g., corn, soybean, wheat, rice) using the post-emergence protocol. The goal is to identify a "selectivity window"—a dose that effectively controls weeds while causing minimal or no injury to the crop. This data, when compared directly with commercial standards tested under the same conditions, provides a clear indication of the derivative's potential as a viable herbicide.
References
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Available at: [Link]
-
Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559. Available at: [Link]
-
Devi Cropscience. Mode of Action. Available at: [Link]
-
Dayan, F. E. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings. Available at: [Link]
-
Todorova, V., & Zheljazkov, V. D. (2018). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Genetika, 50(1), 253-264. Available at: [Link]
-
Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5292 protocols. Available at: [Link]
-
Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. Available at: [Link]
-
Kim, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. Available at: [Link]
-
Plant and Soil Sciences eLibrary. In Vitro Assays. Available at: [Link]
-
Naya. (2026). Can Nitrobenzene Be Used Safely as a Pesticide?. Available at: [Link]
-
PubChem. Nitrobenzene. National Institutes of Health. Available at: [Link]
-
The Pharma Innovation. (2024). Effect of Nitrobenzene 20% EW on the growth and yield of rice. Available at: [Link]
-
Tanetani, Y., et al. (2013). Mechanism of action and selectivity of a novel herbicide, fenquinotrione. Journal of Pesticide Science, 38(3), 129-136. Available at: [Link]
-
Britannica. (2026). Nitrobenzene. Available at: [Link]
-
Wikipedia. Nitrobenzene. Available at: [Link]
- Deb, P., et al. (2012). Effect of nitrobenzene on growth and yield of summer green gram (Vigna radiata L.). Journal of Crop and Weed, 8(1), 125-126.
-
OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO-. UNEP PUBLICATIONS. Available at: [Link]
Sources
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. benchchem.com [benchchem.com]
- 3. Can Nitrobenzene Be Used Safely as a Pesticide? [naya.com.np]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 6. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 7. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 10. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dichloro-2-methoxy-5-nitrobenzene
This document provides a detailed, safety-first protocol for the proper disposal of 1,4-dichloro-2-methoxy-5-nitrobenzene (CAS No. 17801-99-9). As a halogenated nitroaromatic compound, this chemical presents significant health and environmental hazards that necessitate a rigorous and compliant disposal strategy. This guide is intended for laboratory professionals engaged in research and development and is designed to ensure operational safety, regulatory compliance, and environmental stewardship.
Hazard Profile: Understanding the "Why" Behind the Protocol
Effective disposal begins with a comprehensive understanding of the risks. This compound is not a benign substance; its chemical structure dictates its hazardous properties. The presence of chlorine atoms makes it a halogenated organic compound, while the nitro group contributes to its toxicity and potential for creating hazardous decomposition products upon incineration.[1]
A failure to respect these properties can result in acute health effects, long-term illness, environmental contamination, and regulatory penalties. The procedures outlined below are directly derived from the hazard profile summarized in Table 1.
| Hazard Category | Description | Rationale for Disposal Protocol |
| Acute Health Hazards | Harmful if swallowed.[2] Causes serious eye irritation and may cause an allergic skin reaction.[1][3] | Requires stringent use of Personal Protective Equipment (PPE) during handling and disposal to prevent accidental contact and ingestion. Emergency procedures for exposure must be clearly defined. |
| Chronic Health Hazards | Suspected of causing genetic defects and may cause cancer.[1] Structurally related compounds are classified as 'Possibly carcinogenic to humans' (Group 2B) by IARC.[4] Causes damage to organs (blood, liver, kidneys, testes) through prolonged or repeated exposure.[4][5] | This waste must never be disposed of via standard trash or sewer systems. It must be handled as a hazardous material to prevent long-term exposure to personnel and the public. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[1] The compound is not readily biodegradable, leading to persistence in the environment.[1][6] | Prohibits any form of direct environmental release. Waste must be segregated and sent to a facility capable of environmentally sound destruction, typically a licensed hazardous waste incinerator.[7] |
| Chemical Reactivity | Combustible solid.[5] Upon burning, it can release toxic and corrosive gases, including nitrous vapors, hydrogen chloride, and carbon monoxide.[1] Forms explosive mixtures with air on intense heating. | Waste containers must be stored away from ignition sources. Incineration must be performed in a specialized, permitted facility with advanced emission controls to handle the hazardous byproducts. |
Core Principles for Halogenated Waste Disposal
The disposal of this compound is governed by universal principles for hazardous chemical waste. Adherence to these principles is non-negotiable for safety and compliance.
-
Segregation is Paramount : This compound is a halogenated organic solid . It must be segregated from all other waste streams, especially non-halogenated organic solvents.[8][9] Co-mingling halogenated and non-halogenated waste unnecessarily classifies the entire volume as the more expensive and difficult-to-dispose-of halogenated waste.[10]
-
Prohibition of Sewer Disposal : Under no circumstances should this chemical or its containers be disposed of down the drain.[10][11] Its aquatic toxicity and persistence make sewer disposal a significant environmental and regulatory violation.[1]
-
Designated Accumulation : All hazardous waste must be collected at a designated and properly managed Satellite Accumulation Area (SAA) within or near the laboratory.[9]
-
Cradle-to-Grave Responsibility : The generator of the waste (the laboratory) is legally responsible for it from the moment it is created until its final, documented destruction. This necessitates using a licensed and reputable hazardous waste disposal vendor.[7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Required Personal Protective Equipment (PPE)
Before handling the waste compound or its container, ensure the following PPE is worn:
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[1][2]
-
Skin Protection : Wear a lab coat and chemical-impermeable gloves (e.g., nitrile, neoprene).[2][12] Contaminated clothing should be removed and laundered separately before reuse.[1]
-
Respiratory Protection : If there is a risk of generating dust, use a full-face respirator with an appropriate cartridge.[2] All handling of solid waste should ideally occur within a chemical fume hood.[9]
Waste Stream Segregation and Container Selection
-
Establish a Dedicated Waste Container : Procure a clearly marked, dedicated waste container for "Halogenated Organic Solid Waste."
-
Select a Compatible Container : The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[13] Ensure it has a screw-top or other tightly sealing lid.
-
Initial Labeling : Immediately label the empty container with a "Hazardous Waste" tag.[9] Fill in the generator information and the chemical name: "this compound."
Collection of Waste Chemical
-
Transfer in a Controlled Environment : Perform all transfers of the solid waste into the disposal container inside a certified chemical fume hood to minimize inhalation risk.
-
Avoid Contamination : Use clean spatulas or scoops for the transfer. Do not return any excess chemical to the original container.
-
Secure the Container : After adding waste, securely close the container lid to prevent the escape of vapors or dust.[9] Keep the container closed at all times when not actively adding waste.[9]
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste. This includes:
-
Gloves
-
Weigh boats or paper
-
Contaminated paper towels or bench protectors
-
Used spatulas (if disposable)
These items should be placed in a separate, sealed plastic bag or a designated container also labeled as "Halogenated Organic Solid Waste" and disposed of alongside the primary chemical waste.[11]
Container Storage and Final Labeling
-
Storage Location : Store the waste container in your designated Satellite Accumulation Area. The area should be away from heat, ignition sources, and incompatible materials (e.g., strong acids, bases, oxidizers).[9][13]
-
Secondary Containment : Place the waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[9]
-
Complete the Label : As waste is added, update the hazardous waste tag with the approximate quantity. When the container is full (no more than 90% capacity) or ready for pickup, ensure the label is fully completed with all constituents and the accumulation end date.
Arranging for Final Disposal
-
Contact EHS : Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal company.
-
Documentation : Retain all copies of waste manifests and disposal records provided by the disposal vendor. This documentation is critical for regulatory compliance and proves the waste was managed responsibly.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action.
Spill Management
-
Evacuate and Alert : If a spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated. Turn on the fume hood.
-
Control Ignition Sources : If safe to do so, remove any potential sources of ignition.[12]
-
Contain and Clean : Wearing appropriate PPE, contain the spill. Use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled solid.[5] Do not use combustible materials like paper towels for the initial cleanup of a large spill.
-
Dispose of Cleanup Materials : Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container for disposal.[9]
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact : Take off contaminated clothing immediately.[2] Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical help.[2][5]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding its specific hazards, adhering to the core principles of waste segregation, and following a detailed, step-by-step protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets (SDS) as the primary sources of information.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Source: Australian Government Department of Health and Aged Care, [Link]
-
Organisation for Economic Co-operation and Development (OECD). (1996). SIDS Initial Assessment Report for Benzene, 1,4-dichloro-2-nitro-. Source: OECD, [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene D5. Source: Carl ROTH, [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Source: GSRS, [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorobenzene. Source: CDC, [Link]
-
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Source: Bucknell University, [Link]
-
Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Source: PF Online, [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Source: Hazardous Waste Experts, [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Source: Nipissing University, [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Source: Temple University Environmental Health and Radiation Safety, [Link]
-
Massachusetts Institute of Technology (MIT). (n.d.). Procedure for Disposing of Hazardous Waste. Source: MIT EHS, [Link]
Sources
- 1. aarti-industries.com [aarti-industries.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. carlroth.com [carlroth.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. web.mit.edu [web.mit.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dichloro-2-methoxy-5-nitrobenzene
As researchers and drug development professionals, our work is predicated on precision, control, and, above all, safety. When handling novel or specialized compounds like 1,4-Dichloro-2-methoxy-5-nitrobenzene, a robust understanding of its potential hazards is the foundation of a safe experimental workflow. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a self-validating system of safety around this compound, ensuring that every step, from preparation to disposal, is deliberate and protected.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a substituted nitroaromatic compound. While specific toxicological data for this exact molecule may be limited, its constituent functional groups—dichlorinated benzene ring, a nitro group, and a methoxy group—provide a strong basis for a conservative hazard assessment. Structurally related compounds, such as dichloronitrobenzenes and nitroanisoles, are known to be hazardous.
The primary risks we must mitigate are:
-
Acute Toxicity: Like many nitroaromatic compounds, it is classified as harmful if swallowed.[1] Absorption into the body can potentially lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin).
-
Skin and Eye Irritation: Direct contact is likely to cause serious eye irritation and potential skin irritation.[2]
-
Dermal Absorption & Sensitization: A significant concern is the potential for the compound to be absorbed through the skin. Furthermore, related chemicals are known to be skin sensitizers, meaning repeated contact could lead to an allergic skin reaction (allergic contact dermatitis).
-
Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust or aerosol generated during handling.[3][4] Inhalation of such compounds can irritate the respiratory system.[5]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified related compounds, like 2,5-dichloronitrobenzene, as "Possibly carcinogenic to humans" (Group 2B).[6] This necessitates handling the compound with extreme caution to minimize any potential long-term health risks.
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.
Core PPE Requirements: A Multi-Layered Defense
Engineering controls, such as chemical fume hoods, are the first and most critical line of defense.[5] All work with this compound should be performed within a certified and functioning chemical fume hood to control airborne contaminants. The PPE described below serves as the vital second layer of protection.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and airborne dust.
-
Minimum Requirement: At all times when in the laboratory, wear ANSI Z87.1-compliant (or equivalent, such as EN166) safety glasses with side shields.
-
Required for Handling: When weighing, transferring, or preparing solutions of the solid compound, upgrade to splash-proof chemical safety goggles.[1] Goggles provide a complete seal around the eyes, offering superior protection against fine dust particles and accidental splashes.
-
Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during line-breaking or large-scale solution transfers), a full-face shield should be worn over the safety goggles.[5][7] This protects the entire face from contact.
Skin and Body Protection
Preventing dermal contact is paramount due to the risks of irritation, sensitization, and absorption.
-
Gloves: Double-gloving is a field-proven best practice.
-
Inner Glove: A thinner nitrile glove provides a base layer of protection.
-
Outer Glove: A heavier-duty, chemical-resistant glove, such as butyl rubber or neoprene, should be worn over the inner glove.[5] Always check the manufacturer's glove compatibility charts for chlorinated and nitrated aromatic compounds. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.
-
-
Laboratory Coat/Coveralls: A flame-resistant laboratory coat with long sleeves and a secure cuff is mandatory. For operations with a higher risk of contamination, disposable chemical-resistant coveralls (e.g., Tyvek) provide a higher level of protection.[8] Contaminated work clothing must not be taken home and should be decontaminated or disposed of properly.[9]
Respiratory Protection
Engineering controls (i.e., a fume hood) are designed to prevent inhalation exposure. However, in specific situations, respiratory protection may be necessary.
-
Standard Operations: When used inside a certified chemical fume hood, respiratory protection is typically not required.
-
Emergency or Maintenance Situations: If engineering controls fail or during a large spill cleanup where dust or vapor concentrations may exceed exposure limits, a NIOSH-approved respirator is required.[4] A full-facepiece respirator with cartridges suitable for organic vapors and particulates (P100 filter) would be appropriate.[10][11] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).
Hazard & PPE Summary Table
| Hazard Category | Potential Effect | Required PPE & Controls |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[3] |
| Eye Irritation | Causes serious eye irritation. | Chemical safety goggles are mandatory. Use a face shield for splash hazards.[5][7] |
| Skin Contact | May cause skin irritation and allergic reactions; potential for dermal absorption.[2] | Chemical-resistant gloves (double-gloved), lab coat with tight cuffs.[4] |
| Inhalation | Dust may irritate the respiratory tract.[5] | Handle exclusively within a certified chemical fume hood. |
| Chronic/Carcinogen | Suspected of causing cancer.[6] | A combination of all engineering controls and PPE to minimize any exposure. |
Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
Protocol: Weighing and Dissolving the Solid Compound
This protocol provides a step-by-step guide for a common laboratory task, integrating the necessary safety measures.
Objective: To accurately weigh 1.0 g of this compound and dissolve it in a solvent.
Materials:
-
This compound (solid)
-
Analytical balance
-
Spatula
-
Weigh boat or glassine paper
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Selected solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Wash bottle with solvent
-
Waste containers (Solid Waste, Halogenated Liquid Waste)
Procedure:
-
Pre-Operation Safety Check:
-
Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Ensure a chemical spill kit and an emergency eye wash/shower station are accessible.[9]
-
Don all required PPE: safety goggles, inner nitrile gloves, outer chemical-resistant gloves, and a buttoned lab coat.
-
-
Staging Inside the Fume Hood:
-
Place all necessary equipment (balance, glassware, spatula, waste containers) inside the fume hood before opening the chemical container. This minimizes movement in and out of the hood.
-
Tare the analytical balance with the weigh boat on the pan.
-
-
Weighing the Compound:
-
Carefully open the container of this compound.
-
Using a clean spatula, slowly transfer the solid from the main container to the weigh boat on the balance. Avoid any sudden movements that could generate dust.
-
Once the target weight (1.0 g) is reached, securely close the main chemical container.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the designated beaker or flask.
-
Use the wash bottle containing the solvent to rinse any residual solid from the weigh boat and spatula into the glassware, ensuring a quantitative transfer.
-
Add the remaining solvent to reach the desired volume/concentration and stir until fully dissolved.
-
-
Immediate Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes into the designated solid hazardous waste container inside the fume hood.
-
Wipe down the spatula and any surfaces within the fume hood that may have been contaminated.
-
-
Post-Operation:
-
Securely cap the prepared solution and label it clearly.
-
When the experiment is complete, decontaminate all glassware.
-
Remove PPE following the correct doffing procedure (e.g., outer gloves first, then goggles, etc.) to avoid self-contamination.
-
Dispose of single-use PPE into the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Emergency Response and Disposal
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Spills:
-
Evacuate non-essential personnel from the area.[3]
-
For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
-
Do not let the chemical enter drains or waterways.[3]
Disposal: All waste containing this compound, including contaminated PPE, excess solid, and solutions, must be treated as hazardous waste.[1] Collect waste in clearly labeled, sealed containers and dispose of it through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.
By integrating this causal, procedural, and safety-validated approach, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence in your laboratory.
References
- Covestro Solution Center. (n.d.). Guidance for the Selection of Protective Clothing for TDI Users.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,4-DIMETHOXY-2-NITROBENZENE.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - 1,2-Dichloro-4-nitrobenzene.
- Australian Industrial Chemicals Introduction Scheme. (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,4-Dichloro-2-nitrobenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-nitrotoluene.
- Trihydro Corporation. (2020). Chemical PPE.
- OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Benzene, 2,4-dichloro-1-nitro-.
- New Jersey Department of Health and Senior Services. (n.d.). Nitrobenzene - HAZARD SUMMARY.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. trihydro.com [trihydro.com]
- 9. nj.gov [nj.gov]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
